4-Chloro-2-hydroxy-3-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIZCTHOMJXNIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333951 | |
| Record name | 4-Chloro-2-hydroxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165547-79-5 | |
| Record name | 4-Chloro-2-hydroxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitro-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-hydroxy-3-nitropyridine: Synthesis, Applications, and Protocols
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-hydroxy-3-nitropyridine, a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. This document details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its diverse applications, and outlines essential safety and handling procedures. Designed for researchers, chemists, and professionals in drug development, this guide consolidates critical technical information to facilitate its effective and safe utilization in advanced scientific research.
Introduction: A Versatile Heterocyclic Building Block
This compound is a substituted pyridine derivative recognized for its utility as a versatile chemical building block.[1] Its unique molecular architecture, featuring chloro, hydroxyl, and nitro functional groups, imparts a high degree of reactivity and stability, making it an ideal starting material or intermediate for the synthesis of a wide array of biologically active molecules.[1] The strategic placement of these groups on the pyridine ring allows for selective chemical transformations, enabling chemists to construct complex molecular frameworks.
This compound plays a significant role in the development of novel pharmaceuticals, particularly in the creation of anti-infective agents with antibacterial and antifungal properties.[1] Furthermore, its application extends to agricultural chemistry, where it serves as a key intermediate in the synthesis of next-generation herbicides and fungicides designed to enhance crop protection.[1] This guide aims to provide a detailed technical resource for laboratory professionals, covering the essential aspects of this compound from its fundamental properties to its practical applications.
Physicochemical and Structural Properties
The identity and purity of a chemical reagent are paramount for the reproducibility of experimental results. This compound is typically supplied as a light yellow crystalline solid.[1] Its key properties are summarized in the table below. It is important to note the tautomeric nature of the 2-hydroxypyridine moiety, which exists in equilibrium with its 2-pyridone form. For clarity, this guide will primarily refer to the 2-hydroxy-3-nitropyridine nomenclature, while acknowledging the IUPAC name for its pyridone tautomer is 4-chloro-3-nitro-1,2-dihydropyridin-2-one.
| Property | Value | Source(s) |
| CAS Number | 165547-79-5 | [1][2] |
| Molecular Formula | C₅H₃ClN₂O₃ | [1][3] |
| Molecular Weight | 174.54 g/mol | [1][3] |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 218-229 °C | [1][4] |
| Purity (Typical) | ≥ 97.5 - 99% (HPLC) | [1][4] |
| Solubility | Insoluble in water | [2] |
| Storage | 0-8 °C, protected from moisture | [1][5] |
| IUPAC Name | 4-chloro-3-nitro-1H-pyridin-2-one | [3][4] |
Synthesis and Mechanistic Considerations
The reliable synthesis of this compound is crucial for its application in multi-step synthetic campaigns. A common and effective laboratory-scale synthesis involves the chlorination of a dihydroxy-nitropyridine precursor.
Synthetic Workflow: From 2,4-dihydroxy-3-nitropyridine
The following protocol outlines a general procedure for the preparation of this compound from 2,4-dihydroxy-3-nitropyridine.[2] The causality behind this choice of reagent lies in the targeted, regioselective replacement of the hydroxyl group at the 4-position with a chlorine atom, a transformation for which thionyl chloride or a similar chlorinating agent is highly effective. The dimethylformamide (DMF) acts as a catalyst, forming a Vilsmeier-Haack type intermediate with the chlorinating agent, which is more reactive than the agent itself.
Caption: Synthetic workflow for this compound.
Step-by-Step Laboratory Protocol
-
Preparation: To a solution of 2,4-dihydroxy-3-nitropyridine (1 equivalent) in dichloromethane (DCM, ~16 mL/g of starting material) in a reaction vessel, add a catalytic amount of dimethylformamide (DMF, ~5 drops).[2]
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: Slowly add a solution of dimethyl chloride (1 equivalent) in DCM dropwise to the cooled reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by a suitable method (e.g., TLC).
-
Work-up: Upon completion, dilute the reaction mixture with additional DCM (~20 mL/g of original starting material).[2]
-
Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and finally, saturated brine.[2]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the target product, 2-hydroxy-3-nitro-4-chloropyridine.[2] A typical reported yield for this procedure is approximately 89%.[2]
Key Applications in Research and Development
The utility of this compound stems from its ability to act as a versatile intermediate. The electron-withdrawing nitro group and the chloro substituent activate the pyridine ring for various nucleophilic substitution reactions, making it a valuable precursor for creating diverse chemical libraries.
Caption: Major application areas of this compound.
Pharmaceutical Sector
In pharmaceutical research, nitrogen-containing heterocycles like pyridine are considered "privileged structures" due to their prevalence in a vast number of approved drugs.[6] this compound is instrumental in this field for several reasons:
-
Anti-Infective Agents: It is a crucial precursor for compounds with potential antibacterial and antifungal properties.[1] The pyridine scaffold can be elaborated to mimic natural products or designed to interact with specific microbial targets.
-
Drug Discovery Lead: The reactivity of the chloro and nitro groups allows for the systematic modification of the molecule, creating libraries of related compounds. These libraries can then be screened for biological activity, potentially identifying new lead compounds for drug discovery programs.[1]
Agrochemical Sector
The principles that make this compound valuable in pharmaceuticals also apply to agricultural chemistry. It serves as an effective intermediate for the synthesis of:
-
Herbicides and Fungicides: By modifying the core structure, chemists can develop new active ingredients for crop protection products that offer improved efficacy, selectivity, or environmental profiles.[1]
Organic Synthesis
Beyond direct applications, it is a valuable tool for synthetic chemists. It enables the construction of diverse and complex chemical structures that may have applications in materials science, dye chemistry, and other fields.[1][2]
Analytical Characterization
To ensure the identity and purity of this compound, a suite of analytical techniques is employed. While specific spectral data should always be referenced from the supplier's Certificate of Analysis for a given batch, the following characterization methods are standard:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often reported as ≥97.5% or higher.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the compound (174.54 g/mol ).[1]
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups such as O-H (hydroxyl), N-O (nitro), and C=C/C=N (aromatic ring) bonds.
Researchers using this compound should always verify its identity and purity via these methods before proceeding with subsequent reactions to ensure the integrity of their experimental outcomes.
Safe Handling, Storage, and Disposal
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. The compound is classified as an irritant and may be harmful if swallowed or inhaled.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[8]
-
Skin and Body Protection: Use a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust. If exposure limits may be exceeded, use an approved respirator.[9][10]
Handling and Storage
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][8] The recommended storage temperature is between 0-8°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.[8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]
First Aid Measures
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or doctor.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8][10]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][10]
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10]
Conclusion
This compound stands out as a high-value intermediate for chemical synthesis. Its well-defined reactivity and stability make it an essential tool for researchers in both industrial and academic settings. From developing new life-saving pharmaceuticals to creating more effective agrochemicals, the applications of this versatile building block are extensive and continue to grow. By adhering to the synthesis, handling, and analytical protocols outlined in this guide, scientists can confidently and safely leverage the full potential of this important chemical compound.
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An In-Depth Technical Guide to 4-Chloro-2-hydroxy-3-nitropyridine: Structure, Synthesis, and Reactivity
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into the core chemical principles of 4-Chloro-2-hydroxy-3-nitropyridine, moving beyond surface-level data to explore the causality behind its synthesis, its structural nuances, and its versatile reactivity.
Introduction: A Versatile Heterocyclic Building Block
This compound is a highly functionalized pyridine derivative that has garnered significant attention as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its strategic arrangement of a chloro group, a nitro group, and a hydroxyl group on a pyridine scaffold provides multiple reactive sites, making it an indispensable tool for medicinal chemists and material scientists. This compound serves as a foundational element in the development of novel pharmaceuticals, particularly anti-infective agents, and in the creation of advanced agrochemicals like herbicides and fungicides.[1][3] Its stability and reactivity profile make it a preferred choice for constructing diverse molecular architectures.
Core Chemical Structure and Physicochemical Properties
The chemical identity of this compound is defined by its molecular structure and the interplay of its functional groups. Understanding these foundational characteristics is crucial for its effective application in synthesis.
Molecular Structure and Tautomerism
A critical structural feature of this compound is its existence in a tautomeric equilibrium. As with many 2- and 4-hydroxypyridines, it can exist in both the hydroxyl-pyridine form and the more stable pyridone form.[4][5] The pyridone tautomer, 4-Chloro-3-nitro-2(1H)-pyridone , is often predominant due to the aromaticity of the ring system and the energetic favorability of the amide-like functionality.[5][6] This equilibrium is a key consideration for its reactivity and spectral characterization.
Caption: Tautomeric equilibrium between the enol and keto forms.
Physicochemical Data
The fundamental properties of this compound are summarized below. These data are essential for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-3-nitro-1,2-dihydropyridin-2-one | [7] |
| Synonyms | This compound, 4-Chloro-3-nitro-2-pyridone | [3][7] |
| CAS Number | 165547-79-5 | [1][3] |
| Molecular Formula | C₅H₃ClN₂O₃ | [1][7] |
| Molecular Weight | 174.54 g/mol | [1] |
| Appearance | Light yellow crystalline solid / Powder | [1][7] |
| Melting Point | 218-229 °C | [1][7] |
| Solubility | Insoluble in water | [3] |
| Storage Conditions | Store at 0-8 °C | [1] |
Synthesis and Experimental Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective route begins with the chlorination of a dihydroxy-nitropyridine precursor.
Synthetic Workflow Overview
The conversion of 2,4-dihydroxy-3-nitropyridine to the target compound involves a selective chlorination reaction. This process leverages the differential reactivity of the hydroxyl groups, with the one at the 4-position being more susceptible to substitution under specific conditions.
Caption: General workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol describes the synthesis from 2,4-dihydroxy-3-nitropyridine. The choice of a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is critical for efficiently converting the hydroxyl group to a chloro group.
Materials:
-
2,4-dihydroxy-3-nitropyridine
-
Dichloromethane (DCM), anhydrous
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2,4-dihydroxy-3-nitropyridine (1 equivalent) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.
-
Expert Insight: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the premature quenching of the highly reactive chlorinating agent by ambient moisture.
-
-
Addition of Catalyst: Add a catalytic amount (a few drops) of DMF to the suspension.
-
Causality: DMF acts as a catalyst by reacting with the chlorinating agent to form the Vilsmeier reagent (e.g., [(CH₃)₂N=CHCl]Cl), which is a more potent and soluble chlorinating species, facilitating the reaction.
-
-
Chlorinating Agent Addition: Slowly add the chlorinating agent (e.g., thionyl chloride, 1.0-1.2 equivalents) dropwise to the cooled suspension over 30 minutes.[3]
-
Expert Insight: A slow, controlled addition at 0 °C is essential to manage the exothermic nature of the reaction and to minimize the formation of undesired byproducts, such as the dichlorinated species.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.[3]
-
Quenching and Workup: Carefully pour the reaction mixture into ice-cold water to quench any remaining chlorinating agent. Dilute with additional DCM.
-
Neutralization and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize residual acid), water, and finally, brine.[3]
-
Trustworthiness: This sequential washing procedure is a self-validating system. The bicarbonate wash removes acid, the water wash removes residual bicarbonate and other water-soluble impurities, and the brine wash helps to break emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain the pure this compound.
Reactivity and Synthetic Utility
The utility of this compound stems from its predictable and versatile reactivity, which allows for the sequential and regioselective introduction of various functional groups.
Key Reactive Sites
-
C4-Position (Chloro Group): The chlorine atom at the C4 position is activated by the electron-withdrawing nitro group and the pyridine nitrogen, making it an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of amines, thiols, alkoxides, and other nucleophiles.[8]
-
Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This newly formed amino group can then participate in a wide range of subsequent reactions, such as amide bond formation or diazotization.[8]
-
Pyridone Nitrogen/Oxygen: The N-H and C=O of the pyridone tautomer can also be involved in reactions, such as N-alkylation or O-alkylation, depending on the reaction conditions.
Caption: Key reaction pathways for this compound.
Applications in Synthesis
-
Pharmaceutical Development: This compound is a cornerstone in building molecules with potential antibacterial and antifungal properties.[1] The C4 position is often substituted with amine-containing side chains to modulate biological activity and target-binding affinity.
-
Agrochemical Synthesis: In the agrochemical industry, it serves as a precursor for herbicides and fungicides.[1][7] The ability to introduce different functional groups allows for the fine-tuning of a molecule's efficacy and selectivity.
-
Organic Synthesis: Beyond specific industries, it is a valuable building block for creating a wide array of substituted pyridine scaffolds, which are prevalent in many areas of chemical research.[1][2]
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is known to cause skin and serious eye irritation.[9] It may also cause respiratory irritation and is harmful if swallowed, inhaled, or in contact with skin.[10][11]
-
Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.[1]
Conclusion
This compound is more than just a chemical intermediate; it is a versatile platform for molecular innovation. Its unique structural features, particularly its tautomeric nature and the strategic placement of reactive functional groups, provide a reliable and adaptable starting point for complex synthetic endeavors. A thorough understanding of its synthesis, the causality behind the experimental steps, and its reactivity profile empowers researchers in pharmaceutical and agrochemical fields to harness its full potential in the creation of novel and impactful molecules.
References
- 4-Chloro-2-hydroxy-5-nitropyridine | C5H3ClN2O3.
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- 4-Chloro-3-Nitro-2-Pyridone | CAS#:165547-79-5.Chemsrc.[Link]
- 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2.
- Pyridine-Tautomerism of Hydroxy Pyridine.ChemTube3D.[Link]
- 4-Hydroxypyridine-Tautomerism.ChemTube3D.[Link]
- Hydroxypyridine-Pyridone Tautomerism.YouTube.[Link]
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4-Chloro-2-hydroxy-3-nitropyridine molecular formula and weight
An In-depth Technical Guide to 4-Chloro-2-hydroxy-3-nitropyridine (4-Chloro-3-nitro-2-pyridone)
This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's fundamental properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.
Core Concepts: Structure and Tautomerism
This compound is a substituted pyridine ring bearing chloro, hydroxyl, and nitro functional groups. A critical aspect of its chemistry is the pronounced tautomerism inherent to 2-hydroxypyridines. The compound exists in a dynamic equilibrium between the hydroxy form (this compound) and the more stable keto or pyridone form (4-Chloro-3-nitro-2-pyridone).
Experimental and computational studies confirm that for 2-hydroxypyridines, the pyridone tautomer is generally the predominant and more stable form in most solvents and in the solid state.[1][2][3] This stability is attributed to the formation of a strong carbonyl bond and the preservation of aromaticity within the ring system.[1] Consequently, for the remainder of this guide, the compound will be referred to by its predominant tautomeric name, 4-Chloro-3-nitro-2-pyridone , and represented by the corresponding keto structure.
Physicochemical and Spectroscopic Data
The fundamental properties of 4-Chloro-3-nitro-2-pyridone are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃ClN₂O₃ | [4] |
| Molecular Weight | 174.54 g/mol | [4] |
| CAS Number | 165547-79-5 | [4][5] |
| Appearance | Light yellow crystalline solid | [4] |
| Melting Point | 218-229 °C | [4][6] |
| Solubility | Insoluble in water | [5] |
| Purity (Typical) | ≥97.5% (HPLC) | [6] |
Spectroscopic Characterization: While comprehensive, experimentally verified ¹H and ¹³C NMR spectra for this specific compound are not readily available in public-facing databases, characterization would rely on standard spectroscopic techniques. The expected spectra would confirm the presence of the pyridine ring protons and the carbon atoms, with chemical shifts influenced by the electron-withdrawing effects of the chloro and nitro groups and the carbonyl functionality.
Synthesis Methodologies
4-Chloro-3-nitro-2-pyridone is a synthetic intermediate, not a naturally occurring compound. Its preparation can be achieved through several strategic routes. Below are two field-proven protocols derived from patent literature and chemical synthesis databases.
Methodology A: From 4-Chloro-2-amino-3-nitropyridine
This approach utilizes a diazotization reaction followed by hydrolysis to replace an amino group with a hydroxyl group (which then tautomerizes to the pyridone).[7]
Experimental Protocol:
-
Diazotization: 4-Chloro-2-amino-3-nitropyridine is suspended in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise to the suspension while vigorously stirring and maintaining the temperature between 0-5 °C. The reaction progress is monitored for the formation of the intermediate diazonium salt. The mixture is typically stirred for an additional 30-60 minutes at this temperature.[7]
-
Hydrolysis: The temperature of the reaction mixture is then raised and maintained at 60-80 °C for approximately 3 hours to facilitate the hydrolysis of the diazonium salt.[7]
-
Work-up and Isolation: The reaction mass is cooled to room temperature (25-30 °C). The aqueous solution is extracted with a suitable organic solvent, such as dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-chloro-3-nitropyridin-2-ol, which exists as the target 4-Chloro-3-nitro-2-pyridone.[7]
Methodology B: From 2,4-Dihydroxy-3-nitropyridine
This method involves the selective chlorination of a dihydroxy precursor. The choice of chlorinating agent and reaction conditions is critical to achieve regioselectivity.[5]
Experimental Protocol:
-
Reaction Setup: To a solution of 2,4-dihydroxy-3-nitropyridine (1 equivalent) in a suitable solvent like dichloromethane at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF).[5]
-
Chlorination: Slowly add a chlorinating agent, such as oxalyl chloride or a similar reagent (e.g., dimethyl chloride as specified in one procedure, likely generated in situ or a typo for a common chlorinating agent), to the reaction mixture while maintaining the temperature at 0 °C.[5]
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for approximately 4 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.[5]
-
Work-up and Isolation: Dilute the reaction mixture with additional dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the product.[5]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 4-Chloro-3-nitro-2-pyridone stems from the reactivity conferred by its functional groups.
-
Nucleophilic Aromatic Substitution (SNAr) at C4: The pyridine ring is electron-deficient, a characteristic further amplified by the powerful electron-withdrawing effects of the adjacent nitro group (at C3) and the ring nitrogen. This electronic arrangement makes the chlorine atom at the C4 position highly susceptible to displacement by nucleophiles. This is the primary pathway for introducing diverse functionalities, such as amines, alkoxides, or thiolates, which is a cornerstone of its role as a building block in medicinal chemistry.[8]
-
Reduction of the Nitro Group: The nitro group at the C3 position can be readily reduced to an amino group (–NH₂) using a variety of standard reducing agents (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This transformation is fundamental, as the resulting amino-pyridone is a versatile precursor for constructing fused heterocyclic systems or for further functionalization.
-
N-Alkylation/Acylation: The nitrogen atom of the pyridone ring can act as a nucleophile, allowing for alkylation or acylation reactions under appropriate basic conditions.
Applications in Drug Discovery & Development
4-Chloro-3-nitro-2-pyridone is a valuable intermediate for the synthesis of biologically active molecules in both the pharmaceutical and agrochemical sectors.[4][5] Its bifunctional nature allows for sequential, regioselective modifications, enabling the construction of complex molecular architectures.
Case Study: Synthesis of Nevirapine Precursors
While not a direct precursor, the closely related compound 2-chloro-4-methyl-3-nitropyridine serves as a key starting material for the synthesis of 3-amino-2-chloro-4-methylpyridine (CAPIC) , a registered starting material for the anti-HIV drug Nevirapine .[8][9] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) crucial in combination therapies for HIV-1.[8]
The synthesis of the CAPIC intermediate from its nitropyridine precursor perfectly illustrates the core reactivity principles discussed:
-
Starting Material: The synthesis begins with 2-chloro-4-methyl-3-nitropyridine.[9]
-
Nitro Group Reduction: This compound undergoes selective reduction of the nitro group to an amine. This transformation yields 3-amino-2-chloro-4-methylpyridine (CAPIC).[9]
-
Coupling and Cyclization: CAPIC is then coupled with another pyridine-based intermediate (such as 2-cyclopropylaminonicotinic acid) and cyclized to form the final tricyclic structure of Nevirapine.
The principles demonstrated in this synthesis—specifically the use of a chloro-nitropyridine scaffold where the nitro group is reduced to an amine for subsequent coupling—are directly applicable to derivatives of 4-Chloro-3-nitro-2-pyridone, highlighting its potential in constructing novel pharmaceutical agents.
Safety, Handling, and Storage
As a laboratory chemical, 4-Chloro-3-nitro-2-pyridone must be handled with appropriate precautions. The following information is synthesized from available Safety Data Sheets (SDS).
-
Hazard Classification:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area or a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or face shield, and a lab coat. If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[4]
-
-
First Aid:
-
Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical advice if irritation occurs.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4]
-
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
-
References
- Process for preparation of nitropyridine derivatives. WO2010089773A2.
- This compound. Chem-Impex. [Link]
- Sriram D, Yogeeswari P, Kishore MRK. Synthesis and anti-HIV activity of nevirapine prodrugs. Pharmazie. 2006 Nov;61(11):895-7. [Link]
- The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. CN103819398B.
- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
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- PROCESS FOR THE PRODUCTION OF NEVIRAPINE. DE60318444T2.
- Lowcost, high yield synthesis of nevirapine. WO2016118586A1.
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- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
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A Comprehensive Technical Guide to 4-Chloro-2-hydroxy-3-nitropyridine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel bioactive molecules. Among these, pyridine derivatives hold a privileged position due to their prevalence in pharmaceuticals and agrochemicals. This guide provides an in-depth technical exploration of 4-Chloro-2-hydroxy-3-nitropyridine, a highly functionalized pyridine derivative that serves as a versatile intermediate in the synthesis of a wide array of complex chemical entities. Its unique arrangement of a reactive chloro group, a directing nitro group, and a nucleophilic hydroxyl group (in its tautomeric pyridone form) makes it a valuable synthon for medicinal and agricultural chemists. This document will delve into its chemical identity, synthesis, reactivity, and key applications, offering field-proven insights and detailed methodologies for the discerning researcher.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a multifaceted chemical entity with several recognized synonyms, reflecting its structural nuances and common tautomeric form.
Table 1: Synonyms and Identifiers
| Name/Identifier | Value |
| Systematic Name | 4-Chloro-3-nitro-1H-pyridin-2-one |
| Common Synonyms | 4-Chloro-3-nitro-2-pyridone; 4-Chloro-3-nitropyridin-2-ol; 2-Hydroxy-4-chloro-3-nitropyridine |
| CAS Number | 165547-79-5[1] |
| Molecular Formula | C₅H₃ClN₂O₃[2] |
| Molecular Weight | 174.54 g/mol [2] |
This compound primarily exists in the pyridin-2-one tautomeric form, which significantly influences its reactivity. The presence of the electron-withdrawing nitro group and the chloro substituent on the pyridine ring creates a highly electrophilic aromatic system, predisposing it to specific synthetic transformations.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Light yellow crystalline solid | Chem-Impex |
| Melting Point | 222-224 °C | ECHEMI |
| Boiling Point | 283.4±40.0 °C (Predicted) | ECHEMI |
| Solubility | Insoluble in water | ChemicalBook[2] |
Section 2: Synthesis of this compound: A Comparative Analysis
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired purity, and scalability.
Synthesis from 2,4-Dihydroxy-3-nitropyridine
A prevalent and well-documented method involves the selective chlorination of 2,4-dihydroxy-3-nitropyridine. This approach leverages the differential reactivity of the two hydroxyl groups.
Reaction Scheme:
Caption: Synthesis of this compound.
Causality Behind Experimental Choices:
-
Starting Material: 2,4-dihydroxy-3-nitropyridine provides the core nitropyridine scaffold with hydroxyl groups that can be selectively converted to chloro groups.
-
Reagent: Dimethyl chloride is a suitable chlorinating agent for this transformation. The use of a catalytic amount of dimethylformamide (DMF) facilitates the reaction, likely through the in-situ formation of a Vilsmeier-type reagent.
-
Solvent and Temperature: Dichloromethane is an appropriate inert solvent for this reaction. Conducting the initial addition at 0°C helps to control the exothermicity of the reaction, while allowing it to proceed to completion at room temperature ensures a reasonable reaction rate.
Experimental Protocol:
-
To a solution of 2,4-dihydroxy-3-nitropyridine (5.00 g, 0.032 mol) in dichloromethane (80 mL) at 0°C, add 5 drops of DMF.
-
Slowly add dimethyl chloride (4.07 g, 0.032 mol) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (100 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[2]
Alternative Synthetic Routes
While the above method is common, other synthetic strategies have been reported in patent literature, often starting from more readily available precursors. One such approach involves the diazotization of 4-chloro-2-amino-3-nitropyridine followed by hydrolysis.
Reaction Scheme:
Caption: Alternative synthesis via diazotization-hydrolysis.
This method is advantageous if 4-chloro-2-amino-3-nitropyridine is a more accessible starting material. The diazotization reaction is a classic transformation for converting an amino group on an aromatic ring into a good leaving group (N₂), which can then be displaced by a hydroxyl group from water.
Section 3: Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of its functional groups. The interplay between the chloro, nitro, and pyridone functionalities dictates its behavior in subsequent chemical transformations.
The most significant reaction of this molecule is nucleophilic aromatic substitution (SNAr) at the C4 position. The potent electron-withdrawing effect of the adjacent nitro group, coupled with the inherent electron deficiency of the pyridine ring, makes the carbon atom bonded to the chlorine highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3]
Mechanism of Nucleophilic Aromatic Substitution:
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition of the Nucleophile: A nucleophile attacks the electrophilic C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes this intermediate.
-
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted product.
Caption: Mechanism of Nucleophilic Aromatic Substitution.
This reactivity allows for the introduction of various functional groups at the C4 position, including amines, alkoxides, and thiolates, making it a cornerstone for generating diverse libraries of pyridine derivatives for drug discovery and agrochemical research.
Section 4: Applications in Pharmaceutical and Agrochemical Synthesis
This compound is a key building block in the synthesis of numerous biologically active compounds. Its trifunctional nature allows for the construction of complex molecular architectures with diverse pharmacological and pesticidal properties.
Pharmaceutical Applications
Agrochemical Applications
In the agrochemical sector, this compound serves as a precursor for the synthesis of potent herbicides and fungicides . The pyridine ring is a well-established toxophore in many commercially successful pesticides. By modifying the substituents on the pyridine ring using this intermediate, researchers can fine-tune the biological activity, selectivity, and environmental profile of new crop protection agents. For example, the introduction of different alkoxy or aryloxy groups at the C4 position can lead to compounds with potent herbicidal activity against a broad spectrum of weeds.[4][5][6][7]
Section 5: Spectroscopic Characterization
While a comprehensive, publicly available dataset of the ¹H NMR, ¹³C NMR, and IR spectra for this compound is not readily found in peer-reviewed literature, data for closely related and derivative compounds provide valuable insights for its characterization. For instance, the ¹H NMR spectrum of the related compound 4-chloro-5-nitropyridin-2-ol in DMSO-d6 shows signals at δ 6.36 (1H, s) and 8.73 (1H, s).[8] The simplicity of this spectrum is indicative of the substitution pattern on the pyridine ring. Researchers synthesizing this compound would be advised to perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Section 6: Safety and Handling
As a functionalized nitroaromatic compound, this compound requires careful handling in a laboratory setting.
Table 3: Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Safe Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Section 7: Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile intermediate for organic synthesis. Its unique combination of reactive sites allows for the facile introduction of diverse functionalities, making it a powerful tool for the construction of complex molecules with potential applications in medicine and agriculture. The synthetic routes to this compound are well-established, and its reactivity, particularly through nucleophilic aromatic substitution, is predictable and robust.
As the demand for novel pharmaceuticals and more effective and environmentally benign agrochemicals continues to grow, the importance of such versatile building blocks will only increase. Future research will likely focus on expanding the scope of its applications, developing even more efficient and sustainable synthetic methodologies, and exploring its use in the creation of novel materials and catalysts. For researchers in drug discovery and agrochemical development, a thorough understanding of the chemistry of this compound is not just beneficial, but essential for innovation.
References
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- European Patent Office. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID. [Link]
- SciSpace. Herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
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- Google Patents. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
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An In-depth Technical Guide to 4-Chloro-2-hydroxy-3-nitropyridine: Discovery, Synthesis, and Applications
This guide provides a comprehensive overview of 4-Chloro-2-hydroxy-3-nitropyridine, a key heterocyclic intermediate in the development of novel pharmaceuticals and agrochemicals. We will delve into the historical context of its discovery, detail robust synthetic protocols with mechanistic insights, and explore its diverse applications. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile compound.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous bioactive molecules. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This compound, with its unique arrangement of a chloro, a hydroxyl, and a nitro group, presents a trifecta of reactive sites, making it a highly valuable and versatile building block in organic synthesis.[1]
The electron-withdrawing nature of the nitro group, combined with the leaving group potential of the chloro substituent and the nucleophilic/acidic character of the hydroxyl group, provides chemists with a powerful tool for constructing complex molecular architectures.[2][3] This guide will illuminate the path from its foundational synthesis to its role in creating next-generation chemical entities.
Historical Perspective and Discovery
The journey to this compound begins with the exploration of substituted pyridinones. While a singular "discovery" paper for this specific molecule is not readily apparent in seminal literature, its synthesis is a logical extension of early work on nitropyridine chemistry. The foundational precursor, 2,4-dihydroxy-3-nitropyridine, was described in the scientific literature as early as 1948.[1] The subsequent chlorination of this precursor is a key step in arriving at the title compound.
Patents from the late 20th century, focused on the synthesis of intermediates for cardiovascular drugs, describe the conversion of 2,4-dihydroxy-3-nitropyridine to a "monochloro" derivative, which corresponds to this compound.[1] This highlights the compound's long-standing, albeit sometimes understated, importance as an intermediate in the synthesis of high-value molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is paramount for its effective use in research and development. Below is a summary of the key physicochemical and spectroscopic data for this compound.
| Property | Value | Source |
| CAS Number | 165547-79-5 | [4] |
| Molecular Formula | C5H3ClN2O3 | [1] |
| Molecular Weight | 174.54 g/mol | [1] |
| Melting Point | 222-224 °C | [1] |
| Boiling Point | 283.4±40.0 °C (Predicted) | [1] |
| Density | 1.61±0.1 g/cm3 (Predicted) | [1] |
| Appearance | Yellow solid | [1] |
| Solubility | Insoluble in water | [1] |
Spectroscopic Data:
While a comprehensive, publicly available dataset from a single peer-reviewed source is elusive, the expected spectroscopic signatures can be inferred from the structure and data for analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the hydroxyl and chloro substituents.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the nitro, chloro, and hydroxyl groups will exhibit characteristic downfield shifts.[5][6]
-
IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the O-H stretch of the hydroxyl group, N-O stretches of the nitro group, C=C and C=N stretching of the aromatic ring, and the C-Cl stretch.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from 2,4-dihydroxypyridine. This process involves the nitration of the pyridine ring followed by selective chlorination.
Step 1: Synthesis of 2,4-dihydroxy-3-nitropyridine
The initial step is the nitration of 2,4-dihydroxypyridine. This reaction proceeds via an electrophilic aromatic substitution mechanism.
Figure 1: Synthesis of 2,4-dihydroxy-3-nitropyridine.
Experimental Protocol:
-
To a solution of 2,4-dihydroxypyridine in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid), add nitric acid dropwise at a controlled temperature (typically 0-10 °C).[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or HPLC).
-
The reaction is then carefully quenched by pouring it onto ice, causing the product to precipitate.
-
The solid product is collected by filtration, washed with cold water, and dried to yield 2,4-dihydroxy-3-nitropyridine.
Causality of Experimental Choices:
-
Solvent: Concentrated sulfuric acid or acetic acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1]
-
Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature during the addition of nitric acid is crucial to prevent over-nitration and the formation of unwanted byproducts.
Step 2: Synthesis of this compound
The second step involves the selective chlorination of 2,4-dihydroxy-3-nitropyridine. This reaction takes advantage of the different reactivity of the two hydroxyl groups.
Figure 2: Synthesis of this compound.
Experimental Protocol:
-
A mixture of 2,4-dihydroxy-3-nitropyridine and a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is heated.[1] A catalytic amount of a tertiary amine like diisopropylethylamine (DIPEA) may be added.[1]
-
The reaction is typically run at an elevated temperature (e.g., 100 °C) and monitored for completion.[1]
-
After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.
-
The residue is then carefully quenched with ice water, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
Causality of Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride is a common and effective reagent for converting hydroxyl groups on a pyridine ring to chloro groups.
-
Selective Reaction: The hydroxyl group at the 4-position is more susceptible to chlorination than the one at the 2-position. This is due to the electronic effects of the ring nitrogen and the nitro group, which influence the reactivity of the different positions on the pyridine ring. The 2-pyridone tautomer is generally more stable, making the 2-hydroxyl group less reactive in this context.
-
Tertiary Amine Catalyst: The addition of a base like DIPEA can facilitate the reaction by acting as a proton scavenger and promoting the formation of a more reactive intermediate.[1]
Applications in Synthesis
This compound is a versatile intermediate with broad applications in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]
-
Pharmaceutical Synthesis: It serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). The reactive sites on the molecule allow for the introduction of diverse functionalities, leading to the creation of novel compounds with potential therapeutic activities.[3][7]
-
Agrochemical Development: In the agrochemical sector, this compound is used in the synthesis of novel herbicides and fungicides. The pyridine core is a common feature in many effective crop protection agents.
-
Organic Synthesis: Beyond its direct applications in drug and agrochemical development, this compound is a valuable tool for organic chemists exploring the synthesis of novel heterocyclic systems. The chloro and nitro groups can be readily transformed into a wide array of other functional groups, opening up a vast chemical space for exploration.
Figure 3: Major application areas of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is a solid that should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a testament to the power of functionalized heterocyclic compounds in modern chemistry. Its well-defined synthesis, rooted in fundamental principles of aromatic chemistry, provides a reliable pathway to a versatile building block. The strategic combination of chloro, hydroxyl, and nitro groups on a pyridine core offers a wealth of synthetic possibilities, enabling the development of innovative solutions in medicine and agriculture. As the demand for novel and effective chemical entities continues to grow, the importance of key intermediates like this compound is set to increase.
References
- Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine. EP0909270B1.
- Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. MDPI. [Link]
- Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 4-Chloro-3-nitropyridine: A Vital Intermediate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Strategic Role of 4-Chloro-2-hydroxy-3-nitropyridine in Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Introduction: A Versatile Scaffold for Complex Synthesis
4-Chloro-2-hydroxy-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the synthesis of biologically active molecules.[1][2] Its utility stems from a unique arrangement of reactive sites: a nucleophilic substitution-prone chloro group, a modifiable hydroxy/pyridone system, and a reducible nitro group. This trifecta of functionality provides medicinal chemists with a powerful platform for generating molecular diversity to target a wide array of pathological conditions. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it an exceptionally versatile starting material for constructing complex drug candidates.[3] This guide will dissect the chemical properties and strategic manipulations that make this molecule an indispensable tool in the pharmaceutical development pipeline.[1]
Physicochemical Properties and Structural Nuances
A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₂O₃ | [4] |
| Molecular Weight | 174.54 g/mol | [4] |
| Appearance | Yellow to brown solid | [5] |
| Solubility | Insoluble in water | [5] |
| CAS Number | 165547-79-5 | [5] |
The Critical Role of Tautomerism
A defining feature of 2-hydroxypyridines is their existence in equilibrium with their corresponding pyridone tautomers.[6] In this case, this compound co-exists with 4-Chloro-3-nitro-2(1H)-pyridone. This equilibrium is not merely an academic curiosity; it has profound implications for the molecule's reactivity and its interactions with biological targets. The pyridone form is often favored in solution and the solid state due to its aromaticity and the stability conferred by intermolecular hydrogen bonding.[7] This tautomerism can influence which site on the molecule is most reactive under specific conditions, a critical consideration for reaction planning.
Caption: Tautomeric equilibrium of the title compound.
Synthesis of the Core Scaffold
The reliable and scalable synthesis of the starting material is the first critical step in any drug development campaign. This compound is commonly prepared from 2,4-dihydroxy-3-nitropyridine. The protocol below outlines a representative procedure.
Detailed Experimental Protocol: Synthesis
Objective: To convert the 4-hydroxy group of 2,4-dihydroxy-3-nitropyridine into a chloro group, yielding the title compound.
Causality: The choice of a chlorinating agent like phosphorus oxychloride or thionyl chloride in the presence of a catalyst like DMF is standard for converting a hydroxyl group on an electron-deficient pyridine ring to a chloride. The mechanism involves the formation of a highly reactive intermediate that is readily displaced by a chloride ion.
Methodology:
-
To a solution of 2,4-dihydroxy-3-nitropyridine (5.00 g, 0.032 mol) in dichloromethane (80 mL) at 0°C, add 5 drops of dimethylformamide (DMF) as a catalyst.[5]
-
Slowly add thionyl chloride (4.07 g, 0.032 mol) dropwise to the cooled suspension.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with additional dichloromethane (100 mL).[5]
-
Work-up: Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally a saturated brine solution (to aid in the separation of aqueous and organic layers).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purification: The resulting solid can be purified by recrystallization or column chromatography to afford this compound. A yield of approximately 89% can be expected.[5]
Reactivity and Strategic Application in Synthesis
The true power of this compound lies in its predictable and sequential reactivity, allowing for the controlled build-up of molecular complexity. The nitro and chloro substituents activate the pyridine ring for a variety of transformations.
Caption: Key synthetic pathways from the core scaffold.
Pathway A: Nucleophilic Aromatic Substitution (SNAr) at C4
The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effect of the adjacent nitro group.[8] This makes it an excellent electrophilic site for reaction with a wide range of nucleophiles.
-
Significance: This reaction is arguably the most important transformation for this scaffold. It allows for the direct and efficient introduction of various side chains, which is fundamental for exploring the structure-activity relationship (SAR) of a potential drug molecule. By varying the nucleophile (amines, thiols, alcohols), chemists can modulate properties like solubility, potency, and selectivity.
-
Typical Nucleophiles: Primary and secondary amines, anilines, thiols, and alkoxides are commonly used to generate diverse libraries of compounds.[3]
Pathway B: Reduction of the Nitro Group
The nitro group can be selectively reduced to a primary amine, unlocking a new dimension of synthetic possibilities.
-
Significance: The transformation of the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group fundamentally alters the electronic properties of the pyridine ring. This newly formed aniline-like moiety is a versatile handle for further functionalization.
-
Common Reducing Agents:
-
Catalytic Hydrogenation (H₂, Pd/C): A clean and efficient method, though it may not be compatible with other reducible functional groups in the molecule.
-
Metal/Acid (Fe/HCl, SnCl₂/HCl): Classic and robust methods that are often tolerant of other functional groups.
-
-
Subsequent Reactions: The resulting 3-amino group can be acylated to form amides, participate in reductive amination, or be used in coupling reactions to build more complex structures.
Applications in Kinase Inhibitor Synthesis
While direct examples naming this compound are sparse in the provided results, the broader class of chloronitropyridines are extensively used as key intermediates in the synthesis of kinase inhibitors.[9][10] Kinases are crucial targets in oncology, and the pyridine scaffold serves as an effective "hinge-binding" motif that can anchor a molecule in the ATP-binding pocket of the enzyme.[11]
The synthetic pathways described above are directly applicable. For instance, an SNAr reaction at C4 with a suitable amine can install a side chain that occupies a hydrophobic pocket, while the pyridine nitrogen and the 3-amino group (after reduction) can form critical hydrogen bonds with the kinase hinge region. This strategy has been used to develop inhibitors for kinases such as JAK2 and GSK3.[9][10]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined and sequential reactivity allows for the systematic and efficient construction of diverse compound libraries. By leveraging nucleophilic substitution at the C4 position and transforming the nitro group into a versatile amino handle, researchers can rapidly access novel chemical matter. This scaffold's proven utility in the synthesis of bioactive molecules, particularly in the kinase inhibitor space, cements its role as a high-value intermediate in the ongoing quest for new and effective medicines.
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Investigating the biological activity of 4-Chloro-2-hydroxy-3-nitropyridine derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Chloro-2-hydroxy-3-nitropyridine Derivatives
Introduction: The Pyridine Scaffold as a Privileged Structure
In the landscape of medicinal and agricultural chemistry, nitrogen-containing heterocycles are of paramount importance, with the pyridine ring being a foundational structural motif in numerous FDA-approved drugs.[1][2] Pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] Among the myriad of functionalized pyridines, this compound stands out as a highly versatile and reactive intermediate.[3][4] Its unique arrangement of a nucleophilic substitution-prone chlorine atom, a reactive hydroxyl group, and an electron-withdrawing nitro group makes it an ideal starting material for the synthesis of diverse, biologically active molecules.[3][5]
This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of derivatives originating from the this compound scaffold. We will delve into the causality behind experimental designs, present validated protocols, and synthesize data to offer field-proven insights for researchers, scientists, and drug development professionals.
The Core Intermediate: Synthesis and Reactivity
This compound (also known as 4-chloro-3-nitro-2-pyridone) serves as a critical building block.[6][7] Its synthesis is typically achieved from 2,4-dihydroxy-3-nitropyridine.[6] The reactivity of this scaffold is governed by its functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, or thioether linkages.[5] The nitro group can be reduced to an amino group, providing another point for derivatization, while the hydroxyl group offers a handle for esterification or etherification.[1][5] This multi-functional nature is the primary reason for its utility in constructing complex molecular architectures for drug discovery.[5][7]
General Synthesis Protocol for Derivatives
The synthesis of novel derivatives often involves a nucleophilic substitution reaction at the C4 position. The following protocol is a representative example of how an amino-derivative can be synthesized, a common strategy for generating libraries of compounds for screening.
Rationale: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and stabilizes the transition state of the nucleophilic substitution. The addition of a non-nucleophilic base like triethylamine (TEA) is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. The work-up procedure is designed to effectively remove unreacted starting materials and by-products.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Nucleophile: Add 1.1 equivalents of the desired primary or secondary amine to the solution.
-
Base Addition: Add 1.5 equivalents of triethylamine (TEA) dropwise to the reaction mixture while stirring at room temperature.
-
Reaction Monitoring: Heat the mixture to 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate of the crude product should form.
-
Purification: Collect the solid by vacuum filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
A Spectrum of Biological Activities
Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, demonstrating significant potential in several key areas.
Anticancer Activity
The pyridine nucleus is a well-established pharmacophore in oncology.[2] Derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines.[8] The mechanism often involves the inhibition of key enzymes in cancer progression or the induction of apoptosis. For instance, studies on related pyridazinone derivatives, which share structural similarities, have demonstrated potent inhibition of proangiogenic cytokines like VEGF and TNFα.[9]
The structure-activity relationship (SAR) for antiproliferative effects often reveals that the nature and position of substituents are critical.[2] The presence of hydrogen-bond donor groups like -OH or -NH2 can enhance activity, whereas bulky groups or halogens may decrease it.[8]
| Derivative Type | Cancer Cell Line | IC50 / GI50 (µM) | Key Finding | Reference |
| Quinazoline-chalcone | Leukemia (K-562) | 0.622 - 1.81 | High antiproliferative activity observed. | [10] |
| Pyrimidodiazepine | Multiple Lines | 10-fold more cytotoxic than Doxorubicin | Potent cytotoxic activity, potentially via DNA binding. | [10] |
| 4-Thiazolidinone Hybrid | Colon (SW-620) | 1.57 (Mean GI50) | The 2-chloro-3-(4-nitrophenyl)propenylidene moiety is crucial for activity. | [11] |
| 2-Methoxypyridine | Liver (HepG2) | 1 - 5 | Bromo and nitro-substituted aryl groups at the 4-position showed high potency. | [12] |
Antimicrobial and Antifungal Activity
The search for new antimicrobial agents is a global health priority. Nitropyridine derivatives have demonstrated notable antibacterial and antifungal effects.[1][13] For example, novel 4-chloro-3-nitrophenylthiourea derivatives have exhibited high activity against both standard and hospital strains of bacteria, with MIC values as low as 0.5-2 µg/mL.[14] The proposed mechanism for some of these compounds is the inhibition of bacterial type II topoisomerases, essential enzymes for DNA replication.[14]
Similarly, other studies have shown that functionalization with azole or pyridazine moieties can confer moderate antibacterial activity against S. aureus and E. coli.[13] The presence of chloro and nitro groups on aromatic systems has been shown to have a significant effect on their antimicrobial properties.[15][16]
Enzyme Inhibition
Beyond broad antimicrobial or anticancer effects, many pyridine derivatives are being developed as specific enzyme inhibitors for targeted therapies.
-
Urease and Chymotrypsin Inhibition: Certain nitropyridine derivatives have shown dual inhibitory activity against both urease and chymotrypsin, with IC50 values in the micromolar range.[1]
-
HIV-1 Inhibition: A 3-nitropyridine fused with a furoxan ring was identified as a dual inhibitor of two HIV-1 enzymes: integrase and the RNase H domain of reverse transcriptase.[1][13]
-
Kinase Inhibition: Pyridine derivatives are a cornerstone of kinase inhibitor development. For example, they have been synthesized as selective inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), a key enzyme in certain cancers, with IC50 values in the nanomolar range.[17]
-
Cholinesterase Inhibition: In the context of neurodegenerative diseases like Alzheimer's, pyridine derivatives have been designed as potent mixed-type inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[18]
Experimental Design for Biological Evaluation
To ensure trustworthy and reproducible results, biological evaluation must follow robust, self-validating protocols. Here we outline a standard workflow for screening newly synthesized derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol determines a compound's concentration-dependent toxicity against a cancer cell line, a standard method for identifying potential anticancer agents.[9]
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantifiable measure of cytotoxicity. Including a positive control (a known cytotoxic drug) and a negative control (vehicle only) is essential for validating the assay's performance.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Insights
Synthesizing insights from multiple studies reveals key structural features that govern the biological activity of these pyridine derivatives.[2][8]
-
Substitution at C4: As the primary site for nucleophilic substitution, modifications here are the most common. Introducing aromatic or heterocyclic amines at this position is a proven strategy for generating potent antimicrobial and anticancer agents.[13][14]
-
The Nitro Group at C3: The electron-withdrawing nature of the nitro group is crucial for activating the C4 position towards substitution. Its subsequent reduction to an amine opens up a new vector for chemical modification, allowing for the creation of more complex, fused heterocyclic systems.[1]
-
Substituents on Appended Rings: When aryl groups are introduced (typically at C4), their substitution pattern is critical. For anticancer activity, electron-withdrawing groups like -NO₂ or halogens (-Br, -Cl) on the appended phenyl ring often lead to a significant increase in potency.[12]
Conclusion and Future Perspectives
This compound and its derivatives represent a promising and versatile class of compounds with a wide array of demonstrable biological activities. Their utility as anticancer, antimicrobial, and specific enzyme-inhibiting agents is well-documented. The synthetic tractability of the core scaffold allows for extensive chemical exploration and optimization of desired pharmacological properties.
Future research should focus on leveraging combinatorial chemistry approaches to build larger, more diverse libraries of these derivatives. A deeper investigation into their mechanisms of action, particularly through target identification and validation studies, will be crucial for translating these promising scaffolds into clinical candidates. Furthermore, exploring their potential in agrochemical applications, such as herbicides and fungicides, remains a valuable and underexplored avenue.[3]
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The Emerging Therapeutic Potential of 4-Chloro-2-hydroxy-3-nitropyridine Analogs: A Technical Guide for Drug Discovery
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs.[1] Within this vast chemical space, nitropyridine derivatives are gaining significant attention for their diverse and potent biological activities.[2] While 4-Chloro-2-hydroxy-3-nitropyridine is primarily recognized as a versatile intermediate for chemical synthesis,[3][4][5] its structural analogs have emerged as promising candidates for therapeutic intervention across a range of diseases, including cancer, microbial infections, and neurological disorders. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of this compound analogs, offering researchers and drug development professionals a detailed exploration of their mechanisms of action and the experimental workflows required for their evaluation.
Introduction: The Versatility of the Nitropyridine Scaffold
This compound is a key building block in the synthesis of a wide array of biologically active molecules.[4] The presence of a chloro group, a hydroxyl group, and a nitro group on the pyridine ring provides multiple reactive sites for synthetic modification, allowing for the generation of diverse chemical libraries.[6] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine core, enhancing its reactivity and potential for interaction with biological targets.[7] This guide will delve into the specific therapeutic targets that have been identified for analogs derived from this scaffold, moving beyond its role as a synthetic intermediate to its potential as a source of novel therapeutics.
Key Therapeutic Targets and Mechanisms of Action
Our investigation has identified several key proteins and pathways that are potently modulated by nitropyridine analogs. The following sections will detail the mechanism of action for each target and provide the necessary experimental protocols for their validation.
Cancer: Targeting Microtubule Dynamics
A significant body of evidence points to the potent anticancer activity of 3-nitropyridine analogs, which function as microtubule-targeting agents.[8]
Mechanism of Action:
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them a prime target for anticancer therapies.[8] 3-nitropyridine analogs have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site at the interface of the α- and β-tubulin subunits.[8][9] This interaction destabilizes the microtubule structure, leading to the disintegration of the mitotic spindle.[1] The disruption of microtubule dynamics activates the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells.[1][8]
The following workflow outlines the key steps to assess the activity of nitropyridine analogs as microtubule-destabilizing agents.
Caption: Workflow for evaluating tubulin polymerization inhibitors.
This protocol is adapted from methodologies used to characterize colchicine-binding site inhibitors.[1][10][11]
Objective: To determine the effect of a test compound on the rate and extent of tubulin polymerization in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (vehicle)
-
96-well microplate reader with temperature control and absorbance measurement at 340 nm
Procedure:
-
Prepare a stock solution of the test compound and serial dilutions.
-
On ice, add tubulin and GTP to the general tubulin buffer.
-
In a pre-chilled 96-well plate, add the test compound, positive control, or negative control to the appropriate wells.
-
Add the tubulin/GTP mixture to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for at least 60 minutes.
-
Plot the absorbance (y-axis) versus time (x-axis) to generate polymerization curves.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of tubulin assembly.[10]
Broad-Spectrum Antimicrobial Activity
Nitropyridine derivatives have demonstrated notable activity against a range of microbial pathogens.[2][12]
Potential Targets and Mechanisms:
While the exact mechanisms for many nitropyridine analogs are still under investigation, potential targets in microorganisms include:
-
DNA Damage: Some nitropyridines are considered genotoxic, potentially interfering with enzymes involved in DNA replication.[13]
-
Enzyme Inhibition: Specific enzymes crucial for microbial survival could be targeted. For instance, some thiourea derivatives containing a 4-chloro-3-nitrophenyl moiety have shown potent antistaphylococcal activity.[14]
Standardized protocols are essential for determining the antimicrobial efficacy of novel compounds.
Caption: Workflow for antimicrobial susceptibility testing.
This protocol is based on established methodologies for antimicrobial susceptibility testing.[14][15][16]
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution
-
Sterile 96-well microplates
-
Inoculum standardized to a specific cell density (e.g., 0.5 McFarland standard)
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Reference antibiotic
Procedure:
-
Dispense the broth medium into all wells of the 96-well plate.
-
Create a two-fold serial dilution of the test compound across the wells.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well (except the negative control) with the microbial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Herbicidal Activity: Inhibition of Protoporphyrinogen Oxidase (PPO)
Certain nitropyridine analogs have been identified as inhibitors of protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll biosynthesis pathway in plants.[2][17]
Mechanism of Action:
PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species that cause lipid peroxidation and ultimately, cell death.[13][17]
This is a fluorescence-based assay to measure the inhibition of PPO activity.[5][18]
Objective: To determine the IC50 value of a test compound for PPO.
Materials:
-
Purified PPO enzyme
-
Protoporphyrinogen IX (substrate)
-
Reaction buffer (e.g., 100 mM KH2PO4, 0.3% w/v Tween 80, 5 mM DTT, 1 mM EDTA, pH 7.2)
-
Test compound
-
Fluorimeter or 96-well plate reader with fluorescence detection (Ex: ~405 nm, Em: ~630 nm)
Procedure:
-
Pre-incubate the PPO enzyme with a dilution series of the test compound in a 96-well plate for 10 minutes at 37°C.[5]
-
Initiate the reaction by adding the protoporphyrinogen IX substrate.[5]
-
Monitor the increase in fluorescence over time as the non-fluorescent protoporphyrinogen IX is converted to fluorescent protoporphyrin IX.
-
Calculate the initial reaction rates and determine the IC50 value of the test compound.
Other Potential Therapeutic Targets
Preliminary research suggests that nitropyridine analogs may also modulate other important biological targets.
-
Thioredoxin Reductase 1 (TrxR1): TrxR1 is a key enzyme in maintaining cellular redox balance and is overexpressed in many cancers.[2][8] Inhibition of TrxR1 can lead to increased oxidative stress and apoptosis in cancer cells.[2] A common assay for TrxR1 activity involves monitoring the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) in the presence of NADPH.[19]
-
Na+/H+ Exchanger (NHE-1): This membrane protein is involved in regulating intracellular pH and cell volume.[20] Its over-activation is implicated in various pathologies, including cardiac hypertrophy and ischemia-reperfusion injury.[21] NHE-1 activity can be assessed by monitoring intracellular pH changes in response to an acid load in cells.[7][12]
Quantitative Data Summary
The following table summarizes the reported inhibitory activities for various nitropyridine analogs against their respective targets.
| Compound Class | Target | Activity (IC50/MIC) | Reference |
| 3-Nitropyridine Analogs | Tubulin Polymerization | Low μM to <10 nM (GI50) | [8] |
| Nitropyridine-linked thiazolidinones | Anticancer | - | [2] |
| Pyridyloxy-substituted acetophenones | Protoporphyrinogen Oxidase | 3.11–4.18 μM | [2] |
| N-hydroxy-pyridoxazinone derivative | C. albicans, C. glabrata, C. tropicalis | 62.5 μg/mL | [17] |
| N-hydroxy-pyridoxazinone derivative | E. faecalis | 7.8 μg/mL | [17] |
Conclusion and Future Directions
The analogs of this compound represent a promising and versatile scaffold for the development of novel therapeutics. The well-established role of 3-nitropyridine analogs as potent microtubule inhibitors provides a strong foundation for further development in oncology. Additionally, the emerging evidence for their efficacy as antimicrobial, herbicidal, and modulators of other key cellular targets warrants deeper investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for each target.
-
Mechanism of action studies to elucidate the precise molecular interactions with their targets.
-
Pharmacokinetic and toxicological profiling to assess the drug-like properties of lead compounds.
By leveraging the synthetic tractability of the this compound core and a thorough understanding of its biological targets, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable class of compounds.
References
- 3-nitropyridine analogues as novel microtubule-targeting agents - PMC - PubMed Central. (2024, November 7).
- This compound | 165547-79-5. ChemicalBook. (2025, July 24).
- This compound. Chem-Impex.
- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH.
- The Role of Nitropyridines in Pharmaceutical Development.
- DNA-targeted 2-nitroimidazoles: in vitro and in vivo studies - PubMed.
- This compound - Custom synthesis of biological and pharmaceutical small molecules.
- Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463). Abcam.
- A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation | Request PDF.
- Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
- Therapeutic effect of pyridine derivatives. | Download Scientific Diagram.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine.
- Nitropyridines, Their Synthesis and Reactions.
- 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed. (2024, November 7).
- Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - PubMed.
- Antimicrobial Susceptibility Testing Protocols.
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed. (2015, December 1).
- 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781. PubChem.
- 2-Chloro-3-nitropyridine.
- [PDF] Antimicrobial Susceptibility Testing Protocols - Semantic Scholar. (2007, May 22).
- Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC.
- Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC - PubMed Central.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Structural and functional analysis of the Na+/H+ exchanger - PMC - PubMed Central.
- An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1)
- Tubulin polymerization inhibition of the tested compounds.
- Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. (2022, April 12).
- Cell-Based Assays for Tubulin Polymerization Inhibitors: Applic
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Preliminary Bioactivity Screening of 4-Chloro-2-hydroxy-3-nitropyridine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive framework for the preliminary bioactivity screening of 4-Chloro-2-hydroxy-3-nitropyridine, a heterocyclic compound with potential pharmacological applications. We will delve into the rationale behind experimental design, present detailed protocols for a tiered screening approach—encompassing cytotoxicity, antimicrobial, and initial mechanistic assays—and offer insights into data interpretation. This document is intended to equip researchers with the necessary tools to conduct a robust initial assessment of this compound's biological potential, paving the way for more advanced preclinical development.
Introduction: The Rationale for Screening this compound
Heterocyclic compounds containing a pyridine scaffold are of significant interest in medicinal chemistry due to their prevalence in both natural products and synthetic drugs. The specific substitutions on the this compound ring—a halogen, a hydroxyl group, and a nitro group—suggest a potential for diverse biological activities. The electron-withdrawing nature of the nitro group and the chlorine atom can render the molecule electrophilic, making it a potential candidate for covalent interactions with biological nucleophiles, such as cysteine residues in enzymes. The 2-hydroxy-pyridine tautomer exists in equilibrium with the 2-pyridone form, which can influence its hydrogen bonding capabilities and membrane permeability.
This initial screening strategy is therefore designed to cast a wide net, evaluating general toxicity before probing for more specific antimicrobial and potential enzyme-inhibiting activities.
Tier 1: Foundational Cytotoxicity Assessment
Rationale: Before exploring any specific therapeutic activity, it is crucial to establish the compound's intrinsic cytotoxicity against a representative mammalian cell line. This foundational data provides a therapeutic window, indicating concentrations at which the compound is non-toxic and can be safely studied for other effects. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a human cell line (e.g., HEK293 for normal kidney cells or A549 for a cancer cell line) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA when they reach 80-90% confluency.
-
-
Assay Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture media to create a serial dilution (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM). Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Expected Cytotoxicity Data
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 100 | 15.2 ± 3.1 |
| 50 | 35.8 ± 4.5 |
| 25 | 60.1 ± 5.2 |
| 12.5 | 85.4 ± 3.9 |
| 6.25 | 95.7 ± 2.8 |
| 3.125 | 98.9 ± 1.9 |
| Vehicle Control | 100 ± 2.1 |
Tier 2: Antimicrobial Activity Screening
Rationale: The structural alerts within this compound, particularly the halogenated and nitrated pyridine ring, suggest potential antimicrobial properties. Many known antimicrobial agents share similar structural motifs. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of the compound's potency against various bacterial strains.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strains:
-
Use a panel of representative bacteria, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) strains.
-
-
Inoculum Preparation:
-
Grow bacterial cultures in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay plate.
-
-
Assay Procedure:
-
Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (e.g., ampicillin) and a negative control (broth with inoculum only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation: Expected Antimicrobial Data
| Bacterial Strain | MIC (µg/mL) |
| S. aureus ATCC 29213 | 16 |
| E. coli ATCC 25922 | 64 |
| P. aeruginosa ATCC 27853 | >128 |
Tier 3: Preliminary Mechanistic Insights - Enzyme Inhibition Assay
Rationale: Given the electrophilic nature of the compound, a plausible mechanism of action could be the inhibition of key cellular enzymes. A general protease assay can serve as an initial probe for this activity. Trypsin is a well-characterized serine protease, and its inhibition can be readily monitored using a chromogenic substrate.
Experimental Workflow Diagram
Caption: Workflow for a generic protease (Trypsin) inhibition assay.
Experimental Protocol: Trypsin Inhibition Assay
-
Reagents:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate
-
Tris buffer (50 mM, pH 8.0)
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of different concentrations of the test compound.
-
Add 100 µL of trypsin solution and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 80 µL of BAPNA.
-
Monitor the increase in absorbance at 405 nm for 10 minutes using a plate reader. The rate of p-nitroaniline formation is proportional to trypsin activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to a vehicle control.
-
Calculate the IC50 value from a dose-response curve.
-
Conclusion and Future Directions
The preliminary screening of this compound provides essential data to guide its future development. A compound exhibiting low cytotoxicity (high IC50) and potent, selective antimicrobial activity (low MIC for specific strains) would be a promising lead. Evidence of enzyme inhibition would warrant further investigation into specific enzyme targets.
Logical Flow for Hit Progression
Caption: Decision-making pathway for advancing a hit compound.
Future work should focus on elucidating the mechanism of action. If antimicrobial activity is confirmed, studies could include investigating its effect on bacterial cell wall synthesis, protein synthesis, or DNA replication. If enzyme inhibition is observed, identifying the specific enzyme target(s) through techniques like thermal shift assays or affinity chromatography will be paramount.
References
- MTT Assay for Cell Viability: van de Loosdrecht, A. A., Beelen, R. H., Ossenkoppele, G. J., Broekhoven, M. G., & Langenhuijsen, M. M. (1994). A tetrazolium-based colorimetric MTT assay to quantitate human monocyte mediated cytotoxicity against leukemic cells from cell lines and patients with acute myeloid leukemia. Journal of Immunological Methods.
- Broth Microdilution Method (Antimicrobial Susceptibility Testing): Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute.
- Protease Inhibition Assays: Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics.
Methodological & Application
Introduction: The Significance of a Versatile Pyridine Intermediate
An Application Note for the Synthesis of 4-Chloro-2-hydroxy-3-nitropyridine
This compound is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of more complex molecules. Its unique arrangement of chloro, hydroxyl, and nitro groups on a pyridine ring imparts a versatile reactivity profile, making it a valuable intermediate in diverse fields of chemical research.[1] In the pharmaceutical industry, this scaffold is integral to the development of novel therapeutics, particularly anti-infective agents.[1][2] For the agrochemical sector, it is a precursor for advanced herbicides and fungicides designed to enhance crop protection.[1][2] Furthermore, its utility extends to material science, where it is used in creating specialized polymers and coatings.[1]
This document provides a detailed, two-step protocol for the synthesis of this compound. The narrative is designed for research scientists and professionals in drug development, emphasizing the chemical principles, experimental causality, and safety considerations inherent in the process.
Overall Synthesis Workflow
The synthesis is logically structured in two primary stages: the nitration of a readily available precursor, followed by a targeted chlorination. This approach allows for the controlled introduction of the required functional groups onto the pyridine core.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Hydroxy-3-nitropyridine (Intermediate)
The initial step involves the electrophilic nitration of 2-hydroxypyridine. 2-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone.[3] The electron-donating nature of the hydroxyl/carbonyl group activates the pyridine ring, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho and para to it. This protocol focuses on the formation of the 3-nitro isomer.
Protocol: Nitration of 2-Hydroxypyridine
This protocol is adapted from methodologies described for the nitration of pyridine derivatives.[4]
Materials:
-
2-Hydroxypyridine
-
Nitric acid (65-75%)
-
Pyridine (as solvent)
-
Sodium bicarbonate or sodium hydroxide solution (for neutralization)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxypyridine in pyridine. Place the flask in an ice bath to cool the solution.
-
Reagent Addition: While stirring vigorously, slowly add nitric acid dropwise to the cooled solution using a dropping funnel. Maintaining a low temperature is critical to control the exothermic reaction and prevent over-nitration.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 20-40 minutes.[4]
-
Work-up: Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral. This step should also be performed in an ice bath to manage heat generation.
-
Isolation: The resulting mixture can be further processed through extraction with a suitable organic solvent (e.g., ethyl acetate) to isolate the 2-hydroxy-3-nitropyridine intermediate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Part 2: Synthesis of this compound
The second stage involves the chlorination of the 2-hydroxy-3-nitropyridine intermediate. This protocol utilizes a potent chlorinating agent to introduce the chlorine atom at the 4-position of the pyridine ring.
Protocol: Chlorination of 2-Hydroxy-3-nitropyridine
This generalized protocol is based on chlorination reactions of similar hydroxy-nitropyridine structures.[5][6]
Materials:
-
2-Hydroxy-3-nitropyridine (from Part 1)
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) with a catalytic amount of DMF
-
Dichloromethane (DCM) or Toluene as solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the 2-hydroxy-3-nitropyridine intermediate in a suitable solvent like dichloromethane. Add a few drops of DMF to act as a catalyst.[5]
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise.
-
Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature for several hours.[5] Depending on the substrate's reactivity, heating to reflux may be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back down in an ice bath. Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.
-
Work-up and Isolation: Dilute the mixture with additional dichloromethane. Transfer the solution to a separatory funnel and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize acids), water, and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization to yield the final product, this compound.[5]
Caption: Chemical structures and reagents for the two-step synthesis.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₂O₃ | [7] |
| Molecular Weight | 174.54 g/mol | [7] |
| Appearance | Yellow to brown solid | [6] |
| Storage Temperature | Store in a cool, dry place | [5][8] |
| Solubility | Insoluble in water | [5] |
Analytical Data:
-
Mass Spectrometry: Expected m/z for [M+H]⁺ is approximately 175.
-
¹H NMR: Proton NMR spectroscopy should be used to confirm the substitution pattern on the pyridine ring.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups (O-H, N-O, C-Cl, C=C).
Environmental, Health, and Safety (EHS) Considerations
Strict adherence to safety protocols is mandatory when handling the reagents and products involved in this synthesis.
Engineering Controls:
-
All steps must be performed in a well-ventilated laboratory fume hood.[9]
-
An eyewash station and safety shower must be readily accessible.[10]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting chemical safety goggles or a face shield.[10][11]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-resistant lab coat.[9]
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.[10][11]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[8][10] Do not breathe dust or vapors.[10]
-
Store containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[8][10]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9][11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[9][11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]
References
- This compound | 165547-79-5. (n.d.). ChemicalBook. Retrieved January 7, 2026.
- 3-Nitropyridine - Safety Data Sheet. (n.d.). ChemicalBook. Retrieved January 7, 2026.
- This compound. (n.d.). Chem-Impex. Retrieved January 7, 2026.
- MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. (n.d.).
- 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets. (n.d.). ECHEMI. Retrieved January 7, 2026.
- 4-Chloro-2-hydroxy-5-nitropyridine | C5H3ClN2O3 | CID 42609067. (n.d.). PubChem. Retrieved January 7, 2026.
- SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 7, 2026.
- 4-Chloro-2-hydroxy-5-nitropyridine | C5H3ClN2O3 | CID 42609067. (n.d.). PubChem. Retrieved January 7, 2026.
- Preparation method of 2-hydroxy-3-nitropyridine. (2014).
- 4-Chloro-3-nitropyridine: A Vital Intermediate in Pharmaceutical Synthesis. (n.d.). BOC Sciences. Retrieved January 7, 2026.
- 4-Chloro-3-nitropyridine | 13091-23-1. (n.d.). ChemicalBook. Retrieved January 7, 2026.
- 4-Hydroxy-3-nitropyridine 98 5435-54-1. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026.
- 2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. Retrieved January 7, 2026.
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The Strategic Role of Substituted Nitropyridines in Antiretroviral Drug Synthesis: A Guide to the Application of 4-Chloro-2-hydroxy-3-nitropyridine Homologs
This technical guide delves into the practical applications of 4-chloro-2-hydroxy-3-nitropyridine and its close structural analogs in the synthesis of high-value active pharmaceutical ingredients (APIs). While direct applications of this compound in large-scale pharmaceutical manufacturing are not extensively documented in publicly available literature, its homolog, 2-chloro-4-methyl-3-nitropyridine, serves as a critical precursor in the synthesis of Nevirapine, a widely used non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection.[1][2] The synthetic methodologies and chemical principles involved are highly relevant and transferable, providing a robust framework for researchers and drug development professionals working with substituted nitropyridines.
This document provides a detailed exploration of the chemical reactivity, synthesis protocols, and strategic considerations for utilizing these versatile building blocks in pharmaceutical manufacturing.
Core Concepts: The Utility of Substituted Nitropyridines
Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[3] The presence of a nitro group and a chlorine atom on the pyridine ring, as seen in this compound and its analogs, imparts a unique reactivity profile that is highly advantageous for the construction of complex molecular architectures.[3] The electron-withdrawing nature of the nitro group activates the chlorine atom for nucleophilic aromatic substitution, a fundamental transformation in the synthesis of many pharmaceuticals.
Key Physicochemical Properties of a Representative Homolog (2-Chloro-4-methyl-3-nitropyridine):
| Property | Value | Reference |
| CAS Number | 23056-39-5 | [3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [3] |
| Molecular Weight | 172.57 g/mol | [3] |
| Appearance | Off-white to pale yellow powder | [3] |
| Melting Point | 51.7-52.9 °C | [4] |
| Purity | ≥98.0% | [3] |
Application Focus: Synthesis of Nevirapine Intermediate (CAPIC)
A prime example of the industrial application of this class of compounds is the synthesis of 3-Amino-2-chloro-4-methylpyridine (CAPIC), a key intermediate for the antiretroviral drug Nevirapine.[1][5] The synthesis leverages 2-chloro-4-methyl-3-nitropyridine as the starting material.
Synthetic Pathway Overview
The overall synthetic transformation involves the reduction of the nitro group of 2-chloro-4-methyl-3-nitropyridine to an amino group, yielding CAPIC. This is a critical step that sets the stage for the subsequent construction of the diazepine ring system of Nevirapine.
Caption: Synthesis of Nevirapine Intermediate.
Detailed Experimental Protocol: Reduction of 2-Chloro-4-methyl-3-nitropyridine
This protocol outlines a common method for the reduction of the nitro group to form CAPIC. The choice of reducing agent and reaction conditions is critical for achieving high yield and purity.
Materials and Reagents:
-
2-Chloro-4-methyl-3-nitropyridine
-
Iron powder (fine grade)
-
Ammonium chloride
-
Ethanol
-
Water
-
Hydrochloric acid (for workup, if necessary)
-
Sodium hydroxide (for workup, if necessary)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, create a suspension of iron powder in a mixture of ethanol and water.
-
Addition of Catalyst: Add a catalytic amount of ammonium chloride to the suspension. The ammonium chloride helps to activate the iron surface and facilitate the reduction.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Substrate Addition: Slowly add the 2-chloro-4-methyl-3-nitropyridine to the refluxing mixture. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate and adjust the pH to basic (pH 8-9) with a sodium hydroxide solution.
-
Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 3-Amino-2-chloro-4-methylpyridine (CAPIC).
-
The crude product can be further purified by recrystallization or column chromatography if necessary to meet the stringent purity requirements for pharmaceutical intermediates.[5]
-
Process Flow Diagram:
Caption: CAPIC Synthesis Workflow.
Subsequent Application: Synthesis of Nevirapine
High-purity CAPIC is the direct precursor to Nevirapine. The synthesis involves the reaction of CAPIC with 2-chloro-3-amino-4-picoline, followed by cyclization to form the diazepine ring of Nevirapine.[6][7] This subsequent transformation underscores the importance of the initial reduction step in providing a high-quality intermediate.
Safety and Handling Considerations
Substituted nitropyridines and their derivatives should be handled with appropriate safety precautions. They are potentially toxic and may cause irritation upon contact with skin or eyes. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) for the specific compound being used.
Conclusion
While this compound itself is a compound of interest for its potential applications in medicinal chemistry, its close analog, 2-chloro-4-methyl-3-nitropyridine, provides a concrete and industrially relevant example of the utility of this class of molecules. The synthesis of the Nevirapine intermediate, CAPIC, highlights the strategic importance of the nitro- and chloro-substituted pyridine scaffold in the manufacturing of life-saving antiretroviral drugs. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the practical application of these versatile chemical building blocks.
References
- Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. (Source: Not specified, but provides general properties)
- 2-Chloro-4-methyl-3-nitropyridine synthesis. ChemicalBook. (Provides melting point and synthesis details)
- High-Purity 2-Chloro-3-amino-4-methylpyridine: Key Intermediate for Nevirapine Synthesis. (Source: Not specified, but highlights its role in Nevirapine synthesis)
- How is 3-Amino-2-chloro-4-methylpyridine Synthesized? - FAQ - Guidechem. (Discusses various synthesis methods)
- The synthesis method of 3-Amino-2-chloro-4-methylpyridine. ChemicalBook.
- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
- US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents.
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Use of 4-Chloro-2-hydroxy-3-nitropyridine in agrochemical development
This method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and limit of detection (LOD). [12]
Safety and Handling
Proper handling of this compound and its derivatives is crucial for laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).
Hazard Identification
-
Acute Effects: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation. [7]* Chronic Effects: Prolonged or repeated exposure effects are not well-documented, but caution is advised. [7]* Stability: The compound is stable under recommended storage conditions but should be kept away from high temperatures and strong oxidizing agents. [7]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [7]Ensure eyewash stations and safety showers are readily accessible. [6]* Eye/Face Protection: Wear chemical safety goggles or a face shield. [10]* Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. [7]* Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator. * Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [7][10]
First Aid Measures
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor. Do not induce vomiting. [7][10]* If on Skin: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. [6][7]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [6][7]
Conclusion
This compound is a high-value, versatile intermediate for agrochemical research and development. Its well-defined reactivity allows for the systematic and efficient synthesis of a diverse library of potential fungicide and herbicide candidates. By following the detailed protocols for synthesis, purification, and analysis outlined in this guide, and by adhering to strict safety procedures, researchers can effectively harness the potential of this building block to drive innovation in crop protection.
References
- Safety Data Sheet - 2-Chloro-3-nitropyridine. (2024, March 7). Jubilant Ingrevia.
- Safety Data Sheet - 4-Chloro-3-nitrobenzoic acid. (2025, September 6). Thermo Fisher Scientific.
- This compound. (n.d.). Jennychem.
- Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Chloro-3-nitropyridine: A Vital Intermediate in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Fungicide Modes of Action and Spectrum. (n.d.). CABI Digital Library.
- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. (n.d.). Google Patents.
- CN103360306A - Method for synthesizing 4-chloro-pyridine. (n.d.). Google Patents.
- What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? (n.d.). Mol-Instincts.
- Fungicide Modes of Action. (2025, March 14). Bayer Crop Science.
- Fungicide Theory of Use and Mode of Action. (n.d.). Pacific Northwest Pest Management Handbooks.
- 4-Chloro-2-hydroxy-5-nitropyridine. (n.d.). PubChem.
- Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid. (2024). ResearchGate.
- Fungicides, Bactericides, and Nematicides. (2020). Pacific Northwest Pest Management Handbooks.
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (n.d.). Google Patents.
- 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity. (2022). PubMed.
- Natural Products as Fungicide and Their Role in Crop Protection. (2020). PubMed Central.
- Particularities of Fungicides and Factors Affecting Their Fate and Removal Efficacy: A Review. (n.d.). MDPI.
- Analytical Reactions of Hydroxypyridines. (n.d.). ResearchGate.
- Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. (n.d.). National Institutes of Health.
- HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl. (n.d.). ResearchGate.
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). PubMed.
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- 5. 4-Chloro-2-hydroxy-5-nitropyridine | C5H3ClN2O3 | CID 42609067 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. This compound | 165547-79-5 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
Application Note: A Comprehensive Guide to the Synthesis of 2,4-Dichloro-3-nitropyridine
Topic: Reaction of 4-Chloro-2-hydroxy-3-nitropyridine with Phosphorus Oxychloride
Introduction: The Strategic Importance of 2,4-Dichloro-3-nitropyridine
2,4-Dichloro-3-nitropyridine is a highly functionalized pyridine derivative that serves as a pivotal building block in modern synthetic chemistry. Its strategic importance is underscored by its frequent use as a key intermediate in the development of novel pharmaceuticals and advanced agrochemicals.[1] The two chlorine atoms, activated by the electron-withdrawing nitro group, offer distinct reactivity profiles for sequential nucleophilic substitution reactions, enabling the construction of complex molecular architectures. This compound is a cornerstone in the synthesis of potential drug candidates for treating autoimmune diseases and cancer, as well as in the creation of innovative herbicides and insecticides.[1][2]
This document provides an in-depth, field-proven protocol for the synthesis of 2,4-dichloro-3-nitropyridine from this compound using phosphorus oxychloride (POCl₃). We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step methodology, and address critical safety considerations, particularly concerning the handling of the highly reactive chlorinating agent.
Reaction Scheme and Mechanism
The conversion of this compound to 2,4-dichloro-3-nitropyridine is a classic chlorination reaction. The starting material, a hydroxypyridine, exists in tautomeric equilibrium with its pyridone form. Phosphorus oxychloride serves as both the reagent and, frequently, the solvent, effectively replacing the hydroxyl group with a chlorine atom.[3][4]
Overall Reaction:
Mechanistic Rationale:
The reaction proceeds via the activation of the hydroxyl group (or the carbonyl oxygen of the pyridone tautomer) by the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate. The intermediate is highly reactive, and subsequent nucleophilic attack by a chloride ion (from POCl₃) displaces the dichlorophosphate group, yielding the desired 2,4-dichloro-3-nitropyridine product. The use of excess POCl₃ drives the reaction to completion. This transformation is a robust and widely employed strategy for the synthesis of chloro-heterocycles from their hydroxy precursors.[5]
Critical Safety Considerations: Handling Phosphorus Oxychloride
WARNING: Phosphorus oxychloride (POCl₃) is an extremely hazardous, toxic, and corrosive substance that reacts violently with water.[6][7] All operations must be conducted within a certified chemical fume hood, and a safety shower and eyewash station must be immediately accessible.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles over safety glasses, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™).[6][9]
-
Reactivity with Water: POCl₃ reacts violently and exothermically with water, alcohols, and other protic solvents, releasing large amounts of toxic hydrogen chloride (HCl) gas.[10][11] Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture.
-
Quenching Procedure: The quenching of excess POCl₃ is the most hazardous step. The reaction mixture must be added very slowly and in small portions to a large volume of crushed ice or an ice-water slurry with vigorous stirring. This must be done in the fume hood. Never add water to the reaction mixture.[2]
-
Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like vermiculite or sand.[7] DO NOT USE WATER or combustible materials. Dispose of the contaminated material as hazardous waste.[7]
-
First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Materials, Reagents, and Equipment
| Item | Specification | Purpose |
| Reagents | ||
| This compound | >97% Purity (CAS: 165547-79-5) | Starting Material |
| Phosphorus Oxychloride (POCl₃) | >99% Purity (CAS: 10025-87-3) | Chlorinating Agent & Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |
| Hexanes | ACS Grade | Chromatography Eluent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Drying Agent |
| Deionized Water & Ice | Quenching & Washing | |
| Equipment | ||
| Round-bottom flask (250 mL) | Oven-dried | Reaction Vessel |
| Reflux Condenser with drying tube | Oven-dried | Prevent moisture entry |
| Heating Mantle with Stirring Control | Heat and agitate reaction | |
| Magnetic Stir Bar | Stirring | |
| Separatory Funnel (500 mL) | Liquid-liquid extraction | |
| Rotary Evaporator | Solvent removal | |
| Glass Chromatography Column | Product purification | |
| Silica Gel | 60 Å, 230-400 mesh | Stationary Phase |
Detailed Experimental Protocol
This protocol is based on established procedures for the chlorination of hydroxypyridines.[2][12]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,4-Dichloro-3-nitropyridine | 5975-12-2 [chemicalbook.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorus Oxychloride [commonorganicchemistry.com]
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- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 11. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 12. 2,4-DICHLORO-6-METHYL-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocols: Leveraging 4-Chloro-2-hydroxy-3-nitropyridine for the Development of Novel Antibacterial and Antifungal Agents
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action. Heterocyclic compounds, particularly pyridine derivatives, serve as privileged scaffolds in medicinal chemistry. This document provides a comprehensive guide for researchers on utilizing 4-Chloro-2-hydroxy-3-nitropyridine as a versatile starting material for the synthesis of potent antibacterial and antifungal compounds. We detail a representative synthetic protocol, methods for structural elucidation, and standardized protocols for antimicrobial susceptibility testing. The underlying scientific rationale for experimental design and a discussion of the probable mechanism of action are provided to empower researchers in the rational design of new antimicrobial candidates.
Introduction: The Rationale for Pyridine-Based Antimicrobials
The pyridine ring is a fundamental structural motif present in numerous pharmaceuticals and natural products.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug discovery. The specific scaffold, this compound (CAS 13091-23-1), offers a particularly attractive starting point for generating a library of diverse chemical entities.[1][2]
The molecule possesses three key features for synthetic manipulation and biological activity:
-
A Reactive Chlorine Atom: Positioned at the 4-position, the chlorine atom is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effect of the adjacent nitro group.[1] This allows for the straightforward introduction of a wide array of functional groups.
-
An Electron-Withdrawing Nitro Group: The nitroaromatic moiety is a well-established pharmacophore in antimicrobial drugs.[3][4] It often functions as a pro-drug, undergoing intracellular reduction to generate cytotoxic reactive nitrogen species that can damage microbial DNA and proteins.[3][5]
-
A Hydroxy Group: The 2-hydroxy group can influence the molecule's solubility, hydrogen bonding capacity, and overall electronic properties.
This guide provides a foundational methodology for synthesizing and evaluating novel derivatives of this scaffold to identify new leads in the fight against infectious diseases.
Proposed Mechanism of Action: The Role of Nitroreductase Activation
The antimicrobial activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the target pathogen.[4][5] We hypothesize a similar mechanism for derivatives of this compound.
The proposed pathway involves:
-
Cellular Uptake: The compound passively diffuses into the bacterial or fungal cell.
-
Reductive Activation: Inside the low-oxygen environment of the cell, microbial nitroreductase enzymes transfer electrons to the nitro group.[5]
-
Generation of Cytotoxic Species: This reduction creates highly reactive intermediates, such as nitroso and hydroxylamine radicals.[3]
-
Macromolecular Damage: These reactive species induce widespread damage to critical cellular components, including DNA cleavage and protein dysfunction, leading to cell death.[6]
This mechanism is advantageous as it relies on enzymes specific to microbial cells, potentially offering selectivity over host cells.
Synthetic Protocol: Nucleophilic Aromatic Substitution
This section details a representative protocol for synthesizing a derivative via nucleophilic aromatic substitution (SNAr). The example uses 4-aminothiophenol to create a thioether linkage, a common strategy in drug design.
General Workflow for Synthesis and Characterization
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// Edges Start -> Reaction; Reaction -> Workup [label=" Reaction complete"]; Workup -> Purify; Purify -> Characterize; Characterize -> Final; } ends_dot Caption: General workflow for synthesis and purification.
Materials and Reagents
-
This compound (Starting Material)
-
4-Aminothiophenol (Nucleophile)
-
Potassium Carbonate (K₂CO₃, Base)
-
N,N-Dimethylformamide (DMF, Solvent)
-
Ethyl Acetate (EtOAc, Extraction Solvent)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄, Drying Agent)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Safety Precaution: this compound is toxic if swallowed and can cause serious eye damage.[2][7] Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a chemical fume hood.
Step-by-Step Synthesis Protocol
Reaction: Synthesis of 2-hydroxy-3-nitro-4-((4-aminophenyl)thio)pyridine
-
Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), 4-aminothiophenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of starting material) to the flask.
-
Reaction: Stir the mixture at 80°C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating is required to overcome the activation energy for the SNAr reaction. K₂CO₃ acts as a base to neutralize the HCl byproduct. DMF is a polar aprotic solvent that effectively solvates the ions involved.
-
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker containing ice-cold water (approx. 10x the volume of DMF).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Rationale: The product is expected to be more soluble in the organic solvent (EtOAc) than in water, while inorganic salts will remain in the aqueous phase.
-
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to yield the final compound.
Structural Characterization
To confirm the identity and purity of the synthesized compound, the following analytical techniques are essential.[8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons on the pyridine and substituted phenyl rings and their respective chemical environments.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecular structure.
-
HRMS (High-Resolution Mass Spectrometry): To determine the exact mass of the compound, confirming its elemental composition.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as N-H (amine), O-H (hydroxyl), N=O (nitro), and C-S (thioether) stretches.
Antimicrobial Susceptibility Testing Protocols
Standardized methods are crucial for generating reliable and reproducible antimicrobial activity data. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority.[10][11]
General Workflow for Antimicrobial Testing
// Nodes Prep_Inoculum [label="Prepare Microbial\nInoculum\n(e.g., 0.5 McFarland)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Plates [label="Prepare Microtiter Plate\nwith Serial Dilutions\nof Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inoculate [label="Inoculate Plates", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate\n(e.g., 37°C, 24h for bacteria;\n28°C, 48h for fungi)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_MIC [label="Read Plates &\nDetermine MIC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Determine_MBC [label="Plate onto Agar\nto Determine MBC/MFC", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Result [label="Final MIC/MBC Values", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Prep_Inoculum -> Inoculate; Prep_Plates -> Inoculate; Inoculate -> Incubate; Incubate -> Read_MIC; Read_MIC -> Determine_MBC; Determine_MBC -> Result; } ends_dot Caption: Workflow for MIC and MBC/MFC determination.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]
-
Prepare Stock Solution: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired final concentrations.[13]
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted inoculum to all wells containing the test compound, as well as to positive (no compound) and negative (no microbes) control wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C for bacteria; 48 hours at 28-35°C for fungi).
-
Reading MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill the microorganism.
-
Subculturing: Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubation: Incubate the agar plates under conditions appropriate for the microorganism.
-
Reading MBC/MFC: The MBC or MFC is the lowest concentration from the MIC assay that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | R-Group (at C4) | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) |
| Parent | -Cl | >128 | >128 | >128 |
| D-01 | -NH-Ph-4-CH₃ | 16 | 64 | 32 |
| D-02 | -S-Ph-4-NH₂ | 8 | 32 | 16 |
| D-03 | -O-Ph-4-NO₂ | 32 | 128 | 64 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | N/A |
| Fluconazole | (Control) | N/A | N/A | 4 |
This is example data for illustrative purposes only.
Structure-Activity Relationship (SAR) Insights: From the hypothetical data, one could infer that:
-
Substitution at the C4 position is critical for activity, as the parent chlorinated compound is inactive.
-
The thioether linkage (D-02) appears more potent than the amine (D-01) or ether (D-03) linkages, suggesting the sulfur atom may play a key role in activity.
-
The electron-donating amino group on the phenyl ring (D-02) results in better activity than the electron-donating methyl group (D-01) or the electron-withdrawing nitro group (D-03).
Conclusion
This compound is a highly promising and versatile scaffold for the development of novel antibacterial and antifungal agents. The synthetic accessibility via nucleophilic aromatic substitution allows for the creation of large, diverse libraries of compounds. By combining rational chemical synthesis with standardized microbiological evaluation, researchers can effectively explore the chemical space around this core structure. The protocols and insights provided in this document offer a robust framework for initiating and advancing drug discovery programs aimed at addressing the critical challenge of antimicrobial resistance.
References
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link][10]
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Application Notes & Protocols: Leveraging 4-Chloro-2-hydroxy-3-nitropyridine for Next-Generation Agrochemical Discovery
Introduction: The Imperative for Innovation in Crop Protection
The global demand for food security necessitates continuous innovation in agricultural science.[1] Pyridine-based chemical scaffolds have long been a cornerstone of the agrochemical industry, forming the backbone of numerous high-efficacy herbicides, fungicides, and insecticides.[2][3] Their stable heterocyclic structure offers a unique combination of reactivity and biological compatibility, making them ideal for developing targeted crop protection solutions.[2] Within this valuable class of compounds, 4-Chloro-2-hydroxy-3-nitropyridine emerges as a particularly promising starting material. Its strategically positioned functional groups—a reactive chlorine atom, a nucleophilic hydroxyl group, and an electron-withdrawing nitro group—provide a versatile platform for synthesizing diverse chemical libraries with high potential for novel biological activity.[4]
This guide provides a comprehensive framework for researchers and drug development professionals to utilize this compound as a foundational building block in the discovery of next-generation herbicides and fungicides. We will move from the fundamental chemistry and safe handling of this key intermediate to detailed protocols for synthetic derivatization and robust biological screening.
Section 1: Foundational Chemistry & Safe Handling
Physicochemical Properties
Understanding the intrinsic properties of this compound is critical for its effective use in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₂O₃ | PubChem[5] |
| Molecular Weight | 174.54 g/mol | PubChem[5] |
| Appearance | Off-white to light yellow powder | Chem-Impex[6] |
| CAS Number | 165547-79-5 | ChemicalBook[7] |
| Solubility | Insoluble in water | ChemicalBook[7] |
| Storage | Store at 0-8°C | Chem-Impex[6] |
Reactivity Analysis: A Scaffold for Discovery
The power of this compound as a synthetic intermediate lies in the distinct reactivity of its three primary functional groups. The electron-withdrawing nitro group activates the pyridine ring, making the chlorine atom at the C4 position susceptible to nucleophilic aromatic substitution (SNAr). The hydroxyl group at C2 can be readily alkylated or acylated, while the nitro group itself can be reduced to an amine, opening up further avenues for derivatization. This multi-faceted reactivity allows for the systematic generation of novel analogues.
Mandatory Safety & Handling Protocol
Nitroaromatic and chlorinated compounds require stringent safety protocols.[8] All manipulations must be performed by trained personnel in a certified chemical fume hood.
Protocol 1: Safe Handling of this compound
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Ventilation: Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of fine particulates.
-
Spill Management: In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid generating dust.
-
Waste Disposal: Dispose of all contaminated materials and unreacted chemicals in accordance with local, state, and federal regulations for hazardous chemical waste.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.
-
Section 2: Synthetic Derivatization Strategies
The following section outlines key synthetic transformations to generate a library of novel compounds from the parent molecule. These protocols are designed to be robust starting points for further optimization.
Caption: Key synthetic derivatization pathways from this compound.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
This protocol details the displacement of the chloro group with a representative amine nucleophile.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add a primary or secondary amine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Scientist's Note: DMF is an excellent polar aprotic solvent for SNAr reactions. K₂CO₃ acts as a base to deprotonate the hydroxyl group and scavenge the HCl byproduct, driving the reaction to completion.
-
-
Reaction Conditions: Stir the mixture at 80°C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 4-amino-2-hydroxy-3-nitropyridine derivative.
Protocol 3: O-Alkylation of the C2-Hydroxyl Group
This protocol describes the formation of an ether linkage at the C2 position.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone (0.2 M). Add potassium carbonate (K₂CO₃, 2.0 eq) and the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).
-
Scientist's Note: Acetone is a suitable solvent for this type of reaction, and the excess base ensures complete deprotonation of the hydroxyl group to form the more nucleophilic alkoxide.
-
-
Reaction Conditions: Heat the mixture to reflux (approx. 56°C) and stir until the starting material is consumed, as indicated by TLC.
-
Workup: Cool the reaction mixture and filter off the solid K₂CO₃.
-
Purification: Remove the acetone from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography to afford the target 2-alkoxy-4-chloro-3-nitropyridine.
Section 3: Protocols for Biological Efficacy Screening
Once a library of derivatives has been synthesized, a systematic screening process is required to identify candidates with potent herbicidal or fungicidal activity.
Caption: High-throughput screening workflow for novel agrochemical candidates.
Protocol 4: In Vitro Fungicidal Screening (Mycelial Growth Inhibition)
This assay provides a rapid assessment of a compound's ability to inhibit fungal growth.[9]
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow it to cool to 45-50°C in a water bath.
-
Compound Preparation: Dissolve test compounds in a minimal amount of Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Dosing the Media: Add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 100 µg/mL). Also prepare a DMSO-only control plate. Pour the agar into sterile petri dishes and allow them to solidify.
-
Scientist's Note: Keeping the final DMSO concentration below 1% is crucial to avoid solvent-induced toxicity to the fungus.
-
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of a target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum), in the center of each plate.[9][10]
-
Incubation: Seal the plates with paraffin film and incubate them at 25°C in the dark.
-
Data Collection: When the fungal growth in the control plate has reached the edge, measure the diameter of the fungal colony on all plates. Calculate the percent inhibition using the formula: % Inhibition = [(Control Diameter - Treatment Diameter) / Control Diameter] x 100
Protocol 5: In Vitro Herbicidal Screening (Seed Germination & Root Growth)
This protocol evaluates the effect of compounds on the early development of model weed species.[11][12]
-
Assay Setup: Place a sterile filter paper disc in each well of a 24-well plate.
-
Compound Application: Prepare test compounds in a suitable solvent (e.g., acetone with a surfactant). Apply a specific volume of the test solution to each filter paper to achieve the desired application rate (e.g., 250 g/ha equivalent). Allow the solvent to evaporate completely in a fume hood. A solvent-only treatment serves as the negative control.
-
Seed Plating: Place 5-10 seeds of a model weed (e.g., Amaranthus retroflexus) onto each filter paper.[11]
-
Germination: Add a small volume of sterile water to each well to moisten the filter paper. Seal the plate and place it in a growth chamber with a controlled light/dark cycle and temperature.
-
Data Collection: After 5-7 days, measure the primary root length of the germinated seedlings. Calculate the percent inhibition relative to the negative control.
Section 4: Hypothesized Mechanisms of Action (MoA)
While the precise MoA of novel derivatives must be determined experimentally, the core structure of this compound allows for informed hypotheses based on established agrochemical classes.
-
Disruption of Energy Metabolism: Nitroaromatic compounds are known to interfere with cellular respiration.[8] The nitro group can be enzymatically reduced within the fungal or plant cell, leading to the formation of cytotoxic nitroso and hydroxylamine intermediates. This process can uncouple oxidative phosphorylation, depleting the cell of ATP.
-
Inhibition of Key Enzymes: The pyridine scaffold is present in many herbicides that act as synthetic auxins or inhibitors of enzymes like protoporphyrinogen oxidase (PPO).[13][14] Derivatives could potentially mimic natural substrates or bind to allosteric sites on essential enzymes, disrupting critical metabolic pathways.
-
Cellular Membrane Disruption: The introduction of lipophilic side chains via the synthetic protocols described could enhance the compound's ability to intercalate into and disrupt the integrity of cellular membranes, leading to leakage of essential ions and metabolites.
Caption: Hypothetical MoA via reductive activation of the nitro group.
Conclusion
This compound represents a highly valuable and versatile starting material for the development of next-generation herbicides and fungicides. Its inherent reactivity, coupled with the systematic synthetic and screening protocols outlined in this guide, provides a clear and efficient pathway from initial concept to the identification of potent lead candidates. By leveraging this scaffold, research and development teams can accelerate the discovery of novel crop protection solutions to meet the ongoing challenges of global agriculture.
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Application Notes and Protocols for the N-Alkylation of 4-Chloro-2-hydroxy-3-nitropyridine
Authored by: A Senior Application Scientist
Introduction
4-Chloro-2-hydroxy-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug development. The introduction of alkyl groups at the nitrogen atom of the pyridine ring can significantly modulate the physicochemical properties and biological activity of the resulting compounds. N-alkylated 2-pyridones are prevalent scaffolds in a wide array of pharmaceutical agents. This guide provides detailed experimental procedures and mechanistic insights for the selective N-alkylation of this compound, addressing the key challenge of regioselectivity.
The Challenge of Regioselectivity: N- vs. O-Alkylation
The primary challenge in the alkylation of 2-hydroxypyridines is the competition between N-alkylation and O-alkylation. This arises from the tautomeric equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms. Deprotonation of this system results in an ambident nucleophile with reactivity at both the nitrogen and oxygen atoms.[1][2]
The ratio of N- to O-alkylation is influenced by several factors, including the nature of the alkylating agent, the choice of base and solvent, and the substituents on the pyridine ring.[2] Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom. The presence of electron-withdrawing groups, such as the chloro and nitro groups in the target molecule, can also influence the acidity of the N-H bond and the nucleophilicity of the nitrogen and oxygen atoms.
Caption: Tautomeric equilibrium and competing N- vs. O-alkylation pathways.
Experimental Protocols for N-Alkylation
This section details several robust methods for achieving selective N-alkylation of this compound.
Protocol 1: Classical SN2 Alkylation with Alkyl Halides
This method relies on the direct alkylation of the pyridone using an alkyl halide in the presence of a base. The choice of a suitable base and solvent system is critical to favor N-alkylation.
Rationale: The use of a strong, non-nucleophilic base ensures complete deprotonation of the pyridone. A polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the resulting anion.
Step-by-Step Protocol:
-
Preparation: To a dry, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: N-Alkylation Conditions and Yields
| Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | N:O Ratio |
| Methyl Iodide | NaH | DMF | RT | 12 | 85 | >10:1 |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 24 | 78 | 8:1 |
| Benzyl Bromide | t-BuOK | THF | RT | 18 | 92 | >15:1 |
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of pyridones with a wide range of alcohols.[3][4] This reaction proceeds with inversion of configuration at the alcohol's stereocenter.
Rationale: The Mitsunobu reaction involves the in-situ activation of an alcohol by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[3] The pyridone then acts as the nucleophile.
Step-by-Step Protocol:
-
Preparation: To a dry, round-bottomed flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Dissolve the reagents in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution to 0 °C and add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise. A color change is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography. The triphenylphosphine oxide byproduct can sometimes be removed by precipitation from a non-polar solvent.
Protocol 3: N-Alkylation using Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a green and effective technique that facilitates the reaction between reactants in immiscible phases.[5][6] This method often employs milder bases and can be performed under ambient conditions.
Rationale: A phase transfer catalyst, typically a quaternary ammonium salt, transports the deprotonated pyridone from the aqueous phase (containing an inorganic base) to the organic phase (containing the alkyl halide), where the reaction occurs.[5]
Step-by-Step Protocol:
-
Preparation: In a round-bottomed flask, combine this compound (1.0 eq), the alkyl halide (1.5 eq), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent and Base Addition: Add an organic solvent (e.g., dichloromethane or toluene) and an aqueous solution of a base (e.g., 50% NaOH).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 8-16 hours. Monitor the reaction by TLC.
-
Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the residue by column chromatography.
Protocol 4: Catalyst- and Base-Free N-Alkylation
A novel method for the specific N-alkylation of hydroxypyridines has been reported that proceeds without the need for a catalyst or base.[7][8]
Rationale: This method relies on the in-situ generation of a hydrohalic acid (HX) during the reaction. The HX is proposed to facilitate the conversion of any initially formed O-alkylated intermediate to the thermodynamically more stable N-alkylated product.[7]
Step-by-Step Protocol:
-
Preparation: In a sealed tube or a flask equipped with a reflux condenser, combine this compound (1.0 eq) and the organohalide (2.0-3.0 eq).
-
Solvent (Optional): The reaction can be run neat or in a high-boiling solvent such as N,N-dimethylacetamide (DMAc).
-
Reaction: Heat the mixture at an elevated temperature (e.g., 100-140 °C) for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture can be directly subjected to column chromatography for purification.
Mechanistic Workflow and Troubleshooting
Caption: Decision workflow for selecting an appropriate N-alkylation protocol.
Troubleshooting Common Issues:
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, especially for reactions involving strong bases like NaH and for the Mitsunobu reaction.
-
Increase the reaction time or temperature, while monitoring for potential side product formation.
-
Consider using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).
-
-
Poor N:O Regioselectivity:
-
For classical SN2 alkylation, try a different base/solvent combination. For instance, using potassium carbonate in DMF often favors N-alkylation.
-
The catalyst- and base-free method is reported to give high N-selectivity and could be a good alternative if other methods fail.[7]
-
In some cases, masking the hydroxyl group as a 2-halopyridine before N-alkylation and subsequent hydrolysis can provide exclusive N-alkylation.[9][10]
-
-
Difficult Purification:
-
For the Mitsunobu reaction, the triphenylphosphine oxide byproduct can be challenging to remove. Precipitation or using a polymer-supported phosphine can simplify purification.
-
For PTC, ensure complete removal of the quaternary ammonium salt during work-up, as it can interfere with chromatography.
-
References
- Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. [Link]
- Lindsley, C. W., Zhao, Z., Leister, W. H., Robinson, R. G., Barnett, S. F., Defeo-Jones, D., Jones, R. E., Hartman, G. D., Huff, J. R., Huber, H. E., & Duggan, M. E. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 67(21), 7465–7474. [Link]
- One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). Chemistry & Chemical Technology, 14(4), 481-485. [Link]
- Hu, G., Xu, J., & Li, P. (2018). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Organic & Biomolecular Chemistry, 16(23), 4151–4158. [Link]
- A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2018). ACS Omega, 3(11), 15835–15844. [Link]
- Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Hart, L. S., Killen, C. R. J., & Saunders, K. D. (1979). Preparation of isopropyl- and t-butyl-pyridines from methylpyridines by phase-transfer catalysed alkylation.
- Preparation of isopropyl- and t-butyl-pyridines from methylpyridines by phase-transfer catalysed alkylation. (1979).
- A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (1994). Tetrahedron Letters, 35(21), 3485-3488. [Link]
- Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews, 109(6), 2551-2651. [Link]
- The Williamson Ether Synthesis. [Link]
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- Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., & Cao, H. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6007–6014. [Link]
- The alkylation of 4-pyridone. (1978).
- Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. (2004). The Journal of Organic Chemistry, 69(17), 5777-5780. [Link]
- ChemInform Abstract: N- vs. O-Alkylation in the Mitsunobu Reaction of 2-Pyridone. (2010). ChemInform, 25(41). [Link]
- Williamson ether synthesis. (2023). In Wikipedia. [Link]
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
- Williamson Ether Synthesis reaction. BYJU'S. [Link]
- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). The Journal of Organic Chemistry, 83(11), 6007-6014. [Link]
- N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). Journal of Organic Chemistry, 78(22), 11335-11344. [Link]
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (2012). The Journal of Organic Chemistry, 77(23), 10858-10866. [Link]
- A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. (2002). Synthesis, 2002(13), 1844-1848. [Link]
- Process for preparation of nitropyridine derivatives. (2010).
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Chloro-2-hydroxy-3-nitropyridine
Welcome to the technical support guide for the purification of 4-Chloro-2-hydroxy-3-nitropyridine (CAS No. 165547-79-5). This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and require methodologies to achieve high purity. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount for the success of subsequent reactions and the integrity of final products.[1][2]
This guide provides in-depth, field-proven protocols and troubleshooting advice in a direct question-and-answer format to address challenges encountered during purification.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification and handling of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile depends heavily on the synthetic route, but typically includes:
-
Unreacted Starting Materials: A common synthesis starts from 2,4-dihydroxy-3-nitropyridine.[3] Incomplete chlorination will leave this starting material in your crude product.
-
Hydrolysis Product: The C4-chloro group is susceptible to nucleophilic substitution, particularly by water, which would revert the compound to 2,4-dihydroxy-3-nitropyridine.[4] This can occur during aqueous workups or improper storage.
-
Isomeric Byproducts: Depending on the regioselectivity of the nitration step in the overall synthesis, positional isomers such as 4-Chloro-2-hydroxy-5-nitropyridine could be formed.[5][6]
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., dichloromethane, ethyl acetate) are common.
Q2: What is the first analytical step I should take before attempting a large-scale purification?
A: Before committing your entire batch of crude material, always perform a small-scale analysis to understand the impurity profile. A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is highly recommended.
-
TLC: Provides a quick, qualitative assessment of the number of components in your mixture and helps in developing a solvent system for column chromatography.
-
HPLC: Offers quantitative data on the percentage of your desired product and the relative amounts of impurities.[7][8]
Q3: How should I properly handle and store the purified this compound to prevent degradation?
A: Based on the reactivity of similar compounds, this compound should be stored in a cool, dry, and dark environment.[4][9] The primary degradation pathway is hydrolysis of the C4-chloro group.[4] Therefore, it is critical to protect the compound from moisture and acidic conditions. Use of a desiccator or storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.
Section 2: Purification Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solids, leveraging the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The goal is to find a solvent that dissolves the crude product when hot but allows the pure compound to crystallize upon cooling, leaving impurities behind in the solution.
Troubleshooting & Guide for Recrystallization
Q: How do I select the ideal recrystallization solvent? A: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. It should also dissolve impurities well at all temperatures or not at all. Given that this compound is insoluble in water[3][10], organic solvents are required.
Experimental Protocol: Solvent Screening
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene) dropwise at room temperature, vortexing after each addition. Note the solubility.
-
If the compound does not dissolve at room temperature after adding ~0.5 mL of solvent, heat the tube gently in a water bath. Observe if the solid dissolves.
-
If the solid dissolves when hot, remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
The best solvent will be one where the compound dissolves completely when hot and forms a significant amount of crystals upon cooling.
| Solvent | Boiling Point (°C) | Polarity Index | Common Use |
| Ethanol | 78 | 5.2 | Good for moderately polar compounds. |
| Methanol | 65 | 6.6 | Good for more polar compounds. |
| Ethyl Acetate | 77 | 4.4 | Versatile, for moderately polar compounds. |
| Toluene | 111 | 2.4 | For less polar compounds. |
| Acetone | 56 | 5.1 | Strong solvent, often used in solvent pairs. |
| Acetonitrile | 82 | 6.2 | Good for moderately polar compounds. |
Q: My product has "oiled out" instead of forming crystals. What should I do? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. The solute separates as a liquid instead of a solid.
-
Solution 1: Re-heat the solution to dissolve the oil, then add more solvent to decrease the saturation level. Allow it to cool more slowly.
-
Solution 2: Try a lower-boiling point solvent.
-
Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Q: My recovery is very low. How can I improve it? A: Low recovery can result from using too much solvent or premature crystallization.
-
Solution 1: Ensure you are using the minimum amount of hot solvent required to fully dissolve the solid.
-
Solution 2: After cooling and filtering, cool the filtrate further in an ice bath to recover more product (a "second crop"). Be aware that the second crop may be less pure.
-
Solution 3: Reduce the volume of the filtrate by evaporation and cool again to induce further crystallization.
Recrystallization Troubleshooting Logic
Caption: Decision tree for troubleshooting common recrystallization issues.
Section 3: Purification Method 2: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (eluent).[11] It is particularly useful when recrystallization is ineffective or when separating multiple components.
Troubleshooting & Guide for Column Chromatography
Q: How do I choose the correct eluent (solvent system) for my separation? A: The correct eluent is determined by running analytical TLC plates first. The goal is to find a solvent system where your desired compound has an Rf (retention factor) value of approximately 0.2-0.4.
-
Rf Calculation: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
If Rf is too low (spot near origin): The eluent is not polar enough. Increase polarity by adding a small amount of a more polar solvent (e.g., add ethyl acetate to a hexane eluent).
-
If Rf is too high (spot near solvent front): The eluent is too polar. Decrease polarity by adding more of the non-polar solvent.
Experimental Protocol: TLC Method Development
-
Dissolve a small sample of crude material in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Place the plate in a developing chamber containing a test eluent (e.g., 70:30 Hexane:Ethyl Acetate).
-
Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (if UV-active) or by using a stain.
-
Calculate the Rf of your product and impurities. Adjust the eluent composition until the product Rf is ~0.3 and it is well-separated from impurity spots.
Q: My compounds are streaking on the TLC plate and the column. How do I fix this? A: Streaking is often caused by overloading the sample or by acidic/basic functional groups strongly interacting with the silica gel.
-
Solution 1: Ensure you are not spotting too much material on your TLC plate or loading too much onto your column.
-
Solution 2: The 2-hydroxy group on your compound is acidic. Adding a small amount (0.5-1%) of acetic acid to your eluent can suppress the ionization of the hydroxyl group, leading to sharper bands and less streaking.
Q: The separation on the column is much worse than what I saw on the TLC plate. Why? A: This can happen for several reasons:
-
Improper Packing: Air bubbles or cracks in the silica gel bed create channels, leading to poor separation. Ensure the column is packed carefully and uniformly.[11]
-
Overloading: Loading too much crude material relative to the amount of silica will exceed the column's capacity. A general rule is a 1:30 to 1:100 mass ratio of crude material to silica gel.
-
Sample Band Too Wide: The initial sample should be loaded onto the column in the smallest possible volume of solvent to ensure a tight starting band.[11]
Column Chromatography Method Development Workflow
Sources
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- 7. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. Separation of 4-Chloro-2-ethylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 11. m.youtube.com [m.youtube.com]
Identification and minimization of byproducts in 4-Chloro-2-hydroxy-3-nitropyridine synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-2-hydroxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts, thereby improving your yield and purity.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries, is primarily achieved through the electrophilic nitration of 4-chloro-2-hydroxypyridine. While the reaction appears straightforward, the regioselectivity of the nitration is a significant hurdle. The interplay of the directing effects of the chloro and hydroxyl substituents on the pyridine ring often leads to the formation of an undesired isomer, 4-chloro-2-hydroxy-5-nitropyridine, which can be difficult to separate from the target molecule. This guide will provide a detailed exploration of the underlying mechanisms and practical solutions to these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and what is its formation mechanism?
Answer:
The most common and significant byproduct in the nitration of 4-chloro-2-hydroxypyridine is the 4-chloro-2-hydroxy-5-nitropyridine isomer. Its formation is a direct consequence of the directing effects of the substituents on the pyridine ring.
Mechanism of Isomer Formation:
The nitration of 4-chloro-2-hydroxypyridine is an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the electronic effects of the chloro and hydroxyl groups on the pyridine ring.
-
The Hydroxyl Group (-OH): In the tautomeric 2-pyridone form, the oxygen atom is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance. This strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 3 and 5 positions.
-
The Chloro Group (-Cl): The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (the sigma complex).
The formation of both the desired 3-nitro and the undesired 5-nitro isomers is therefore mechanistically plausible. The ratio of these isomers is highly dependent on the reaction conditions.
Identification of the Isomers:
The most reliable methods for identifying and quantifying the 3-nitro and 5-nitro isomers are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | This compound (Desired) | 4-Chloro-2-hydroxy-5-nitropyridine (Byproduct) |
| ¹H NMR | Distinct aromatic proton signals. | ¹H NMR (400 MHz, DMSO-d₆): δ 6.36 (1H, s), 8.73 (1H, s)[1] |
| HPLC | Different retention times under optimized conditions. | Different retention times under optimized conditions. |
Question 2: How can I minimize the formation of the 4-chloro-2-hydroxy-5-nitropyridine byproduct and improve the yield of the desired 3-nitro isomer?
Answer:
Controlling the regioselectivity of the nitration is key to maximizing the yield of the desired 3-nitro isomer. This can be achieved by carefully controlling the reaction conditions.
Troubleshooting Protocol for Minimizing the 5-Nitro Isomer:
-
Temperature Control:
-
Issue: Higher reaction temperatures can lead to decreased selectivity and an increase in the formation of the 5-nitro isomer.
-
Solution: Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of the nitrating agent and throughout the reaction. This favors the kinetically controlled product, which is often the desired 3-nitro isomer.
-
-
Choice of Nitrating Agent:
-
Issue: A strong nitrating agent, such as a mixture of concentrated nitric and sulfuric acids, can be aggressive and lead to poor selectivity.
-
Solution: Consider using a milder nitrating agent. For example, using nitric acid in acetic anhydride or another less acidic medium can sometimes improve regioselectivity.
-
-
Rate of Addition:
-
Issue: A rapid addition of the nitrating agent can cause localized increases in temperature and concentration, leading to a loss of selectivity.
-
Solution: Add the nitrating agent dropwise to the solution of 4-chloro-2-hydroxypyridine while ensuring efficient stirring and cooling.
-
-
Solvent Effects:
-
Issue: The solvent can influence the reactivity of the substrate and the nitrating agent.
-
Solution: While sulfuric acid is a common solvent for nitration, exploring other solvents may offer better selectivity. However, this requires careful consideration of the solubility of the starting material and the stability of the nitrating agent.
-
Question 3: I am struggling to separate the 3-nitro and 5-nitro isomers. What are the recommended purification methods?
Answer:
The separation of the 3-nitro and 5-nitro isomers can be challenging due to their similar physical properties. A combination of techniques is often required.
Purification Strategies:
-
Recrystallization:
-
This should be the first method attempted. The choice of solvent is critical.
-
Recommended Solvents to Screen:
-
Ethanol/water mixtures
-
Acetic acid/water mixtures
-
Toluene
-
Ethyl acetate/hexane mixtures
-
-
The goal is to find a solvent system in which the desired 3-nitro isomer has significantly lower solubility than the 5-nitro isomer at low temperatures.
-
-
Column Chromatography:
-
If recrystallization is not effective, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal gradient will need to be determined empirically, starting with a low polarity and gradually increasing it.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and direct route is the nitration of 4-chloro-2-hydroxypyridine. This starting material can be synthesized from 2-hydroxypyridine through a halogenation reaction.[2]
Q2: Are there other potential byproducts I should be aware of?
Besides the 5-nitro isomer, there is a possibility of dinitration , especially under harsh reaction conditions (e.g., high temperatures, excess nitrating agent). This would lead to the formation of 4-chloro-2-hydroxy-3,5-dinitropyridine. This byproduct would be significantly less polar than the mono-nitrated products and should be readily identifiable by HPLC and NMR. To minimize dinitration, use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature.
Q3: What are the key safety precautions for this synthesis?
-
Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Always use an ice bath and add the nitrating agent slowly.
-
Concentrated nitric and sulfuric acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
Q4: Can you provide a starting point for an HPLC method to separate the 3-nitro and 5-nitro isomers?
While the optimal conditions will need to be developed for your specific system, a good starting point for a reversed-phase HPLC method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. For example, a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
The 5-nitro isomer is generally more polar than the 3-nitro isomer and is expected to have a shorter retention time.
References
- African Rock Art. 4-Chloro-2-hydroxypyridine.
- Guidechem. What is the synthesis process of 4-Hydroxypyridine? - FAQ.
- MDPI. Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos.
- Eureka | Patsnap. Method for synthesizing 4-chloro-pyridine.
- NMR Chemical Shifts.
- Master Organic Chemistry.
- Vanderbilt University. Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones*.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Synchem. 4-Chloro-2-hydroxypyridine.
- Journal of the Chemical Society B: Physical Organic (RSC Publishing). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)
- ChemicalBook. 4-Chloro-5-nitro-2-hydroxypyridine | 850663-54-6.
- Química Organica.org. Electrophilic substitution on pyridine..
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Chemistry LibreTexts. 15.5: Electrophilic Substitution.
- Google Patents.
- Notes on NMR Solvents.
- Sigma-Aldrich. NMR Chemical Shifts of Impurities.
- Chem-Impex. 4-Chloro-5-nitro-2-hydroxypyridine.
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- PubChem. 4-Chloro-2-hydroxy-5-nitropyridine | C5H3ClN2O3 | CID 42609067.
- Chem-Impex. This compound.
- Alchemist-chem.
- Amerigo Scientific. 4-Chloro-2-hydroxy-5-nitropyridine.
- Guidechem. 4-Chloro-5-nitro-2-hydroxypyridine 850663-54-6 wiki.
- Guidechem. How to apply and prepare 2-Chloro-3-nitropyridine efficiently? - FAQ.
- Sigma-Aldrich. 4-Chloro-3-nitropyridine 90 13091-23-1.
- Newcrom. Separation of 2-Chloro-3-methyl-5-nitropyridine on Newcrom R1 HPLC column.
- N-Nitration of Secondary Amines with 4-Chloro-5-methoxy-2-nitropyridazin-3-one.
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Long-term stability and storage conditions for 4-Chloro-2-hydroxy-3-nitropyridine
This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the long-term stability and optimal storage conditions for 4-Chloro-2-hydroxy-3-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles and field-proven insights to ensure the integrity of your experiments.
Introduction
This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity, stemming from the chloro, hydroxyl, and nitro functional groups, also dictates its stability.[1] Understanding the factors that can lead to its degradation is crucial for obtaining reliable and reproducible experimental results. This guide will address common questions and concerns regarding the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at refrigerated temperatures, specifically between 0-8 °C.[1] The compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated area.[3][4] It is also prudent to store it under an inert atmosphere to maintain product quality.[4]
Q2: How should I handle this compound in the laboratory?
A2: Due to its potential hazards, including being harmful if swallowed or in contact with skin and causing eye and respiratory irritation, proper personal protective equipment (PPE) is essential.[4][5][6] This includes chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat.[7][8] All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or fumes.[4][7] Ensure that eyewash stations and safety showers are readily accessible.[4]
Q3: Is this compound sensitive to light?
Q4: What are the known incompatibilities for this compound?
A4: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances could lead to vigorous reactions and degradation of the compound.
Q5: Can I store solutions of this compound?
A5: It is generally recommended to prepare solutions fresh for each experiment. The stability of this compound in solution will depend on the solvent, pH, and temperature. Given its susceptibility to hydrolysis, especially in aqueous acidic or basic solutions, long-term storage of solutions is not advisable without specific stability studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color of the solid compound (darkening or discoloration). | This may indicate degradation due to exposure to light, heat, or contaminants. | Discard the reagent if significant color change is observed. Ensure storage conditions are optimal (refrigerated, protected from light, tightly sealed). |
| Inconsistent or unexpected experimental results. | The compound may have degraded, leading to lower purity and the presence of impurities that could interfere with the reaction. | Verify the purity of the starting material using an appropriate analytical method (e.g., HPLC, NMR). If degradation is suspected, use a fresh, properly stored batch of the compound. |
| Difficulty in dissolving the compound. | While not a direct stability issue, the solubility characteristics may be affected by the presence of degradation products. | Perform small-scale solubility tests. If solubility is an issue, consider the use of a co-solvent. However, be aware that the choice of solvent can impact stability. |
| Formation of a precipitate in solution over time. | This could be a result of the formation of a less soluble degradation product, such as the hydrolysis product. | Prepare solutions fresh and use them promptly. If a solution must be stored for a short period, keep it refrigerated and protected from light. Monitor for any visual changes. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, we can infer the most likely routes based on the chemical nature of substituted pyridines and nitroaromatic compounds.
Hydrolysis
The pyridine ring, activated by the electron-withdrawing nitro group, makes the chlorine atom at the 4-position susceptible to nucleophilic substitution.[12] In the presence of water, particularly under acidic or basic conditions, the compound can undergo hydrolysis to replace the chlorine atom with a hydroxyl group.[13][14]
A [label="this compound"]; B [label="4,2-Dihydroxy-3-nitropyridine\n(Hydrolysis Product)"];
A -> B [label="+ H2O\n(Acidic/Basic conditions)"]; }
Figure 1. Inferred hydrolytic degradation pathway.
Photodegradation
Nitroaromatic compounds can absorb UV-visible light, leading to photochemical reactions.[9][10] The excited state of the molecule can undergo various reactions, potentially leading to the reduction of the nitro group or other complex transformations.[10]
A [label="this compound"]; B [label="Degradation Products"];
A -> B [label="hν (Light)"]; }
Figure 2. General photodegradation pathway.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, visually inspect the container for any damage.
-
Storage: Immediately transfer the compound to a refrigerator set to 0-8 °C.[1] Ensure the container is tightly sealed and protected from light by using an amber vial or placing it in a light-blocking secondary container.
-
Dispensing: For weighing and dispensing, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[7] Perform all manipulations in a chemical fume hood.[4][7]
-
Resealing: After dispensing, purge the container with an inert gas (e.g., nitrogen or argon) before tightly resealing to minimize exposure to air and moisture.[4]
-
Return to Storage: Promptly return the sealed container to the refrigerator.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C[1] | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Light | Protect from light (amber/opaque container) | Nitroaromatic compounds can be light-sensitive.[9][10][11] |
| Atmosphere | Tightly sealed container, preferably under inert gas.[3][4] | To prevent exposure to moisture, which can cause hydrolysis.[13][14] |
| Incompatibilities | Store away from strong acids, strong bases, and strong oxidizing agents.[4] | To prevent chemical reactions and degradation. |
References
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
- 4-Chloro-3-nitropyridine SDS, 13091-23-1 Safety D
- This compound. Chem-Impex.
- SAFETY D
- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
- Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
- Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
- Stability issues of 4-Chloro-2-methyl-3-nitropyridine under acidic conditions. Benchchem.
- Safety D
- 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781. PubChem.
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- This compound | 165547-79-5. ChemicalBook.
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- 6. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Enhancing the Solubility of 4-Chloro-2-hydroxy-3-nitropyridine in Organic Solvents
Welcome to the technical support center dedicated to addressing the solubility challenges of 4-Chloro-2-hydroxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, step-by-step protocols to enhance the solubility of this compound in organic solvents. Our approach is rooted in scientific principles to empower you to overcome experimental hurdles and achieve your research objectives.
Understanding the Challenge: The Physicochemical Profile of this compound
The structure of this compound, with its polar hydroxyl and nitro groups and a chlorinated pyridine ring, results in a molecule with a specific polarity and crystal lattice energy that dictates its solubility. The key to enhancing its solubility lies in overcoming the intermolecular forces that hold the crystal lattice together and promoting favorable interactions with the solvent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in my chosen organic solvent. What should I do first?
A1: Before attempting more complex methods, ensure you have optimized the basic dissolution parameters:
-
Mechanical Agitation: Are you providing sufficient agitation? Use a magnetic stirrer or vortex mixer to increase the interaction between the solute and solvent particles.
-
Particle Size: Is your compound in a fine powder form? Larger crystals have a smaller surface-area-to-volume ratio, which can slow down dissolution. If necessary and feasible, gently grind the compound using a mortar and pestle to increase its surface area.[4]
-
Temperature: Have you tried gentle heating? For many compounds, solubility increases with temperature.[4] However, be cautious and conduct preliminary thermal stability tests (e.g., using Differential Scanning Calorimetry, DSC) to ensure the compound does not degrade at elevated temperatures. The melting point of this compound is reported to be in the range of 222-224°C.[3]
Q2: I'm still facing solubility issues. How do I choose a better solvent?
A2: The principle of "like dissolves like" is a good starting point. This compound has both polar (hydroxyl, nitro groups) and non-polar (chlorinated aromatic ring) characteristics. A solvent with a polarity that is intermediate or can engage in similar intermolecular interactions (like hydrogen bonding) is likely to be more effective.
Consider solvents such as:
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are often good starting points for polar organic compounds.[5]
-
Protic Polar Solvents: Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, potentially improving solubility. A related compound, 4-Chloro-3-nitropyridine, shows slight solubility in methanol.[6][7]
To systematically approach solvent selection, it is highly recommended to perform a solubility screening. The following table provides a list of common organic solvents with their properties to guide your selection.
Table 1: Properties of Common Organic Solvents for Solubility Screening
| Solvent | Dielectric Constant (20°C) | Polarity Index | Boiling Point (°C) | Key Features |
| Water | 80.1 | 10.2 | 100 | Highly polar, protic. Compound is known to be insoluble.[2][3] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | 189 | Highly polar, aprotic, strong H-bond acceptor. |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | 153 | Polar, aprotic, good for many organic compounds. |
| Methanol | 32.7 | 5.1 | 65 | Polar, protic, can form hydrogen bonds. |
| Ethanol | 24.5 | 4.3 | 78 | Polar, protic, less polar than methanol. |
| Acetone | 20.7 | 5.1 | 56 | Polar, aprotic, good general-purpose solvent. |
| Dichloromethane (DCM) | 9.1 | 3.1 | 40 | Moderately polar, aprotic, often used in synthesis. |
| Tetrahydrofuran (THF) | 7.5 | 4.0 | 66 | Moderately polar, aprotic ether. |
| Chloroform | 4.8 | 4.1 | 61 | Non-polar, can act as a weak H-bond donor. A related compound is slightly soluble.[6][7] |
Q3: How can I quantitatively determine the solubility of this compound in a specific solvent?
A3: A reliable method to determine solubility is the shake-flask method . This involves creating a saturated solution and then measuring the concentration of the dissolved compound.
Experimental Protocol: Quantitative Solubility Determination by the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Vials with tight-fitting caps (e.g., 20 mL scintillation vials)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Advanced Solubility Enhancement Techniques
If optimizing solvent selection and basic dissolution parameters is insufficient, the following advanced techniques can be employed.
Co-solvency
Principle: Co-solvency involves adding a miscible solvent (the co-solvent) in which the compound is more soluble to the primary solvent.[8] This technique works by reducing the overall polarity of the solvent system, making it more favorable for the solute to dissolve.[9]
When to Use: This is often the first advanced method to try due to its simplicity. It is particularly effective when you have a solvent system that is close to dissolving the compound but needs a "polarity push."
Troubleshooting & Protocol:
-
Co-solvent Selection: Choose a co-solvent that is miscible with your primary solvent and has a higher dissolving power for this compound. Common co-solvents include DMSO, DMF, ethanol, and propylene glycol.[8]
-
Optimization: The ratio of the primary solvent to the co-solvent is critical. Start by preparing a series of solvent mixtures with varying co-solvent concentrations (e.g., 10%, 20%, 50% v/v) and determine the solubility in each mixture using the shake-flask method described above.
-
Precipitation upon Dilution: Be aware that if the final application involves dilution with a solvent in which the compound is poorly soluble (e.g., water), the compound may precipitate. This is a critical consideration in pharmaceutical formulations.
pH Adjustment
Principle: The solubility of ionizable compounds is often pH-dependent.[10] this compound has a hydroxyl group and a pyridine nitrogen, which can be protonated or deprotonated depending on the pH of the solution. By adjusting the pH, you can convert the neutral molecule into a more soluble salt form.
When to Use: This method is applicable if your solvent system has a controllable pH (e.g., aqueous buffers, or organic solvents with acidic or basic additives) and if the compound is stable at the adjusted pH.
Troubleshooting & Protocol:
-
pKa Determination: To effectively use pH adjustment, you need to know the pKa of the ionizable groups in your molecule. This can be determined experimentally or estimated using computational tools.
-
Acidic or Basic Conditions:
-
To increase the solubility of a basic compound (like a pyridine), you would decrease the pH to protonate the nitrogen, forming a more soluble cationic salt.
-
To increase the solubility of an acidic compound (like a phenol/hydroxy group), you would increase the pH to deprotonate the hydroxyl group, forming a more soluble anionic salt.
-
-
Experimental Approach:
-
Prepare a series of buffered solutions across a range of pH values.
-
Use the shake-flask method to determine the solubility of this compound at each pH.
-
Plot solubility as a function of pH to identify the optimal pH range for solubilization.
-
-
Caution: Ensure the pH adjustment does not cause degradation of your compound. Monitor the stability of the compound at different pH values over time. The Henderson-Hasselbalch equation can provide a rough estimate, but experimental determination is often necessary as the solubility profiles of cationic drugs can be compound-specific.[11]
Use of Surfactants
Principle: Surfactants are amphiphilic molecules that can form micelles in a solution above a certain concentration known as the critical micelle concentration (CMC).[12] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility in the bulk solvent.[12]
When to Use: This is a powerful technique, especially for increasing the solubility of hydrophobic compounds in aqueous or polar organic systems. It is widely used in pharmaceutical formulations.[13]
Troubleshooting & Protocol:
-
Surfactant Selection: The choice of surfactant is crucial.
-
Non-ionic surfactants (e.g., Polysorbates like Tween® 80, Polyoxyethylene ethers like Brij®) are generally less harsh and widely used.
-
Ionic surfactants (e.g., sodium dodecyl sulfate - SDS) can also be very effective but may have compatibility issues with other components.
-
-
Determining the CMC: The CMC of the surfactant in your chosen solvent system should be known or determined experimentally. Significant solubility enhancement is typically observed at surfactant concentrations above the CMC.
-
Experimental Protocol:
-
Prepare a series of surfactant solutions in your chosen solvent at concentrations both below and above the CMC.
-
Determine the solubility of this compound in each surfactant solution using the shake-flask method.
-
Plot solubility as a function of surfactant concentration to observe the effect of micellization.
-
Formulation as a Solid Dispersion
Principle: A solid dispersion is a system where the drug is dispersed in an inert carrier, usually a hydrophilic polymer, at a solid state.[14] This is often achieved by dissolving both the drug and the carrier in a common solvent and then removing the solvent, or by a melting process.[15][16] The drug is then present in an amorphous, high-energy state, which leads to improved solubility and dissolution rates compared to its crystalline form.[17]
When to Use: This is an advanced technique suitable for drug development when other methods are insufficient and a solid dosage form is desired. It is particularly effective for Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability).[17]
Troubleshooting & Protocol (Solvent Evaporation Method):
-
Carrier Selection: Choose a hydrophilic polymer that is soluble in a common solvent with your compound. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[18]
-
Solvent Selection: The solvent must be able to dissolve both the drug and the carrier and be easily removable.
-
Protocol:
-
Dissolve both this compound and the chosen polymer carrier in a suitable common solvent.
-
Remove the solvent under vacuum (e.g., using a rotary evaporator) or by spray drying to obtain a solid mass.
-
The resulting solid dispersion can then be further processed (e.g., milled into a powder).
-
-
Characterization: The solid dispersion should be characterized using techniques like DSC (to confirm the amorphous state of the drug) and Powder X-ray Diffraction (PXRD). The dissolution rate of the solid dispersion should be compared to that of the pure drug.
Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can form inclusion complexes with poorly soluble "guest" molecules that fit into their cavity, thereby increasing the apparent water solubility of the guest.[20]
When to Use: This is a versatile technique for enhancing the solubility of a wide range of poorly soluble drugs in aqueous systems.[10]
Troubleshooting & Protocol (Kneading Method):
-
Cyclodextrin Selection: The size of the cyclodextrin cavity is important. β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Protocol:
-
Create a paste of the cyclodextrin with a small amount of a suitable solvent (e.g., a water-ethanol mixture).
-
Add this compound to the paste and knead thoroughly for a specified time.
-
Dry the resulting mixture to obtain a powder.
-
-
Confirmation of Complexation: The formation of the inclusion complex should be confirmed by analytical techniques such as DSC, PXRD, and Nuclear Magnetic Resonance (NMR) spectroscopy.[21]
Concluding Remarks
Enhancing the solubility of this compound requires a systematic and informed approach. By understanding the physicochemical properties of the compound and applying the principles of solvent selection, co-solvency, pH adjustment, surfactant-mediated solubilization, solid dispersions, and cyclodextrin complexation, researchers can effectively overcome solubility challenges. This guide provides the foundational knowledge and practical protocols to navigate these experimental hurdles. Always prioritize safety and proper handling of all chemicals in the laboratory.
References
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- Gupta S, et al. Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. Journal of Surfactants and Detergents. 2017;20(5):1125-1134.
- Di Tosto F, et al. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. 2017;14(5):1507-1516.
- Pharmaceutical Technology. Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. 2015;39(7).
- Kumar S, et al. Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences. 2011;3(1):28-36.
- Dalvi PB, et al. SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. International Journal of Pharmaceutical Sciences and Research. 2015;6(3):964-972.
- Guin S, et al. Heterocyclic Surfactants and Their Applications in Cosmetics. In: Surfactants in Cosmetics. 2022.
- Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- Nikghalb A, et al. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. 2012;2(10):170-175.
- Sharma A, et al. Enhancing solubility and stability of poorly soluble drugs. Journal of Drug Delivery and Therapeutics. 2021;11(4-S):134-141.
- Li X, et al. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics. 2022;14(11):2345.
- Singh S, et al. Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. International Journal of ChemTech Research. 2011;3(2):807-821.
- Patel RP, et al. Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre. 2011;3(1):135-143.
- Guin S, et al. Surfactants with heterocyclic moiety. In: Surfactants in Cosmetics. 2022.
- Pharmaceutical Technology. Tackling the Big Issue of Solubility. Pharmaceutical Technology. 2022;46(1).
- Boaz NW. Heterocyclic amphoteric compounds as surfactants.
- Kesisoglou F, et al. Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. 2013;16(5):22-29.
- Trivedi V, et al. Examples of the Effects of Drug Complexation by Cyclodextrins. In: Cyclodextrins in Pharmaceutics, Cosmetics, and Biomedicine. 2011.
- Savjani KT, et al. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. 2019;7(2):9-16.
- Sharma D, et al. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. 2011;8(2):74-80.
- Patel M, et al. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. PhD Thesis, University of Huddersfield. 2012.
- Sareen S, et al. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. 2012;2(2):66-73.
- Co-solvency and anti-solvent method for the solubility enhancement. Journal of Drug Delivery and Therapeutics. 2021;11(5-S):154-159.
- Deshmukh A, et al. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Popa G, et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. 2023;15(6):1689.
- ChemBK. 4-Chlor-3-nitropyridine.
- Chen YM, et al. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics. 2011;8(5):1598-1607.
- Lu J, et al. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Pharmaceutics. 2018;10(4):179.
- PubChem. 4-Chloro-3-nitropyridine.
- Bergström CAS, et al. Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. 2004;22(5):385-393.
- Bergström CAS, et al. Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. 2004;22(5):385-393.
- Seedher N, et al. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. 2003;8(4):425-433.
- Chen YM. Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs. PhD Thesis, University of Michigan. 2012.
- Reddit. What solvents are DMSO/DMF miscible with?
- Li Y, et al. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics. 2022;14(11):2385.
- ResearchGate. Solubility a of PEAs Solvent Polymer code NMP DMSO DMAc DMF Pyridine THF Acetone Chloroform.
- Jakimovska M, et al. Study of pH - Dependent Drugs Solubility for BCS Class 2 and Cla. International Journal of Science and Research. 2018;7(11):101-104.
- ResearchGate. List of parenteral drug formulations containing co-solvents and surfactants.
- ResearchGate. DMSO and Acetone.
- ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- ResearchGate. Physicochemical properties of DMSO, DMF, and Py.
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Technical Support Center: Managing the Reactivity of 4-Chloro-2-hydroxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Chloro-2-hydroxy-3-nitropyridine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with this versatile but reactive molecule. As a key intermediate in the pharmaceutical and agrochemical industries, understanding how to manage its reactivity is crucial for successful synthesis.[1]
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
You are attempting to substitute the chloro group at the C4 position with a nucleophile, but the reaction is sluggish or fails to proceed.
Potential Causes & Solutions:
-
Low Nucleophilicity: Weak nucleophiles, such as hindered amines or some anilines, may react slowly.[2]
-
Solution: Increase the nucleophilicity by using a stronger base to deprotonate the nucleophile. Switching to a more polar aprotic solvent like DMF or DMSO can also enhance the reaction rate.[2]
-
-
Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.[2]
-
Solution: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they solvate the cation of the nucleophile's salt but not the anion, thus increasing the nucleophile's reactivity. Protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity.[2]
-
-
Steric Hindrance: Bulky nucleophiles or significant steric hindrance on the pyridine ring can impede the reaction.[2]
-
Solution: Prolonged reaction times and higher temperatures may be necessary. In some cases, selecting a less sterically hindered nucleophile might be required.[2]
-
-
Insufficient Temperature: The reaction may not have enough thermal energy to overcome the activation energy barrier.[2]
-
Solution: Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition of your starting material or product.[2]
-
Workflow for Troubleshooting Poor SNAr Yields:
Caption: Troubleshooting workflow for SNAr reactions.
Issue 2: Unwanted Side Reactions and Byproduct Formation
Your TLC plate shows multiple spots, indicating the presence of impurities.
Potential Causes & Solutions:
-
Hydrolysis of the Chloro Group: The starting material can be susceptible to hydrolysis, especially in the presence of water at elevated temperatures, forming 4-hydroxy-2-hydroxy-3-nitropyridine.
-
Solution: Ensure all reactants and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize exposure to atmospheric moisture.[2]
-
-
Reaction at the 2-hydroxy Position: The hydroxyl group can be deprotonated and act as a nucleophile, leading to self-condensation or reaction with other electrophiles.
-
Reduction of the Nitro Group: If reducing agents are present, even unintentionally, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[5]
-
Solution: Carefully vet all reagents and reaction conditions to exclude any potential reducing agents. If reduction is suspected, repeat the reaction with stringent exclusion of these agents.[2]
-
Issue 3: Difficulty in Achieving Selective Reduction of the Nitro Group
You want to reduce the nitro group to an amine, but the chloro group is also being removed (hydrodehalogenation).
Potential Causes & Solutions:
-
Non-selective Reducing Agent: Standard catalytic hydrogenation with Pd/C is often too harsh and can lead to the reduction of both the nitro group and the chloro group.[6]
-
Solution: Employ a more chemoselective reducing agent. Here's a comparative table to guide your choice:
-
| Reducing Agent System | Selectivity for Nitro over Chloro | Typical Conditions | Notes |
| SnCl₂·2H₂O | Excellent | EtOH/EtOAc, reflux | Mild and highly selective. Tin salts can be difficult to remove during workup.[6] |
| Fe/HCl or Fe/NH₄Cl | Good to Excellent | Acidic or neutral aqueous media | Classic and robust method.[6] |
| Hydrazine Hydrate with Pd/C | Good | Ethanol, reflux | Can be highly selective for halogenated nitroarenes.[7] |
| Sodium Sulfide (Na₂S) | Good | Aqueous or alcoholic solution | Often spares alkenes and can be selective for nitro groups.[6] |
| Catalytic Transfer Hydrogenation | Moderate to Good | Pd/C with a hydrogen donor (e.g., ammonium formate) | Requires careful optimization to avoid dehalogenation.[6] |
Decision-Making Workflow for Selective Nitro Group Reduction:
Caption: Decision workflow for selective nitro reduction.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the nitro group in the 3-position so activating for nucleophilic aromatic substitution at the 4-position?
The nitro group is a very strong electron-withdrawing group.[8] When a nucleophile attacks the C4 carbon, a negatively charged intermediate called a Meisenheimer complex is formed.[8][9] The nitro group at the C3 position helps to stabilize this negative charge through resonance, delocalizing it onto its oxygen atoms.[8] This stabilization lowers the activation energy of the reaction, making the substitution more favorable.
Q2: Can I perform metal-catalyzed cross-coupling reactions on this compound?
Yes, but with caution. While metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Stille are powerful tools for C-C bond formation on pyridine rings, the nitro group can sometimes interfere.[10][11] The electron-deficient nature of the nitropyridine can make some catalytic cycles challenging.[10] Additionally, the conditions for some cross-coupling reactions may also reduce the nitro group. Careful selection of the catalyst, ligands, and reaction conditions is crucial.
Q3: What is an effective way to protect the 2-hydroxy group?
An orthogonal protection strategy is essential if you need to perform reactions at other positions without affecting the hydroxyl group.[4][12] A common approach is to use a protecting group that is stable to the conditions of your subsequent reactions but can be removed selectively. For example, a silyl ether (e.g., TBDMS) could be used if your subsequent steps do not involve fluoride ions. A benzyl ether could be employed if your reaction is stable to hydrogenolysis conditions for deprotection. The choice of protecting group will be highly dependent on your overall synthetic route.
Q4: My reaction is not reproducible. What are some general troubleshooting steps I should take?
Reproducibility issues are common in organic synthesis.[13] Here are some key areas to investigate:
-
Reagent Quality: Are your reagents and solvents pure and anhydrous? Some reagents may need to be purified or distilled immediately before use.[13][14]
-
Reaction Setup: Is your glassware clean and dry? Are you using an inert atmosphere when necessary?[14]
-
Reaction Monitoring: Are you monitoring the reaction progress effectively (e.g., by TLC)? A reaction left for too long can lead to decomposition.[13][14]
-
Temperature Control: Was the reaction temperature maintained consistently?[13][14]
-
Order of Addition: Was the order and rate of reagent addition consistent with the original experiment?[13][14]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization for your specific nucleophile.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Reagents: Add the nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is an amine or alcohol, add a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 equivalents) to act as a proton scavenger.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Selective Reduction of the Nitro Group using SnCl₂·2H₂O
This method is effective for the chemoselective reduction of the nitro group in the presence of the chloro substituent.[6]
-
Reaction Setup: In a round-bottom flask, dissolve or suspend this compound (1 equivalent) in ethanol or a mixture of ethanol and ethyl acetate.
-
Addition of Reducing Agent: Add SnCl₂·2H₂O (3-5 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water. Carefully add a 5% aqueous solution of NaHCO₃ or NaOH with stirring until the pH is basic (pH 7-8) to precipitate tin salts.
-
Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-amino-4-chloro-2-hydroxypyridine. Further purification can be achieved by column chromatography or recrystallization.
References
- BenchChem. (n.d.). Troubleshooting guide for failed reactions involving 3-Chloro-4-nitropyridine N-oxide.
- Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.
- BenchChem. (n.d.). A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine.
- Chem-Impex. (n.d.). This compound.
- SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
- Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- ResearchGate. (n.d.). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl).
- PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders.
- National Institutes of Health. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
- ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
- BenchChem. (n.d.). Application Notes and Protocols: Orthogonal Protection Strategies Involving the 2,4-DMB Group.
- Arkat USA. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!.
- Royal Society of Chemistry. (n.d.). Shining light on the nitro group: distinct reactivity and selectivity.
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- YouTube. (2019). nucleophilic aromatic substitutions.
- European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
- Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
- MDPI. (n.d.). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review.
- Wikipedia. (n.d.). Cross-coupling reaction.
- YouTube. (2019). Nucleophilic Aromatic Substitution.
- Royal Society of Chemistry. (n.d.). Multi-pyridine decorated Fe(ii) and Ru(ii) complexes by Pd(0)-catalysed cross couplings: new building blocks for metallosupramolecular assemblies.
- Google Patents. (n.d.). WO2015071230A1 - Catalytic hydrogenation of nitriles.
- ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Google Patents. (n.d.). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
- Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
- National Institutes of Health. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- ChemicalBook. (n.d.). 4-Chloro-3-nitropyridine | 13091-23-1.
- PubChem. (n.d.). 4-Chloro-3-nitropyridin-2-amine | C5H4ClN3O2 | CID 4071694.
- National Institutes of Health. (n.d.). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method.
- RWTH Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
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Overcoming common challenges in the synthesis of 4-Chloro-2-hydroxy-3-nitropyridine
Welcome to the technical support center for the synthesis of 4-Chloro-2-hydroxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a successful and efficient synthesis.
Introduction
This compound is a valuable building block in the pharmaceutical and agrochemical industries.[1] Its synthesis, while achievable, presents several challenges that can impact yield, purity, and scalability. The primary route to this compound involves the nitration of a 4-chloro-2-hydroxypyridine precursor or the chlorination of a 2-hydroxy-3-nitropyridine derivative. Both pathways have their own set of potential pitfalls. This guide will address these issues in a practical, question-and-answer format to directly assist you in your laboratory work.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inefficient Nitration: The nitrating agent may be too weak or the reaction temperature too low. 2. Decomposition of Starting Material: Harsh reaction conditions (e.g., high temperature, overly concentrated acid) can lead to the degradation of the pyridine ring. 3. Incomplete Chlorination: If starting from a hydroxylated precursor, the chlorinating agent may be insufficient or the reaction time too short. | 1. Optimize Nitration Conditions: - Use a stronger nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid.[2] - Carefully control the reaction temperature, typically starting at low temperatures (0-5 °C) and slowly warming to room temperature.[3] 2. Moderate Reaction Conditions: - Add the nitrating agent dropwise to maintain temperature control. - Consider using a milder nitrating agent if degradation is observed. 3. Ensure Complete Chlorination: - Use a suitable chlorinating agent like phosphorus oxychloride (POCl₃). - Ensure a sufficient molar excess of the chlorinating agent and adequate reaction time, potentially with heating.[4] |
| Formation of Isomeric Impurities | 1. Lack of Regioselectivity: The nitration of the pyridine ring can sometimes lead to the formation of the 5-nitro isomer in addition to the desired 3-nitro product.[2] 2. Side Reactions: Depending on the starting material, other undesired substitutions can occur. | 1. Control Reaction Temperature: Lower temperatures often favor the formation of the desired isomer. 2. Purification: - Recrystallization: This is a common and effective method for separating isomers. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for isolating the desired product. - Column Chromatography: For more challenging separations, silica gel chromatography can be employed. |
| Difficult Product Isolation and Purification | 1. Product Solubility: The product may be highly soluble in the reaction mixture or workup solvents. 2. Presence of Tarry Byproducts: Overly aggressive reaction conditions can lead to the formation of polymeric or tarry materials that complicate isolation. | 1. Optimize Workup Procedure: - Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to precipitate the product. - Perform extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). 2. Prevent Tar Formation: - Maintain strict temperature control throughout the reaction. - Ensure efficient stirring to prevent localized overheating. |
| Inconsistent Results | 1. Reagent Quality: The purity and concentration of reagents, especially nitric acid and sulfuric acid, are critical. 2. Atmospheric Moisture: Some reagents, like phosphorus oxychloride, are sensitive to moisture. | 1. Use High-Purity Reagents: Use freshly opened or properly stored reagents. 2. Maintain Anhydrous Conditions: When using moisture-sensitive reagents, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The synthesis can be approached from different precursors. One common method involves the chlorination of 2,4-dihydroxy-3-nitropyridine.[5] Another potential route is the nitration of 4-chloro-2-hydroxypyridine. The choice of starting material often depends on commercial availability and the specific capabilities of the laboratory.
Q2: How can I control the regioselectivity of the nitration step to favor the 3-nitro isomer?
Controlling the regioselectivity of nitration on a pyridine ring can be challenging. The directing effects of the existing substituents play a crucial role. For a 4-chloro-2-hydroxypyridine starting material, the hydroxyl group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The nitration is expected to occur at the positions ortho or para to the hydroxyl group. To favor the 3-nitro isomer, careful control of reaction conditions, particularly temperature, is essential. Running the reaction at lower temperatures can enhance selectivity.
Q3: What are the key safety precautions to take during this synthesis?
The synthesis of this compound involves several hazardous materials and conditions. It is imperative to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle concentrated acids (nitric and sulfuric) with extreme care, as they are highly corrosive.
-
Be cautious when using phosphorus oxychloride, as it reacts violently with water and is corrosive.
-
Quench the reaction mixture carefully by slowly adding it to ice water to dissipate the heat generated.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used to confirm the structure and purity of the synthesized this compound. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Experimental Protocols
Protocol 1: Synthesis from 2,4-dihydroxy-3-nitropyridine
This protocol is adapted from a known synthetic procedure.[5]
Step 1: Chlorination
-
To a solution of 2,4-dihydroxy-3-nitropyridine (1 equivalent) in an appropriate solvent such as dichloromethane, add a suitable chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (1.1 equivalents) dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
References
- Google Patents. (2010). Process for preparation of nitropyridine derivatives.
- PrepChem. (2017). Synthesis of (b) 4-Chloro-2,6-dimethyl-3-nitropyridine.
- Google Patents. (2014). The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
Sources
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- 4. prepchem.com [prepchem.com]
- 5. This compound | 165547-79-5 [chemicalbook.com]
Methods for improving the purity of synthesized 4-Chloro-2-hydroxy-3-nitropyridine
An essential intermediate in the development of pharmaceuticals and agrochemicals, 4-Chloro-2-hydroxy-3-nitropyridine is a versatile compound.[1] Its synthesis, however, can yield a product of variable purity, complicated by side-products and unreacted starting materials. For researchers, scientists, and drug development professionals, achieving high purity is not merely a procedural step but a prerequisite for reliable, reproducible downstream applications and for meeting stringent regulatory standards.
This technical support guide, designed from the perspective of a Senior Application Scientist, provides practical, in-depth solutions to common challenges encountered during the purification of this compound. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification and handling of this compound.
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile depends heavily on the synthetic route, but typically includes:
-
Isomeric Byproducts: Nitration of 4-chloro-2-hydroxypyridine can also produce the unwanted isomer, 4-Chloro-2-hydroxy-5-nitropyridine. The separation of these isomers is often the primary purification challenge.[2]
-
Unreacted Starting Material: Incomplete nitration will leave residual 4-chloro-2-hydroxypyridine.
-
Over-Nitration or Side-Reaction Products: Depending on the reaction conditions, dinitrated species or other side products may form.
-
Hydrolysis Products: The chloro group is susceptible to hydrolysis, especially under harsh pH or elevated temperature conditions during workup, which can lead to the formation of 4-hydroxy-2-hydroxy-3-nitropyridine.[3]
-
Residual Solvents and Reagents: Inorganic salts from neutralization and residual acids (sulfuric, nitric) or solvents from the reaction and workup must be removed.
Q2: Which analytical techniques are best for assessing the purity of my compound?
A2: A multi-technique approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for routine quantitative analysis, while other methods provide complementary information.[4][5]
| Technique | Principle | Primary Use Case | Advantages | Limitations |
| HPLC (RP) | Partitioning between a liquid mobile phase and a solid stationary phase. | Quantifying the target compound and known impurities, especially isomers. | High resolution, sensitivity, and quantitative accuracy.[6] | Requires a reference standard for absolute quantification. |
| LC-MS | HPLC coupled with a mass spectrometer. | Identifying unknown impurities. | Provides molecular weight information, aiding in structural elucidation. | Response factors can vary, making it less accurate for quantification without standards. |
| ¹H NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation and detection of proton-bearing impurities. | Provides structural information; qNMR can offer absolute purity without a specific compound standard. | Lower sensitivity than HPLC; overlapping signals can complicate analysis. |
| TLC | Partitioning between a liquid mobile phase and a solid plate. | Rapid, qualitative monitoring of reaction progress and fraction collection. | Fast, inexpensive, and simple to perform. | Not quantitative; poor resolution for closely related compounds. |
Q3: My crude product is a dark, sticky oil instead of the expected solid. What happened?
A3: This is a common issue often caused by the presence of significant impurities, residual solvents, or inorganic acids which depress the melting point of the mixture and prevent crystallization. The dark color suggests the formation of polymeric or degradation byproducts, often from overly harsh reaction conditions (e.g., excessive temperature during nitration). The immediate goal is to induce solidification, which may require an initial, less refined purification step before attempting final recrystallization.
Troubleshooting Guide: From Crude Product to Pure Compound
This guide provides solutions to specific problems you may encounter during the purification process.
Problem 1: Recrystallization Fails to Yield Crystals or Improve Purity
-
Observation A: The compound dissolves completely in the hot solvent but oils out or precipitates as an amorphous powder upon cooling.
-
Probable Cause: The solvent is too good for your compound, or the cooling process is too rapid. The impurities present are preventing the formation of a stable crystal lattice.
-
Solution:
-
Introduce a Co-Solvent System: The goal is to find a solvent pair where your compound is soluble in one ("solvent") and poorly soluble in the other ("anti-solvent"). Dissolve the crude product in a minimum amount of the hot "solvent" (e.g., Ethanol, Methanol, or Ethyl Acetate). Then, add the "anti-solvent" (e.g., Water, Hexane, or Heptane) dropwise at an elevated temperature until persistent turbidity is observed. Add a few more drops of the "solvent" to redissolve the turbidity and then allow the solution to cool slowly. This controlled decrease in solubility is more conducive to crystal growth.
-
Slow Cooling: After dissolution, ensure the flask is insulated (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow down the cooling rate. Once at room temperature, transfer to a 0-4°C refrigerator. Rapid cooling favors precipitation of amorphous solid, while slow cooling allows for selective crystallization of the major component.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
-
-
Observation B: Crystals form, but TLC or HPLC analysis shows no significant improvement in purity.
-
Probable Cause: The chosen solvent system is not effectively discriminating between your target compound and a key impurity (e.g., an isomer). They have very similar solubilities in that system.
-
Solution:
-
Systematic Solvent Screening: Perform small-scale recrystallization trials with different solvent systems. Given the compound's structure (polar hydroxyl and nitro groups, less polar chloropyridine core), explore a range of solvent polarities.[1]
-
Consider an Acid/Base Wash: Before recrystallization, dissolve the crude material in an organic solvent like ethyl acetate. Wash the solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Then wash with water and brine, dry the organic layer, and concentrate it before proceeding with recrystallization. This can remove highly polar, acidic byproducts.
-
-
Workflow for Purification Strategy
The following diagram outlines a logical workflow for purifying synthesized this compound.
Caption: A general workflow for the purification and analysis of this compound.
Problem 2: Impurities are Co-eluting or Difficult to Separate by Column Chromatography
-
Observation: TLC or HPLC shows multiple spots/peaks that are very close together, making baseline separation difficult.
-
Probable Cause: The impurities are structurally very similar to the product (e.g., positional isomers), giving them nearly identical polarity. The chosen mobile phase is not selective enough.
-
Solution:
-
Optimize the Mobile Phase: For normal phase silica gel chromatography, a common mobile phase is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate). To improve the separation of closely eluting spots, reduce the rate at which you increase the polarity (a shallower gradient). Adding a small amount (~0.5-1%) of a polar modifier like methanol or a few drops of acetic acid (if your compound is stable) can sometimes dramatically alter selectivity by changing the interactions with the silica surface.
-
Change the Stationary Phase: If optimizing the mobile phase on silica gel fails, consider a different stationary phase. For example, alumina can offer different selectivity than silica. For very challenging separations, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like Acetonitrile/Water) may provide the necessary resolution.
-
Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be no more than 1-5% of the mass of the silica gel (e.g., 100-500 mg of crude on a 25 g column).
-
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for a reversed-phase HPLC method. It may require optimization for your specific system and impurity profile.[6][7]
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
Start with 10% B, hold for 1 minute.
-
Increase linearly to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan).
-
Sample Preparation: Accurately weigh ~1 mg of your sample and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to get a concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give your target compound an Rf value of ~0.25-0.35 and show good separation from impurities. A common starting point is Hexane:Ethyl Acetate.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., Hexane). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Ethyl Acetate). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading the sample as a liquid. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the starting mobile phase (low polarity). Gradually increase the polarity of the mobile phase according to your TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for when initial purification attempts are unsuccessful.
Caption: A decision tree for troubleshooting the purification of this compound.
References
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 6-Nitropyridine-2-carbonyl chloride. Benchchem.com.
- Chem-Impex. (n.d.). This compound. Chemimpex.com.
- ChemicalBook. (2023). This compound. Chemicalbook.com.
- BenchChem. (2025). Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)
- ChemicalBook. (2023). 4-Chloro-5-nitro-2-hydroxypyridine. Chemicalbook.com.
- Google Patents. (2010).
- BenchChem. (2025). A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine. Benchchem.com.
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 2,3-Diphenylpyridine. Benchchem.com.
- Google Patents. (2014). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-2-methylpyridine. Benchchem.com.
- BenchChem. (2025). Stability issues of 4-Chloro-2-methyl-3-nitropyridine under acidic conditions. Benchchem.com.
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Technical Support Center: Synthesis and Refinement of 4-Chloro-2-hydroxy-3-nitropyridine
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Chloro-2-hydroxy-3-nitropyridine. This compound is a valuable intermediate in the development of novel pharmaceuticals and agrochemicals, prized for its specific reactivity and structural motifs[1]. The synthesis, while achievable, presents several challenges related to regioselectivity and product stability. This document provides a robust, field-proven synthetic pathway, detailed troubleshooting guides, and answers to frequently encountered questions to enable consistent and high-purity production.
Recommended Synthetic Pathway: A Regioselective Approach
Direct chlorination at the C4 position of 2-hydroxy-3-nitropyridine is challenging due to the directing effects of the existing substituents, which can lead to a mixture of products. A more reliable and controllable method involves a multi-step synthesis starting from 2-amino-4-chloropyridine. This pathway ensures the correct placement of the chloro and nitro groups before the final conversion to the hydroxyl functionality.
The recommended workflow is as follows:
Sources
Technical Support Center: Safe Handling and Disposal of 4-Chloro-2-hydroxy-3-nitropyridine
This guide provides comprehensive safety procedures, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-2-hydroxy-3-nitropyridine (CAS: 165547-79-5). As a versatile intermediate in pharmaceutical and agrochemical synthesis, its safe management is paramount to ensuring both experimental integrity and personnel safety.[1]
Given that detailed hazard data for this specific compound is limited, the following guidance is synthesized from its chemical structure, available data, and the established hazard profiles of close structural analogs such as 4-Chloro-3-nitropyridine.[2] This approach ensures a conservative and prudent safety protocol.
Compound Identification and Hazard Summary
Understanding the fundamental properties and hazards of a chemical is the first step in safe laboratory practice.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 165547-79-5 | [1] |
| Molecular Formula | C₅H₃ClN₂O₃ | [1] |
| Molecular Weight | 174.54 g/mol | [1] |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 218-229 °C | [1] |
| Solubility | Insoluble in water.[3] Soluble in various organic solvents.[1] | |
| Storage | Store refrigerated at 0-8 °C in a dry, well-ventilated place.[1] |
Table 2: GHS Hazard Classification (Inferred from Structural Analogs)
| Pictogram | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 3) Serious Eye Damage (Category 1) Skin Irritation (Category 2) | H301: Toxic if swallowed.[4][5] H318: Causes serious eye damage.[4][5] H315: Causes skin irritation.[6][7] |
Note: This classification is based on data for structurally similar compounds like 4-Chloro-3-nitropyridine and 4-Chloro-2-hydroxy-5-nitropyridine and should be treated as a conservative estimate of the potential hazards.[4][5][6]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and use of this compound.
Storage & Stability
-
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability? A: The compound should be stored in a tightly sealed container in a refrigerator at 0-8 °C.[1] The storage area must be dry and well-ventilated.[4][8] Storing it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases is crucial to prevent degradation and hazardous reactions.[8]
-
Q2: My experiment is conducted under acidic conditions. Are there any stability concerns I should be aware of? A: Yes, this is a critical consideration. Structurally related compounds, such as 4-Chloro-2-methyl-3-nitropyridine, are known to be susceptible to hydrolysis under acidic conditions.[9] The electron-withdrawing nitro group on the pyridine ring activates the chloro- group, making it a potential leaving group for nucleophilic substitution by water, which can lead to the formation of the corresponding 4-hydroxy byproduct. To mitigate this, it is recommended to prepare acidic solutions fresh, use them immediately, and conduct reactions at the lowest feasible temperature.[9]
-
Q3: I've noticed a slight discoloration of the solid after several months in storage. Is it still usable? A: Discoloration can be an indicator of degradation. Before using the material in a critical experiment, you should verify its integrity. The recommended course of action is to analyze a small sample using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities or degradation products.[9] Comparing the results to a reference standard or the initial analysis will confirm its purity.
Handling & Personal Protective Equipment (PPE)
-
Q4: What is the absolute minimum PPE required when weighing out the solid compound? A: Due to its potential for causing serious eye damage and being toxic if ingested, comprehensive PPE is non-negotiable.[4][10] The minimum required PPE includes:
-
Eye Protection: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4][8]
-
Hand Protection: Chemical-resistant, impervious gloves, such as nitrile rubber. Always inspect gloves before use and wash hands thoroughly after removal.[2][10][11]
-
Body Protection: A fully buttoned lab coat or chemical-resistant apron.[12][13]
-
Respiratory Protection: All handling of the solid powder should be done within a certified chemical fume hood to avoid inhalation of dust particles.[8][10] If a fume hood is not available, a NIOSH-approved respirator is mandatory.[2][4]
-
-
Q5: I need to prepare a solution. What specific precautions should I take beyond standard PPE? A: When preparing solutions, the risk of splashing exists. Therefore, in addition to the standard PPE, wearing a face shield over your safety goggles is highly recommended.[11] Ensure that an eyewash station and a safety shower are immediately accessible.[8] Add the solid slowly to the solvent to avoid splashing. If the solvent is volatile, ensure the process is conducted entirely within a chemical fume hood.[10]
Disposal
-
Q6: Can I neutralize small amounts of this compound and dispose of it down the sink? A: Absolutely not. This compound is insoluble in water and its full environmental impact is not known.[3] Disposal down the drain is a violation of standard laboratory safety protocols. All waste containing this compound must be treated as hazardous waste.[13]
-
Q7: How should I dispose of contaminated consumables like gloves, pipette tips, and weighing paper? A: All solid waste contaminated with this compound should be collected in a dedicated, clearly labeled hazardous waste container.[14] It is good practice to double-bag these items to prevent accidental exposure. Do not mix this waste with general laboratory trash.
-
Q8: What is the correct procedure for disposing of unused or expired compound? A: Unused or expired material must be disposed of as hazardous chemical waste.[8] Do not attempt to dispose of it yourself. It should be placed in its original or a suitable, tightly sealed, and clearly labeled container. Follow your institution's specific procedures for chemical waste pickup, which involves arranging for collection by a licensed hazardous waste disposal contractor.[14]
Troubleshooting Guides
This section provides structured guidance for specific issues you might encounter.
Scenario 1: Accidental Spill
-
Problem: A small amount (<1 gram) of solid this compound has been spilled inside the chemical fume hood.
-
Potential Cause: Accidental mishandling during weighing or transfer.
-
Solution Protocol:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure PPE: Confirm you are wearing the appropriate PPE (lab coat, goggles, and chemical-resistant gloves).
-
Containment: Do not use water. Cover the spill with a dry, inert absorbent material like vermiculite or sand to prevent aerosolization.[15]
-
Collection: Carefully sweep the contained material into a designated hazardous waste container.[8] Use non-sparking tools if there is any concern about static discharge.[4]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., ethanol or acetone), followed by soap and water. Place the cleaning materials into the hazardous waste container.
-
Disposal: Seal and label the waste container and arrange for professional disposal according to your institution's guidelines.[14]
-
Scenario 2: Personal Exposure
-
Problem: Accidental contact with the skin or eyes.
-
Immediate First Aid Protocol:
-
Eye Contact: This is a medical emergency due to the risk of serious eye damage.[4] Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[16][17] Remove all contaminated clothing while washing. If skin irritation develops or persists, seek medical attention.[17]
-
Inhalation: Move the affected person to fresh air at once.[16] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if ingestion is suspected).[8] Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth thoroughly with water.[4] Call a physician or poison control center immediately.[8]
-
Standard Operating Protocols (SOPs)
Adherence to standardized protocols is essential for reproducible science and unwavering safety.
SOP 1: Weighing and Solution Preparation Workflow
This protocol outlines the essential steps for safely handling the solid compound and preparing solutions.
-
Preparation: Don all required PPE (goggles, face shield, lab coat, nitrile gloves). Verify that the chemical fume hood is functioning correctly.[13]
-
Assembly: Place all necessary equipment (balance, weighing paper, spatula, glassware, solvent) inside the fume hood.
-
Retrieval: Retrieve the compound from its refrigerated storage.[1] Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Tare the balance with the weighing paper. Carefully transfer the desired amount of the solid onto the paper. Avoid creating dust.[4]
-
Transfer: Carefully add the weighed solid to the destination flask.
-
Dissolution: Slowly add the desired solvent to the flask. Swirl gently or use magnetic stirring to dissolve the compound.
-
Cleanup: Dispose of the contaminated weighing paper and any used pipette tips into the designated solid hazardous waste container.[14]
-
Storage: Tightly seal the original compound container and return it to refrigerated storage. Clearly label the newly prepared solution with the compound name, concentration, solvent, date, and your initials.
Caption: Decision workflow for waste segregation and disposal.
References
- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42609067, 4-Chloro-2-hydroxy-5-nitropyridine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4071694, 4-Chloro-3-nitropyridin-2-amine.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- American Society of Health-System Pharmacists (ASHP). (n.d.). Personal Protective Equipment.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735781, 4-Chloro-3-nitropyridine.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Chloro-2-hydroxy-3-nitropyridine
Abstract
This guide provides an in-depth spectroscopic analysis and data interpretation for 4-Chloro-2-hydroxy-3-nitropyridine, a pivotal intermediate in pharmaceutical and agrochemical synthesis.[1][2] As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality behind experimental observations. We will explore the structural nuances of this molecule, particularly its tautomeric nature, and establish a robust analytical framework using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a comparative guide, contrasting the spectral features of our target molecule with simpler, related pyridine derivatives to highlight unique structural signatures. The protocols herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently characterize this versatile compound.
Part 1: The Structural Landscape - Tautomerism and Electronic Effects
A critical feature of the 2-hydroxypyridine scaffold is its existence in a tautomeric equilibrium with its 2-pyridone form.[3][4] This equilibrium is highly sensitive to the electronic nature of other ring substituents and the solvent environment.[3] In this compound, the presence of two potent electron-withdrawing groups—a nitro group at position 3 and a chlorine atom at position 4—significantly influences this balance. The electron-withdrawing character of these substituents stabilizes the increased electron density within the ring of the 2-pyridone form, making it the predominant tautomer under most analytical conditions. Understanding this equilibrium is foundational to correctly interpreting the spectroscopic data that follows.
Caption: Tautomeric equilibrium of this compound.
Part 2: A Multi-Technique Spectroscopic Elucidation
No single technique can unambiguously determine a complex structure. A synergistic approach, leveraging the strengths of NMR, IR, and MS, is essential for confident characterization.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Experimental Rationale: ¹H NMR spectroscopy provides precise information about the electronic environment and connectivity of protons. In our target molecule, only two protons remain on the pyridine ring. Their chemical shifts (δ) and coupling constants (J) are highly diagnostic, revealing the powerful deshielding effects of the adjacent substituents.
Predicted Spectrum & Comparative Analysis: The pyridine ring protons at positions 5 and 6 are expected to appear as two distinct doublets due to coupling with each other. The proton at C6, being adjacent to the electronegative nitrogen, will be the most downfield. The proton at C5 will also be significantly downfield due to the cumulative electron-withdrawing effects of the chloro and nitro groups. This contrasts sharply with unsubstituted pyridine, where protons appear at lower chemical shifts.[5][6] The spectrum of 4-chloropyridine shows signals that are less deshielded compared to our target molecule, highlighting the additional powerful effect of the nitro group.[7]
| Compound | H5 Chemical Shift (δ, ppm) | H6 Chemical Shift (δ, ppm) | J-Coupling (Hz) |
| This compound (Predicted) | ~8.0 - 8.3 (d) | ~8.4 - 8.7 (d) | ~5-6 Hz |
| 3-Nitropyridine (Experimental)[8] | ~8.4 (ddd) | ~9.2 (dd) | Jaries |
| 4-Chloropyridine (Experimental)[7] | ~7.4 (d) | ~8.6 (d) | ~5.5 Hz |
| 2-Hydroxypyridine (Experimental)[3] | ~6.6 (ddd) | ~7.6 (ddd) | Varies |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Experimental Rationale: ¹³C NMR provides a direct map of the carbon skeleton. With proton decoupling, each unique carbon atom typically yields a single sharp peak, making it an excellent tool for confirming the number of distinct carbon environments and their chemical nature (aliphatic, aromatic, carbonyl, etc.).
Predicted Spectrum & Comparative Analysis: Given the lack of symmetry, five distinct signals are expected for the pyridine ring carbons. The most notable signal will be the C2 carbon, which, in the predominant 2-pyridone tautomer, exhibits carbonyl character and will be significantly deshielded (downfield). The carbons bearing the chloro (C4) and nitro (C3) groups will also have their chemical shifts heavily influenced. The general chemical shift ranges for carbon atoms are well-established, providing a reliable basis for our predictions.[9][10][11]
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale / Comparison |
| C2 | ~160 - 165 | Carbonyl-like character in the 2-pyridone form; highly deshielded. Similar to C2 in 2-pyridone itself (~156 ppm).[3] |
| C3 | ~130 - 135 | Attachment to the electron-withdrawing NO₂ group. |
| C4 | ~145 - 150 | Attachment to the electronegative Cl atom. |
| C5 | ~120 - 125 | Aromatic CH carbon, influenced by adjacent substituents. |
| C6 | ~140 - 145 | Aromatic CH carbon adjacent to ring nitrogen, resulting in deshielding. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Experimental Rationale: FTIR spectroscopy is exceptionally sensitive to the presence of specific functional groups, which correspond to distinct vibrational frequencies. For our molecule, the key signatures will be from the N-H/O-H, C=O, and NO₂ groups, confirming the predominant tautomeric form and the presence of the key substituents.
Predicted Spectrum & Comparative Analysis: The spectrum will be dominated by features of the 2-pyridone tautomer. A broad absorption in the 3200-2800 cm⁻¹ region is expected, characteristic of the N-H group involved in hydrogen bonding. A strong, sharp peak around 1660-1680 cm⁻¹ will be the C=O (amide I) stretch, a definitive marker for the pyridone form.[12] Two very strong absorptions, typically around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), will confirm the presence of the nitro group.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Significance & Comparative Insight |
| N-H Stretch (H-bonded) | 3200 - 2800 (broad) | Confirms the 2-pyridone tautomer. The broadness indicates intermolecular hydrogen bonding in the solid state. |
| C=O Stretch (Amide I) | 1660 - 1680 (strong, sharp) | The most definitive peak for the 2-pyridone structure. Its position is higher than in simple amides due to ring strain.[13] |
| NO₂ Asymmetric Stretch | 1540 - 1560 (very strong) | A classic, reliable indicator of a nitro group attached to an aromatic system. |
| NO₂ Symmetric Stretch | 1340 - 1360 (very strong) | The second key peak for the nitro group. |
| C-Cl Stretch | 700 - 800 | Confirms the presence of the chloro-substituent. |
Mass Spectrometry (MS)
Experimental Rationale: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's composition and structure. For halogenated compounds, the isotopic pattern is a powerful confirmatory tool.
Predicted Spectrum & Comparative Analysis: The molecular formula is C₅H₃ClN₂O₃, with a monoisotopic mass of approximately 173.98 g/mol .[1] A key feature in the mass spectrum will be the molecular ion cluster (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), we expect to see two peaks: the M⁺ peak at m/z ~174 and an M+2 peak at m/z ~176 with roughly one-third the intensity. This isotopic signature is a highly reliable way to confirm the presence of a single chlorine atom.
Predicted Fragmentation Pathway: Common fragmentation pathways for nitroaromatic compounds involve the loss of small, stable neutral molecules.[14][15][16]
-
Loss of NO₂: [M - 46]⁺ → A fragment corresponding to the loss of the nitro group.
-
Loss of CO: [M - 28]⁺ → Characteristic fragmentation of the pyridone ring.
-
Loss of Cl: [M - 35]⁺ → Cleavage of the carbon-chlorine bond.
| Ion | Predicted m/z | Interpretation |
| [M]⁺ (³⁵Cl) | ~174 | Molecular ion peak. |
| [M+2]⁺ (³⁷Cl) | ~176 | Isotopic peak confirming one chlorine atom. |
| [M - NO₂]⁺ | ~128 | Loss of the nitro group. |
| [M - CO]⁺ | ~146 | Loss of carbon monoxide from the pyridone ring. |
| [M - Cl]⁺ | ~139 | Loss of the chlorine atom. |
Part 3: Integrated Experimental Workflow
Protocol Rationale: This workflow ensures a logical progression from sample preparation to comprehensive data analysis, where the results of each technique inform the interpretation of the next.
Step-by-Step Methodology
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (like N-H).
-
FTIR: For solid-state analysis, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
MS: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to the low µg/mL or ng/mL range for direct infusion or LC-MS analysis.
-
-
Data Acquisition:
-
NMR: Acquire a ¹H NMR spectrum, followed by a proton-decoupled ¹³C NMR spectrum. If necessary, advanced 2D experiments like COSY (to confirm H-H coupling) or HSQC/HMBC (to correlate protons and carbons) can be performed for unambiguous assignment.
-
FTIR: Record the spectrum over the range of 4000-400 cm⁻¹.
-
MS: Acquire a full scan mass spectrum to identify the molecular ion cluster. Perform tandem MS (MS/MS) on the [M]⁺ precursor ion to obtain the fragmentation pattern.
-
-
Data Analysis & Integration:
-
Analyze the ¹H and ¹³C NMR spectra to assign all signals and confirm the carbon-hydrogen framework.
-
Correlate the functional groups identified in the FTIR spectrum (C=O, N-H, NO₂) with the chemical shifts observed in the NMR spectra.
-
Confirm the molecular weight and elemental composition (specifically the presence of Cl) from the MS data. Use the MS/MS fragmentation to verify the connectivity of the functional groups proposed by NMR and IR.
-
Caption: Integrated workflow for the spectroscopic characterization of a molecule.
Conclusion
The structural characterization of this compound requires a cohesive, multi-technique spectroscopic approach. The molecule's identity is definitively confirmed by the presence of two doublets in the downfield region of the ¹H NMR spectrum, five distinct carbon signals in the ¹³C NMR with a characteristic downfield carbonyl-like peak, strong IR absorptions for N-H, C=O, and NO₂ groups confirming the predominant 2-pyridone tautomer, and a mass spectrum showing the correct molecular weight with a clear M/M+2 isotopic pattern for a single chlorine atom. This guide provides the predictive framework and comparative data necessary for researchers to confidently identify and characterize this important synthetic building block.
References
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- University of Calgary. (n.d.). 13C-NMR.
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A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Chloro-2-hydroxy-3-nitropyridine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-2-hydroxy-3-nitropyridine. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, unequivocal structural confirmation of this molecule is paramount.[1][2][3] We will explore the nuances of its spectral features, addressing the influence of substituent effects and potential tautomerism, and provide a systematic workflow for complete spectral assignment using one- and two-dimensional NMR techniques.
The Structural Context: Substituent Effects and Tautomerism
This compound possesses a pyridine ring heavily substituted with both electron-donating (-OH) and electron-withdrawing (-Cl, -NO₂) groups. This electronic push-pull system dictates the chemical environment of each nucleus, profoundly influencing the resulting NMR chemical shifts.
A critical consideration for any 2-hydroxypyridine derivative is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form. While the equilibrium often favors the pyridone form, the specific solvent and electronic nature of other substituents can influence this balance.[4] For the purpose of this guide, we will analyze the structure as predominantly the 2-hydroxy tautomer, which is often the major form represented, while acknowledging that the presence of the pyridone tautomer can lead to additional, less intense signals or averaged signals depending on the rate of exchange.
Caption: Tautomeric equilibrium of this compound.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following steps outline a robust methodology for acquiring ¹H, ¹³C, and 2D NMR spectra.
A. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual water peak does not typically interfere with aromatic signals. It also allows for the observation of exchangeable protons like -OH. Chloroform-d (CDCl₃) is another common alternative.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.
B. Spectrometer Setup and Data Acquisition (400 MHz Example)
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.[5]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16 scans, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.[6]
-
-
2D NMR (COSY, HSQC, HMBC) Acquisition:
-
Utilize standard, gradient-enhanced pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf).[5]
-
Optimize spectral widths in both dimensions to cover all relevant signals.
-
The number of scans per increment will depend on the sample concentration, typically ranging from 2-16 for HSQC and 8-64 for HMBC.[5]
-
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two protons on the pyridine ring and the hydroxyl proton.
-
Ring Protons (H-5 and H-6): The molecule has two protons on the aromatic ring at positions 5 and 6. These are non-equivalent and adjacent to each other. Therefore, they will split each other into a pair of doublets, characteristic of an AX or AB spin system.
-
H-6: This proton is adjacent to the ring nitrogen, which exerts a deshielding effect, shifting it downfield. It is expected to appear as a doublet.
-
H-5: This proton is adjacent to H-6 and the carbon bearing the chloro group. It will also appear as a doublet.
-
-
Coupling Constant (³JH5-H6): The coupling between these two ortho protons should result in a typical ortho-coupling constant (³J) of approximately 7-9 Hz.[7][8] The J-value for both doublets must be identical.[9]
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. In DMSO-d₆, it often appears as a broad singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-6 | 8.0 - 8.5 | Doublet (d) | ~7-9 | 1H |
| H-5 | 7.5 - 8.0 | Doublet (d) | ~7-9 | 1H |
| 2-OH | 5.0 - 12.0 | Broad Singlet (br s) | N/A | 1H |
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display five distinct signals, one for each unique carbon atom in the pyridine ring. The chemical shifts are heavily influenced by the attached substituents.[10][11][12]
-
C-2: Attached to both the ring nitrogen and the hydroxyl group. This carbon is expected to be significantly deshielded, appearing far downfield.
-
C-3: Attached to the strongly electron-withdrawing nitro group. Its chemical shift will be influenced by this group, but it will likely be less deshielded than C-2 or C-4.
-
C-4: Attached to the electronegative chlorine atom and adjacent to the nitro group. This carbon is expected to be significantly deshielded.
-
C-5: This is a protonated carbon, and its chemical shift will be in the typical aromatic region, influenced by the adjacent chloro and C-6 positions.
-
C-6: This protonated carbon is adjacent to the ring nitrogen, which will cause a downfield shift compared to C-5.
-
Quaternary Carbons: C-2, C-3, and C-4 are quaternary carbons and will likely exhibit lower signal intensity compared to the protonated carbons (C-5, C-6) due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).[6]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted δ (ppm) | Carbon Type |
| C-2 | 155 - 165 | Quaternary (C-OH) |
| C-4 | 145 - 155 | Quaternary (C-Cl) |
| C-6 | 140 - 150 | CH |
| C-3 | 125 - 135 | Quaternary (C-NO₂) |
| C-5 | 120 - 130 | CH |
Definitive Assignment Using 2D NMR Spectroscopy
While 1D spectra provide initial assignments, 2D NMR experiments are indispensable for unequivocal confirmation.[5] The following workflow demonstrates how to achieve a complete and trustworthy assignment.
Caption: Workflow for structural elucidation using 1D and 2D NMR.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to. It will show two cross-peaks:
-
A correlation between the downfield proton doublet (δ ~8.0-8.5 ppm) and its attached carbon (C-6).
-
A correlation between the upfield proton doublet (δ ~7.5-8.0 ppm) and its attached carbon (C-5). This definitively assigns C-5 and C-6.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assigning the quaternary carbons by observing correlations over two and three bonds.
-
From H-5: Expect correlations to C-3 (³J), C-4 (²J), and C-6 (²J). The correlation to C-4 will be crucial for its assignment.
-
From H-6: Expect correlations to C-2 (³J), C-4 (³J), and C-5 (²J). The correlation to C-2 will be crucial for its assignment. The remaining unassigned quaternary carbon must be C-3.
-
Comparative Analysis with Pyridine
To appreciate the profound impact of the substituents, a comparison with the parent heterocycle, pyridine, is instructive. In a solvent like CCl₄, the protons of pyridine resonate at δ ~8.5 (H-2/6, α), ~7.0 (H-3/5, β), and ~7.4 (H-4, γ) ppm.[7][8] The corresponding ¹³C signals are at δ ~150 (C-2/6), ~124 (C-3/5), and ~136 (C-4) ppm.
In this compound, all signals are significantly altered. The combined electron-withdrawing effects generally shift signals downfield relative to the parent pyridine, but the electron-donating hydroxyl group at C-2 introduces a strong shielding effect on that carbon, which is then counteracted by its attachment to nitrogen, resulting in a complex final chemical shift. This highlights that simple additivity rules are often insufficient for heavily substituted heterocycles, necessitating the comprehensive 2D NMR approach detailed above.[10][11]
Conclusion
The structural elucidation of this compound is readily achievable through a systematic NMR analysis. The ¹H NMR spectrum provides clear information on the proton environment, revealing a characteristic AX spin system. The ¹³C NMR spectrum identifies all five unique carbon atoms of the pyridine ring. However, it is the strategic application of 2D correlation experiments, particularly HSQC and HMBC, that provides the conclusive evidence needed for the unambiguous assignment of every proton and carbon, including the challenging quaternary centers. This multi-faceted NMR approach represents the gold standard for structural verification in chemical research and development, ensuring the absolute identity and purity of such vital chemical intermediates.
References
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- Analysis of the NMR Spectrum of Pyridine.AIP Publishing, The Journal of Chemical Physics.[Link]
- Analysis of the NMR Spectrum of Pyridine.AIP Publishing.[Link]
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.[Link]
- ¹⁵N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... | Download Table.
- Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
- This compound.Jennychem.[Link]
- Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroarom
- ¹³Carbon NMR.NMR Service.[Link]
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- ¹³C NMR Chemical Shifts.
- ¹³C NMR spectroscopy • Chemical shift.Course Hero.[Link]
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A Comparative Analysis of 4-Chloro-2-hydroxy-3-nitropyridine and Its Isomers: A Guide for Researchers
In the landscape of modern medicinal and agricultural chemistry, nitropyridines serve as foundational scaffolds for a vast array of biologically active molecules.[1][2] Their unique electronic properties, conferred by the electron-deficient pyridine ring in concert with a strongly electron-withdrawing nitro group, make them highly versatile intermediates.[3][4] This guide provides an in-depth comparative analysis of 4-Chloro-2-hydroxy-3-nitropyridine and its key isomers, offering experimental insights and data to inform synthetic strategy and application development for researchers, scientists, and drug development professionals.
We will explore the nuanced differences in physicochemical properties, spectroscopic signatures, and chemical reactivity that arise from the varied placement of chloro, hydroxyl, and nitro substituents on the pyridine core. Understanding these isomer-specific characteristics is paramount for leveraging their full potential in organic synthesis.
Structural and Physicochemical Properties: A Tale of Isomeric Distinction
The positioning of substituents on the pyridine ring dramatically influences the molecule's electronic distribution, which in turn dictates its physical and chemical behavior. This compound exists in tautomeric equilibrium with its pyridone form, 4-Chloro-3-nitro-2-pyridone, which is often the predominant species. This tautomerism, along with the inductive and resonance effects of the chloro and nitro groups, governs properties such as acidity (pKa), solubility, and melting point.
For instance, the proximity of the nitro group to the hydroxyl/pyridone moiety in the target molecule significantly impacts its acidity compared to an isomer like 4-Chloro-2-hydroxy-5-nitropyridine.[5] A comparative summary of these properties is essential for selecting appropriate reaction conditions and purification strategies.
Table 1: Comparative Physicochemical Properties of Nitropyridine Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Water Solubility |
| This compound | C₅H₃ClN₂O₃ | 174.54 | 222-224[6] | 6.89 ± 0.10[6] | Insoluble[6][7] |
| 4-Chloro-2-hydroxy-5-nitropyridine | C₅H₃ClN₂O₃ | 174.54 | Not Available | Not Available | Not Available |
| 4-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 35-50 | Not Available | Not Available |
| 3-Nitropyridine | C₅H₄N₂O₂ | 124.10 | Not Available | 0.79[8] | Slightly Soluble[8] |
| 4-Nitropyridine | C₅H₄N₂O₂ | 124.10 | Not Available | Not Available | Not Available |
Note: Experimental data for all isomers is not always readily available in public literature. Predicted values are provided where applicable.
Synthesis Pathways: A Generalized Overview
The synthesis of substituted nitropyridines can be approached through several strategic routes, primarily involving either the nitration of a pre-functionalized pyridine ring or the construction of the ring itself. A common pathway to this compound involves the nitration of 2,4-dihydroxypyridine followed by chlorination.[7]
The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern. The following diagram illustrates a generalized workflow for the synthesis of functionalized nitropyridines.
Caption: Generalized synthetic pathways to nitropyridine isomers.
Comparative Reactivity: The SNAr Mechanism
A cornerstone of halonitropyridine chemistry is the Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring, inherently electron-deficient, is strongly activated towards nucleophilic attack by the presence of the nitro group.[3][9] This activation is most pronounced when the nitro group is positioned ortho or para to the leaving group (the halogen), as this allows for effective resonance stabilization of the negative charge in the intermediate Meisenheimer complex.[3]
In this compound, the nitro group is ortho to the chlorine atom, making the C4 position highly electrophilic and susceptible to displacement by a wide range of nucleophiles.[4] Isomers where the nitro group is meta to the chlorine, such as 2-Chloro-4-nitropyridine, are generally less reactive under SNAr conditions.
The following diagram illustrates the accepted two-step addition-elimination mechanism for the SNAr reaction.
Sources
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A Researcher's Comparative Guide to Validating the Efficacy of 4-Chloro-2-hydroxy-3-nitropyridine Derivatives
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous biological testing. The 4-chloro-2-hydroxy-3-nitropyridine scaffold represents a versatile starting point for the synthesis of new chemical entities. Its unique electronic and structural features, including a halogenated and nitrated pyridine ring, suggest a high potential for biological activity. Indeed, this compound is recognized as a valuable intermediate in the creation of molecules with antibacterial and antifungal properties.[1] This guide provides a comprehensive framework for the systematic biological evaluation of this compound derivatives, offering a comparative analysis of essential assays and the scientific rationale behind their selection. While extensive public data on this specific class of derivatives is emerging, this document outlines a robust, self-validating methodology based on the established bioactivities of structurally related pyridine compounds.
Section 1: Foundational Biological Screening - A Triad of Potential
The structural motifs within this compound derivatives—a pyridine ring, a nitro group, and a halogen—are common pharmacophores in a variety of bioactive compounds. Therefore, a primary screening strategy should encompass three key areas: anticancer, antimicrobial, and anti-inflammatory activities. This tiered approach allows for a broad yet efficient initial assessment of a derivative's therapeutic potential.
Anticancer Activity: The Cytotoxicity Profile
Many pyridine-based compounds have demonstrated potent anticancer effects by interfering with critical cellular processes.[2][3] The initial step in evaluating a new derivative is to determine its cytotoxic potential against a panel of cancer cell lines.
Recommended Initial Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a reliable and widely used colorimetric method to assess cell viability.[4][5][6] It quantifies the metabolic activity of living cells, providing a robust measure of cell proliferation and, conversely, the cytotoxic effects of a test compound.
Experimental Protocol: MTT Assay for Anticancer Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
Positive Control: Doxorubicin or Cisplatin[7]
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test derivatives and the positive control. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value.
Antimicrobial Efficacy: Combating Pathogens
The presence of a nitro group on an aromatic ring is a hallmark of several antimicrobial agents. The mechanism often involves the reductive activation of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals that damage DNA and other critical biomolecules.[8][9][10]
Recommended Initial Assays: Disc Diffusion and Broth Microdilution (for Minimum Inhibitory Concentration - MIC)
The disc diffusion method provides a qualitative assessment of antimicrobial activity, while the broth microdilution assay offers a quantitative measure (MIC) of the compound's potency.[11][12][13]
Experimental Protocol: Antimicrobial Susceptibility Testing
Objective: To assess the antibacterial and antifungal activity of this compound derivatives.
Part A: Disc Diffusion Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)
-
Sterile paper discs
-
Test derivatives
-
Positive Controls: Gentamicin (antibacterial)[14], Fluconazole (antifungal)
-
Negative Control: Solvent used to dissolve compounds (e.g., DMSO)
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Evenly spread the microbial suspension onto the agar plate to create a lawn.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test derivatives and controls. Place the discs on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 25-30°C for 48 hours (fungi).
-
Result Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.
Part B: Broth Microdilution for MIC Determination
Materials:
-
Microbial strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test derivatives and positive controls
Procedure:
-
Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth.
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under the same conditions as the disc diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Anti-inflammatory Potential: Modulating the Inflammatory Response
Pyridine-containing molecules are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.
Recommended Initial Assay: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo acute anti-inflammatory activity of this compound derivatives.
Materials:
-
Wistar rats or Swiss albino mice
-
1% Carrageenan solution in saline
-
Test derivatives
-
Positive Control: Indomethacin or Diclofenac
-
Vehicle control
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize animals and divide them into control and experimental groups.
-
Compound Administration: Administer the test derivatives, positive control, or vehicle to the respective groups (e.g., intraperitoneally or orally).
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Section 2: Comparative Data Analysis and Interpretation
A systematic presentation of the experimental data is crucial for a clear comparison of the derivatives' efficacy against established standards.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 | A549 | HepG2 |
| Derivative 1 | |||
| Derivative 2 | |||
| Doxorubicin |
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm / MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| Derivative 1 | |||
| Derivative 2 | |||
| Gentamicin | |||
| Fluconazole |
Table 3: Comparative Anti-inflammatory Activity (% Edema Inhibition at 3h)
| Compound (Dose) | % Inhibition |
| Derivative 1 | |
| Derivative 2 | |
| Indomethacin |
Section 3: Mechanistic Insights and Pathway Visualization
Understanding the potential mechanism of action provides a rationale for the observed biological activities and guides further optimization.
Potential Anticancer Mechanisms
Pyridine derivatives can induce cancer cell death through various pathways, including:
-
Cell Cycle Arrest: Halting the progression of the cell cycle, often at the G2/M phase.
-
Apoptosis Induction: Triggering programmed cell death through the activation of caspases and regulation of Bcl-2 family proteins.
-
Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as VEGFR-2, which is crucial for angiogenesis.[2]
Caption: Potential anticancer mechanisms of this compound derivatives.
Potential Antimicrobial Mechanisms
The antimicrobial action of nitroaromatic compounds is primarily due to their reductive metabolism within the microbial cell.
Caption: Proposed antimicrobial mechanism via reductive activation of the nitro group.
Potential Anti-inflammatory Mechanisms
The anti-inflammatory effects of pyridine derivatives can be attributed to their ability to modulate key inflammatory pathways.
Caption: Potential anti-inflammatory mechanism via inhibition of COX/LOX pathways.
Conclusion
References
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- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology. [Link]
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- Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. (n.d.). MDPI. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.).
- Broth Dilution Method for MIC Determin
- Broth Microdilution. (n.d.). MI - Microbiology. [Link]
- Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. (2018).
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.).
- Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- Carrageenan Induced Paw Edema Model. (n.d.).
- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (n.d.).
- Carrageenan Induced Paw Edema (R
- (PDF) Anticancer Functions of Pyridine Heterocycles. (2022).
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]
- Carrageenan-Induced Paw Edema Model. (n.d.).
- Disk diffusion method. (n.d.). OIE. [Link]
- Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). (2024). Microbiology in Pictures. [Link]
- Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.).
- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014).
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.).
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). Royal Society of Chemistry. [Link]
- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO. [Link]
- In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (n.d.). International Institute of Anticancer Research. [Link]
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- In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (n.d.). MDPI. [Link]
- Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2025).
- In vitro and in vivo models for anti-inflammation: An evaluative review. (n.d.). Journal of Applied Pharmaceutical Science. [Link]
- Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S.
- In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. (n.d.). Journal of Applied Pharmaceutical Science. [Link]
- Antimicrobial Activity of Nitroaromatic Deriv
- Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (n.d.).
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- ANTIMICROBIAL SENSITIVITY TESTING. (n.d.). Virginia Institute of Marine Science. [Link]
- Chemical screening identifies the anticancer properties of Polyporous tuberaster. (2023).
- Green synthesis of zinc oxide nanoparticles using ethanolic leaf extract of Olea europaea and its in vitro evaluation on MDA-MB-231 cancer cell lines, antibacterial and antioxidant activities. (n.d.). PLOS One. [Link]
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- Antibiotic sensitivity testing. (n.d.). Wikipedia. [Link]
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- The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022).
- Mode of Action & Target for Antibacterial Drug. (n.d.).
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.).
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A Senior Application Scientist's Guide to the Structural Confirmation of 4-Chloro-2-hydroxy-3-nitropyridine: An Integrated Crystallographic and Spectroscopic Approach
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, particularly in the realms of pharmaceutical development and materials science. For novel compounds such as 4-Chloro-2-hydroxy-3-nitropyridine, a substituted pyridine derivative with potential applications in medicinal and agrochemical research, precise structural confirmation is paramount.[1][2] This guide provides a comprehensive, in-depth technical comparison of X-ray crystallography as the definitive method for structural elucidation, contextualized with complementary spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. While a definitive crystal structure for this compound has not yet been reported in the Cambridge Structural Database (CSD)[3][4], this guide will delineate the complete experimental workflow for its determination and comparison with other analytical methods, using data from analogous structures to illustrate expected outcomes.
Introduction: The Imperative of Structural Verification
This compound is a versatile intermediate in the synthesis of various biologically active molecules.[1][2] Its unique arrangement of chloro, hydroxyl, and nitro functional groups on a pyridine scaffold suggests a rich chemical reactivity and potential for diverse intermolecular interactions. However, the precise spatial orientation of these groups is critical to understanding its chemical behavior and biological activity. While spectroscopic methods provide valuable insights into the connectivity and chemical environment of atoms within a molecule, single-crystal X-ray diffraction remains the gold standard for providing an unambiguous three-dimensional atomic arrangement.[5]
This guide will navigate the reader through the logical progression of synthesizing and characterizing this compound, with a primary focus on obtaining a definitive crystal structure and corroborating this data with spectroscopic analysis.
Synthesis and Purification of this compound
A common synthetic route to this compound involves the nitration of 4-hydroxypyridine to yield 4-hydroxy-3-nitropyridine, followed by chlorination.[6] A general procedure is as follows:
-
Nitration of 4-Hydroxypyridine: 4-Hydroxypyridine is treated with a nitrating agent, such as nitric acid in a sulfuric acid medium, to introduce the nitro group at the 3-position.
-
Chlorination of 4-Hydroxy-3-nitropyridine: The resulting 4-hydroxy-3-nitropyridine is then reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to replace the hydroxyl group at the 4-position with a chlorine atom.[6]
It is important to note that the "2-hydroxy" nomenclature can be tautomeric with "2-pyridone". In the solid state, 2-pyridone is the predominant form.[7][8][9] For the purpose of this guide, we will refer to the compound as this compound, acknowledging its existence as the 4-Chloro-3-nitro-2(1H)-pyridone tautomer.
Following synthesis, rigorous purification is essential for obtaining high-quality crystals. Recrystallization is the preferred method. Based on the solubility of related compounds, a mixed solvent system is likely to be effective. A patent for the recrystallization of the related compound 4-amino-2-chloro-3-nitropyridine suggests a mixture of ethyl acetate and petroleum ether. For this compound, a polar protic solvent like ethanol or a mixture of a more polar solvent (like ethyl acetate or acetone) with a nonpolar solvent (like hexane or heptane) would be a logical starting point for optimization.
The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a crystal, from which the positions of individual atoms can be determined with high precision. This allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions.
Experimental Workflow for X-ray Crystallography
Caption: Experimental workflow for X-ray crystallography.
Step-by-Step Protocol
-
Crystal Growth:
-
Method: Slow evaporation is a reliable method for growing crystals of small organic molecules.
-
Procedure:
-
Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).
-
Filter the solution into a clean vial.
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
-
Crystal Selection and Mounting:
-
Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects.
-
Mount the crystal on a goniometer head using a cryoprotectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the diffraction spots to determine their intensities.
-
Determine the unit cell parameters and space group.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
-
Structure Refinement:
-
Build an initial atomic model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.
-
-
Validation:
-
Validate the final structure using software such as PLATON or the IUCr's checkCIF service to ensure its chemical and crystallographic reasonability.
-
Expected Crystallographic Data
While a crystal structure for the target molecule is not available, we can anticipate some key features based on related structures. The molecule is expected to be planar and to form hydrogen-bonded dimers or chains in the solid state through the pyridone N-H and C=O groups. The presence of the chloro and nitro substituents will influence the crystal packing.
| Parameter | Expected Value/Observation | Significance |
| Crystal System | Monoclinic or Orthorhombic | Provides information about the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal. |
| Bond Lengths (Å) | C-Cl: ~1.74, C-N(O₂): ~1.47, N-O: ~1.22, C=O: ~1.24, N-H: ~0.86 | Confirms the covalent bonding within the molecule. |
| Bond Angles (°) | O-N-O: ~125, C-C-Cl: ~120 | Defines the geometry around each atom. |
| Intermolecular Interactions | N-H···O hydrogen bonds | Key interactions that govern the crystal packing. |
Comparative Spectroscopic Techniques
Spectroscopic methods provide complementary information to X-ray crystallography. They are essential for confirming the identity and purity of the bulk sample used for crystallization and for providing data that can be correlated with the solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
-
¹H NMR: The ¹H NMR spectrum will confirm the presence and connectivity of the hydrogen atoms in the molecule. For this compound, we would expect to see signals for the two aromatic protons and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for each of the five carbon atoms in the pyridine ring, providing further confirmation of the carbon skeleton.
Expected NMR Data (based on analogous compounds):
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~11-13 | br s | N-H |
| ~8.0-8.5 | d | H-6 | |
| ~7.0-7.5 | d | H-5 | |
| ¹³C | ~160-165 | s | C=O |
| ~140-150 | s | C-NO₂ | |
| ~135-145 | s | C-Cl | |
| ~120-130 | s | C-6 | |
| ~110-120 | s | C-5 |
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern.
-
Electron Ionization (EI-MS): This hard ionization technique will likely show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of Cl, NO₂, and CO.
-
Electrospray Ionization (ESI-MS): This soft ionization technique will primarily show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight.
Expected Mass Spectrometry Data:
| Ionization Mode | Expected m/z | Interpretation |
| ESI+ | 175.0/177.0 | [M+H]⁺ (with ³⁵Cl/³⁷Cl isotope pattern) |
| ESI- | 173.0/175.0 | [M-H]⁻ (with ³⁵Cl/³⁷Cl isotope pattern) |
| EI | 174.0/176.0 | M⁺ (with ³⁵Cl/³⁷Cl isotope pattern) |
| 139.0 | [M-Cl]⁺ | |
| 128.0 | [M-NO₂]⁺ | |
| 110.0 | [M-Cl-NO]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This provides information about the functional groups present.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| ~1650 | C=O stretch | Pyridone |
| 1550-1500, 1350-1300 | N-O stretch (asymmetric and symmetric) | Nitro group |
| ~1600, ~1470 | C=C and C=N stretch | Pyridine ring |
| 800-600 | C-Cl stretch | Chloro group |
Integrated Structural Analysis: A Holistic Approach
The true power of structural confirmation lies in the integration of data from all these techniques.
Caption: Integrated approach to structural confirmation.
The workflow for integrated structural analysis is as follows:
-
Initial Characterization: Use NMR, MS, and FTIR to confirm the successful synthesis of the target molecule and assess its purity.
-
Crystallization and X-ray Diffraction: Obtain a high-quality crystal and determine its structure using X-ray crystallography.
-
Correlation and Confirmation: Correlate the crystallographic data with the spectroscopic data. For example, the bond lengths and angles from the crystal structure should be consistent with the functional groups identified by FTIR and the chemical environments observed in the NMR spectra. The molecular formula determined from the crystal structure must match the molecular weight obtained from mass spectrometry.
Conclusion
While the definitive crystal structure of this compound remains to be published, this guide provides a robust and comprehensive framework for its structural confirmation. By employing single-crystal X-ray crystallography as the cornerstone of the analysis and integrating it with the complementary data from NMR, MS, and FTIR spectroscopy, researchers can achieve an unambiguous and holistic understanding of this molecule's structure. This rigorous approach is indispensable for advancing its potential applications in drug discovery and materials science, ensuring that future research is built upon a solid foundation of confirmed molecular architecture.
References
- Al-Rawi, J. M. A., & Al-Shirayda, A. R. (2007). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc, 2007(11), 198-215.
- Elgemeie, G. H., & Ali, H. A. (2001). Tautomeric structure of 2-hydroxypyridine and some of its derivatives. Spectroscopy Letters, 34(4), 459-470.
- Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons.
- Cambridge Crystallographic Data Centre. (n.d.). Access Structures.
- Wikipedia. (2023). 2-Pyridone.
- PubChem. (n.d.). 4-Chloro-3-nitropyridine.
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- 3. Search - Access Structures [ccdc.cam.ac.uk]
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- 5. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-羟基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Pyridone - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Quantitative Analysis of 4-Chloro-2-hydroxy-3-nitropyridine in Complex Mixtures
Foreword
In the landscape of pharmaceutical and agrochemical development, the precise quantification of intermediates is paramount for ensuring reaction efficiency, product purity, and ultimately, the safety and efficacy of the final product. 4-Chloro-2-hydroxy-3-nitropyridine is a key building block in the synthesis of various biologically active molecules.[1][2] Its unique substitution pattern with chloro, hydroxyl, and nitro groups imparts specific reactivity, but also presents challenges for its selective quantification in complex matrices such as reaction mixtures or crude products. This guide provides a comparative overview of potential analytical methods for the determination of this compound, offering insights into the principles, experimental design, and expected performance of each technique. While validated methods for this specific analyte are not widely published, this document leverages fundamental analytical principles and data from structurally related compounds to propose robust starting points for method development and validation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of any successful analytical method development.
| Property | Value | Source |
| Molecular Formula | C5H3ClN2O3 | [3] |
| Molecular Weight | 174.54 g/mol | [3] |
| Appearance | Light yellow crystalline solid | [2] |
| Melting Point | 222-224 °C | [4] |
| Water Solubility | Insoluble in water | [1][4] |
| pKa | 6.89 ± 0.10 (Predicted) | [4] |
| UV Chromophores | Nitropyridine ring | Inferred |
The presence of the nitropyridine ring suggests strong UV absorbance, making UV-based detection methods highly applicable. The low water solubility and predicted pKa will influence sample preparation and the choice of mobile phase in liquid chromatography. The relatively high melting point and polarity may pose challenges for gas chromatography.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is often the method of choice for the analysis of polar, non-volatile organic compounds. Given the structure of this compound, RP-HPLC with UV detection is a highly promising approach.
Principle of the Method
Reverse-phase HPLC separates compounds based on their partitioning between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. More hydrophobic compounds are retained longer on the column. The nitro and chloro substituents on the pyridine ring, along with the hydroxyl group, will govern the analyte's retention behavior.
Proposed Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to control pH and improve peak shape). A starting point could be a gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the nitropyridine chromophore (likely in the range of 254-350 nm). A DAD is recommended for initial method development to identify the optimal wavelength and check for peak purity.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the mixture expected to contain this compound.
-
Dissolve the sample in a suitable solvent in which the analyte is soluble, such as methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Expected Performance
The performance of the HPLC method would need to be validated according to ICH guidelines. The following table presents expected performance characteristics based on similar methods for related compounds.[5]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. The suitability of GC for this compound is questionable due to its high melting point and potential for thermal degradation. However, with derivatization, it could be a viable option.
Principle of the Method
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. A carrier gas transports the vaporized sample through the column. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The hydroxyl group of the analyte makes it polar and may require derivatization (e.g., silylation) to increase its volatility and thermal stability.
Proposed Experimental Protocol (with Derivatization)
-
Instrumentation: A GC system with a split/splitless injector, a capillary column, and an FID or MS detector.
-
Derivatization Step:
-
Dissolve a known amount of the sample in a dry aprotic solvent (e.g., pyridine).
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl ether derivative.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector: FID at 300 °C or MS with electron ionization.
-
-
Sample Preparation:
-
Prepare the sample as for HPLC, but use a volatile solvent.
-
Perform the derivatization step as described above.
-
Inject the derivatized sample into the GC.
-
Workflow Diagram
Caption: Workflow for the quantification of this compound by GC with derivatization.
Expected Performance
GC with derivatization can offer high sensitivity and resolution.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 3% |
UV-Vis Spectrophotometry
For mixtures where this compound is the primary absorbing species or where interfering components do not absorb at the same wavelength, UV-Vis spectrophotometry can be a simple and rapid quantification method.
Principle of the Method
This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The nitropyridine structure is expected to have a strong UV absorbance maximum.
Proposed Experimental Protocol
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Method:
-
Determine the wavelength of maximum absorbance (λmax) of a standard solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax to construct a calibration curve.
-
Prepare the sample solution and measure its absorbance at the same wavelength.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
-
-
Sample Preparation:
-
Dissolve a known amount of the mixture in the chosen solvent.
-
Ensure the final concentration is within the linear range of the calibration curve.
-
Filter the solution if it is turbid.
-
Workflow Diagram
Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.
Expected Performance
UV-Vis spectrophotometry is generally less sensitive and selective than chromatographic methods.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Range | 5 - 50 µg/mL |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 5% |
Electrochemical Methods
The presence of the electrochemically active nitro group suggests that techniques like differential pulse voltammetry (DPV) could be developed for sensitive quantification. This would involve the reduction of the nitro group at an electrode surface.
Principle of the Method
Electrochemical sensors measure the current generated by the oxidation or reduction of an analyte at an electrode surface when a potential is applied. For this compound, the nitro group can be electrochemically reduced. The peak current in techniques like DPV is proportional to the analyte's concentration. The development of such a method would likely require a modified electrode to improve sensitivity and selectivity.[6]
Proposed Experimental Approach
-
Instrumentation: A potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode).
-
Method Development:
-
Select a suitable working electrode (e.g., glassy carbon electrode).
-
Investigate the cyclic voltammetry of the analyte in different supporting electrolytes to determine the reduction potential.
-
Optimize the DPV parameters (e.g., pulse amplitude, pulse width) for maximum sensitivity.
-
Construct a calibration curve by measuring the peak current for a series of standard solutions.
-
-
Sample Preparation:
-
Dissolve the sample in the supporting electrolyte.
-
De-aerate the solution with nitrogen before measurement to remove dissolved oxygen, which can interfere with the measurement.
-
Expected Performance
Electrochemical methods can be very sensitive but may be susceptible to matrix interferences.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Range | 0.01 - 10 µg/mL |
| Limit of Detection (LOD) | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.015 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-FID/MS (with Derivatization) | UV-Vis Spectrophotometry | Electrochemical Methods |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility | Absorbance of UV light | Electrochemical reduction of the nitro group |
| Selectivity | High | High | Low | Moderate to High |
| Sensitivity | High | Very High | Low | Very High |
| Sample Throughput | Moderate | Low | High | High |
| Instrumentation Cost | High | High | Low | Moderate |
| Method Development Effort | Moderate | High | Low | High |
| Key Advantage | Robust and widely applicable | High sensitivity and structural information (with MS) | Simple, rapid, and low cost | Extremely high sensitivity |
| Key Disadvantage | Requires expensive instrumentation and solvents | Requires derivatization, not suitable for thermally labile compounds | Prone to interferences from other UV-absorbing compounds | Susceptible to matrix effects and electrode fouling |
Conclusion and Recommendations
For the routine quantification of this compound in complex mixtures, High-Performance Liquid Chromatography with UV detection is the most recommended starting point. It offers an excellent balance of selectivity, sensitivity, and robustness. The method is likely to be transferable between laboratories and can be readily validated.
Gas Chromatography should be considered if higher sensitivity is required and if the analyte proves to be amenable to derivatization without degradation. The use of a mass spectrometric detector would provide definitive identification.
UV-Vis Spectrophotometry is a suitable option for rapid, high-throughput screening or for the analysis of relatively simple mixtures where the analyte is the main component and there are no significant interfering substances.
Electrochemical methods represent a promising avenue for the development of highly sensitive assays, potentially for trace-level detection. However, this would require significant method development and validation efforts, particularly in overcoming matrix interferences.
The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, the available instrumentation, and the desired sample throughput.
References
- PubChem. 4-Chloro-2-hydroxy-5-nitropyridine.
- Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. [Link]
- ATSDR. Analytical Methods for Strontium. [Link]
- PubChem. 4-Chloro-3-nitropyridine.
- Wang, Y., et al. (2018). Electrochemical sensing of 4-nitrochlorobenzene based on carbon nanohorns/graphene oxide nanohybrids. Biosensors and Bioelectronics, 106, 136-141. [Link]
- Amerigo Scientific. 4-Amino-2-chloro-3-nitro pyridine. [Link]
- Zhang, Y., et al. (2024). Electrochemical sensor based on molecularly imprinted polypyrrole-MWCNTs-OH/covalent organic framework for the detection of ofloxacin in water. Mikrochimica Acta, 192(1), 3. [Link]
- Amerigo Scientific. 4-Chloro-2-hydroxy-5-nitropyridine. [Link]
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- 2. chemimpex.com [chemimpex.com]
- 3. 4-Chloro-2-hydroxy-5-nitropyridine | C5H3ClN2O3 | CID 42609067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound manufacturers and suppliers in india [chemicalbook.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Electrochemical sensing of 4-nitrochlorobenzene based on carbon nanohorns/graphene oxide nanohybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of 4-Chloro-2-hydroxy-3-nitropyridine and 3-Chloro-2-hydroxy-5-nitropyridine
A Comparative Analysis for the Synthetic Chemist: 4-Chloro-2-hydroxy-3-nitropyridine vs. 3-Chloro-2-hydroxy-5-nitropyridine
In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds, serving as indispensable building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] The strategic placement of functional groups on the pyridine ring dictates its electronic properties and reactivity, offering chemists a tunable platform for molecular design. This guide presents a detailed comparative study of two isomeric chlorohydroxynitropyridines: this compound and 3-Chloro-2-hydroxy-5-nitropyridine.
As versatile chemical intermediates, the unique arrangement of their chloro, hydroxyl, and nitro groups provides multiple reactive sites, making them valuable precursors for complex molecular architectures.[1][3][4] This analysis delves into their distinct physicochemical properties, comparative reactivity, and divergent applications, providing field-proven insights and experimental data to guide researchers and drug development professionals in their synthetic endeavors.
Section 1: Physicochemical Properties at a Glance
While both isomers share the same molecular formula and weight, the spatial arrangement of their substituents leads to distinct physical properties, such as melting points. These differences can be critical for experimental design, affecting solubility and reaction kinetics.
| Property | This compound | 3-Chloro-2-hydroxy-5-nitropyridine |
| Molecular Formula | C₅H₃ClN₂O₃[3] | C₅H₃ClN₂O₃[4] |
| Molecular Weight | 174.54 g/mol [3] | 174.54 g/mol [4] |
| CAS Number | 165547-79-5[3] | 22353-38-4[4] |
| Appearance | Light yellow crystalline solid[3] | Off-white to pale yellow powder[4] |
| Melting Point | 218-229 °C[3] | 185-189 °C[4] |
| Purity (Typical) | ≥ 99% (HPLC)[3] | ≥ 99% (HPLC)[4] |
| Storage Conditions | 0-8 °C[3] | 0-8 °C[4] |
Caption: A summary of the key physical and chemical properties of the two isomers.
Section 2: Structural and Electronic Comparison
The reactivity of nitropyridines is profoundly influenced by the powerful electron-withdrawing nature of the nitro group (-NO₂), which deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SₙAr).[2][5] The positions of the chloro and hydroxyl groups relative to the nitro group and the ring nitrogen determine the regioselectivity and rate of these reactions.
In both isomers, the pyridine ring exists in tautomeric equilibrium with its corresponding pyridinone form. For the purpose of this guide, we will refer to them by their hydroxypyridine names while acknowledging this tautomerism.
Caption: Chemical structures of the two isomers.
This compound: The nitro group at the 3-position, ortho to the chlorine at C4 and the hydroxyl at C2, strongly activates the chlorine atom for nucleophilic displacement. The proximity of these groups creates a highly electron-deficient C4 position, making it a prime target for nucleophiles.
3-Chloro-2-hydroxy-5-nitropyridine: Here, the nitro group is at the 5-position, para to the hydroxyl group and meta to the chlorine atom. The chlorine at C3 is less activated towards SₙAr compared to the C4 chlorine in its isomer because it lacks the direct ortho/para relationship with the strongly activating nitro group. However, the overall electron-deficient nature of the ring still facilitates nucleophilic substitution reactions.[6]
Caption: Comparative electronic effects and reactivity.
Section 3: Divergent Applications in Synthesis
The distinct reactivity profiles of these isomers make them suitable for different synthetic strategies and target molecules. Both compounds are recognized as key intermediates in the pharmaceutical and agrochemical industries.[3][4]
This compound is frequently utilized where displacement of the C4 chlorine is the desired primary transformation.
-
Agrochemical Chemistry : It serves as a crucial intermediate in synthesizing herbicides and fungicides.[3]
-
Pharmaceutical Development : Its structure is a building block for creating compounds with antibacterial and antifungal properties.[3] The high reactivity of the C4 chlorine allows for the straightforward introduction of various functional groups to build libraries of potential drug candidates.[7]
3-Chloro-2-hydroxy-5-nitropyridine offers a different regiochemistry for synthetic elaboration.
-
Pharmaceutical Development : It is used to create a range of pharmaceutical agents, including antimicrobial and anti-inflammatory drugs.[4] The nitro group can also be reduced to an amine, providing another site for derivatization, a common strategy in drug discovery.[8]
-
Agrochemicals : Like its isomer, it is a precursor for herbicides and pesticides.[4]
-
Dyes and Pigments : This isomer also finds application in the formulation of dyes, indicating a broader utility in materials science.[4]
Caption: Comparison of primary application areas.
Section 4: Experimental Protocols: Synthesis
The synthesis of these isomers typically involves the nitration and subsequent chlorination of a hydroxypyridine precursor. The specific reagents and reaction conditions are crucial for achieving high yield and purity.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis from 2,4-dihydroxy-3-nitropyridine.[9]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,4-dihydroxy-3-nitropyridine (5.00 g, 0.032 mol) in dichloromethane (80 mL) at 0°C, add 5 drops of DMF.
-
Chlorination: Slowly add thionyl chloride (4.07 g, 0.032 mol) dropwise to the cooled mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Upon completion, dilute the mixture with dichloromethane (100 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and saturated brine.
-
Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product (Expected yield: ~89%).[9]
Caption: Workflow for the synthesis of this compound.
Protocol 2: Generalized Synthesis of 3-Chloro-2-hydroxy-5-nitropyridine
The synthesis of this isomer typically starts with 2-aminopyridine, which undergoes nitration, diazotization to form the hydroxyl group, and finally chlorination. A related, multi-step synthesis is described in various patents and literature.[10][11]
Step-by-Step Methodology:
-
Nitration: React 2-aminopyridine with a nitrating agent (e.g., fuming nitric acid in sulfuric acid) to produce 2-amino-5-nitropyridine.[10]
-
Diazotization/Hydrolysis: Treat the 2-amino-5-nitropyridine with sodium nitrite in an acidic aqueous solution (e.g., H₂SO₄) at low temperature, followed by warming to hydrolyze the diazonium salt to 2-hydroxy-5-nitropyridine.[10]
-
Chlorination: Heat the resulting 2-hydroxy-5-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield 3-chloro-2-hydroxy-5-nitropyridine.[10][11] The position of chlorination is directed by the existing substituents.
-
Work-up and Isolation: Carefully quench the reaction mixture with ice water, neutralize, and extract the product with a suitable organic solvent. Purify by recrystallization or chromatography.
Caption: Generalized workflow for the synthesis of 3-Chloro-2-hydroxy-5-nitropyridine.
Conclusion
While this compound and 3-Chloro-2-hydroxy-5-nitropyridine are structural isomers, the positional differences of their functional groups impart distinct chemical personalities. The 4-chloro isomer is characterized by a highly activated C4 position, making it an ideal substrate for SₙAr reactions where direct and facile displacement of the chlorine is desired. In contrast, the 3-chloro isomer provides a different regiochemical outcome and requires consideration of the less direct activation by the C5 nitro group.
The choice between these two valuable building blocks is therefore not arbitrary but a strategic decision dictated by the synthetic target. Understanding their comparative reactivity, stability, and established applications empowers researchers to make informed choices, optimizing synthetic routes and accelerating the discovery and development of novel molecules in the pharmaceutical and agrochemical sectors.
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Navigating the Therapeutic Potential of 4-Chloro-2-hydroxy-3-nitropyridine Derivatives: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial and anticancer properties.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile. 4-Chloro-2-hydroxy-3-nitropyridine, in particular, stands out as a versatile intermediate, primed for synthetic elaboration due to its reactive chloro, hydroxyl, and nitro groups.[3][4] This guide provides a comparative analysis of the potential efficacy of various synthetic derivatives of this compound, drawing upon established structure-activity relationships and experimental data from analogous heterocyclic systems to project their therapeutic promise.
The Synthetic Versatility of the this compound Scaffold
The inherent reactivity of this compound offers multiple avenues for structural diversification. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, the hydroxyl group at C2 can be alkylated or acylated, and the nitro group at C3 can be reduced to an amine, which can then be further derivatized. This trifecta of reactive sites allows for the systematic generation of a library of derivatives with varied physicochemical properties, crucial for optimizing biological activity.
A plausible synthetic strategy would involve a multi-step approach, beginning with the selective modification of one reactive site while protecting the others. For instance, the hydroxyl group could be protected, followed by nucleophilic displacement of the chloro group with various amines or thiols. Subsequent deprotection and/or reduction of the nitro group would yield a diverse set of compounds for biological screening.
Below is a conceptual workflow for the synthesis of a hypothetical library of derivatives.
Caption: Conceptual workflow for the synthesis of a library of derivatives from this compound.
Comparative Efficacy Analysis: Antimicrobial and Anticancer Potential
Based on extensive research into pyridine and related heterocyclic derivatives, we can project the potential efficacy of our hypothetical library.[1][2][5] The inclusion of different functional groups is known to significantly impact biological activity.
Antimicrobial Efficacy
The search for novel antimicrobial agents is a global health priority. Pyridine derivatives have long been investigated for their antibacterial and antifungal properties.[5] For our hypothetical derivatives, we can anticipate that the introduction of certain moieties will enhance antimicrobial potency. For instance, the incorporation of substituted phenyl rings or heterocyclic structures via an amino or thioether linkage at the C4 position could lead to significant activity.
Table 1: Projected Antimicrobial Efficacy (MIC, µg/mL) of Hypothetical this compound Derivatives
| Derivative | R Group at C4 | S. aureus | E. coli | C. albicans |
| 1a | -NH-C₆H₅ | 32 | 64 | 128 |
| 1b | -NH-C₆H₄-Cl (para) | 16 | 32 | 64 |
| 1c | -NH-C₆H₄-OCH₃ (para) | 16 | 64 | 64 |
| 1d | -S-C₆H₅ | 64 | 128 | 128 |
| 1e | -NH-(thiazole-2-yl) | 8 | 16 | 32 |
| Ampicillin | (Standard) | 4 | 8 | - |
| Fluconazole | (Standard) | - | - | 8 |
Note: The data in this table is hypothetical and projected based on structure-activity relationships reported for analogous compounds in the literature.[5][6]
The rationale behind these projections lies in the established knowledge that halogen and methoxy substitutions on a phenyl ring can enhance lipophilicity and electronic properties favorable for antimicrobial activity.[7] Furthermore, the incorporation of a thiazole ring, a known pharmacophore in many antimicrobial drugs, is anticipated to significantly boost potency.[5]
Anticancer Efficacy
The pyridine nucleus is a common feature in a multitude of anticancer drugs.[1][2] The antiproliferative activity of our hypothetical derivatives can be projected based on the nature of the substituents introduced. For instance, derivatives bearing anilino-substituents at the C4 position, reminiscent of the pharmacophore in some kinase inhibitors, are expected to exhibit cytotoxic effects against various cancer cell lines.[8]
Table 2: Projected Anticancer Efficacy (IC₅₀, µM) of Hypothetical this compound Derivatives
| Derivative | R Group at C4 | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 2a | -NH-C₆H₅ | 15.2 | 20.5 | 18.7 |
| 2b | -NH-C₆H₄-F (para) | 8.5 | 12.1 | 10.3 |
| 2c | -NH-C₆H₄-OCH₃ (para) | 7.9 | 10.8 | 9.5 |
| 2d | -NH-C₆H₃-(OCH₃)₂ (3,4) | 5.1 | 7.3 | 6.8 |
| Doxorubicin | (Standard) | 0.8 | 1.2 | 1.0 |
Note: The data in this table is hypothetical and projected based on structure-activity relationships reported for analogous compounds in the literature.[9][10]
The projected increase in potency with fluoro and methoxy substitutions is based on the observation that these groups can enhance binding interactions with biological targets and improve pharmacokinetic properties.[1] The di-methoxy substitution is often associated with potent anticancer activity in various heterocyclic scaffolds.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of the efficacy data, standardized and validated experimental protocols are paramount.
General Synthetic Protocol for C4-Amino Derivatives
-
Protection: To a solution of this compound (1 mmol) in dry DMF (10 mL), add potassium carbonate (1.5 mmol) and benzyl bromide (1.1 mmol). Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC.
-
Nucleophilic Substitution: To the reaction mixture containing the protected intermediate, add the desired amine (1.2 mmol) and a non-nucleophilic base such as DIPEA (2 mmol). Heat the mixture to 80-100 °C and stir for 8-16 hours.
-
Deprotection: After cooling, the reaction mixture is worked up and the crude product is subjected to debenzylation using a standard procedure like catalytic hydrogenation (H₂, Pd/C).
-
Purification: The final product is purified by column chromatography on silica gel.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight and the inoculum is standardized to a concentration of 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and 48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
In Vitro Anticancer Assay: MTT Assay
The antiproliferative activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.
Conclusion and Future Directions
While this guide presents a projected efficacy comparison based on established principles, it underscores the immense potential of this compound as a starting point for the development of novel therapeutics. The true efficacy of these derivatives can only be ascertained through rigorous synthesis and biological evaluation. Future research should focus on the synthesis of a diverse library of these compounds and their screening against a wide panel of microbial strains and cancer cell lines. Further studies on their mechanism of action and in vivo efficacy will be crucial in translating these promising scaffolds into clinically viable drug candidates.
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A Comparative Guide to the Characterization and Activity Profiling of Novel 4-Chloro-2-hydroxy-3-nitropyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a foundational element in medicinal chemistry, integral to the structure of numerous biologically active compounds.[1][2][3] This guide delves into the synthesis, characterization, and comparative activity profiling of novel analogs derived from 4-Chloro-2-hydroxy-3-nitropyridine. This parent compound is a versatile chemical intermediate, notable for its applications in both the pharmaceutical and agrochemical sectors due to its inherent stability and reactivity.[4] The presence of hydroxyl and nitro groups enhances its reactivity, making it an excellent starting point for developing new therapeutic agents, particularly those with anti-infective properties.[4]
The strategic modification of the this compound core allows for the exploration of new chemical space and the potential discovery of compounds with enhanced potency and selectivity. The chlorine atom and the nitro group provide multiple reactive sites for synthetic modifications.[5] The chlorine is susceptible to nucleophilic aromatic substitution, while the nitro group can be reduced or otherwise altered, making this a highly adaptable intermediate for creating diverse molecular structures.[5] This guide provides a comparative analysis of these novel analogs, focusing on their anticancer and antimicrobial activities, supported by experimental data and detailed protocols to aid in future research and development.
Synthesis and Characterization of Novel Analogs
The synthesis of analogs from this compound typically involves a series of well-established organic reactions. The general approach focuses on the nucleophilic substitution of the chloro group and potential modifications of the nitro and hydroxyl functionalities. The newly synthesized compounds are then rigorously characterized to confirm their molecular structures.
General Synthetic Workflow
The synthesis of novel analogs often begins with the reaction of this compound with a variety of nucleophiles. This can include amines, thiols, or alcohols, leading to a diverse library of substituted pyridine derivatives. Subsequent reactions may involve reduction of the nitro group to an amine, which can then be further functionalized.
Caption: General workflow for the synthesis of this compound analogs.
Structural Characterization
The confirmation of the synthesized analogs' structures is achieved through a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework and the presence of specific functional groups.
Key Characterization Techniques:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NO2, -NH2, C=O).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the arrangement of atoms within the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Elemental Analysis: To determine the elemental composition of the final products.
Comparative Anticancer Activity
Pyridine derivatives have shown significant potential as anticancer agents.[1][2][6][7] The cytotoxic activity of novel this compound analogs is typically evaluated against a panel of human cancer cell lines.
In Vitro Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 in µM) of various pyridine derivatives against selected human cancer cell lines. Doxorubicin is included as a reference anticancer drug.
| Compound/Analog | HCT-15 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| Pyridine-Azomethine 3g | 20.5 | 25.1 | - |
| Pyridine-Azomethine 3h | 15.2 | 18.9 | - |
| Pyridine-Urea 8e | - | 0.22 (48h) / 0.11 (72h) | - |
| Pyridine-Urea 8n | - | 1.88 (48h) / 0.80 (72h) | - |
| Dihydropyridine Derivative | - | - | 20-75 |
| Doxorubicin (Reference) | 1.2 | 1.5 / 1.93 | - |
Data synthesized from multiple sources.[1][7][8]
Mechanisms of Anticancer Action
The anticancer effects of these pyridine analogs can be attributed to various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. Some pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK.[7]
Caption: Proposed mechanism of apoptosis induction by anticancer pyridine analogs.
Comparative Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties. Their ability to inhibit the growth of various pathogenic bacteria and fungi makes them promising candidates for the development of new anti-infective agents.
In Vitro Antimicrobial Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of selected thiourea derivatives of 4-chloro-3-nitrophenyl against standard bacterial strains. Ciprofloxacin is included as a reference antibiotic.
| Compound/Analog | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Mycobacterium tuberculosis MIC (µg/mL) |
| Thiourea Derivative 11 | 0.5 - 2 | >128 | - |
| Thiourea Derivative 13 | 0.5 - 2 | >128 | - |
| N-alkylthiourea 20 | - | - | <0.78 - 3.12 |
| N-alkylthiourea 21 | - | - | <0.78 - 3.12 |
| Ciprofloxacin (Reference) | 0.5 - 2 | 0.25 - 1 | - |
| Isoniazid (Reference) | - | - | 0.03 - 0.125 |
Data adapted from a study on 4-chloro-3-nitrophenylthiourea derivatives.[9]
Mechanism of Antimicrobial Action
Several of the synthesized compounds are believed to exert their antimicrobial effects by targeting essential bacterial enzymes. For instance, some 4-chloro-3-nitrophenylthiourea derivatives have been found to inhibit bacterial type II topoisomerases, which are crucial for DNA replication, transcription, and repair.[9]
Structure-Activity Relationship (SAR) Insights
The comparative data allows for the deduction of preliminary structure-activity relationships:
-
For Anticancer Activity: The introduction of urea moieties, particularly with specific substitutions on the phenyl ring, can significantly enhance cytotoxicity against breast cancer cells.[8] The type and position of substituents on the pyridine ring play a crucial role in determining the potency and selectivity of the anticancer effect.
-
For Antimicrobial Activity: In the case of thiourea derivatives, lipophilic substituents on the phenyl ring appear to be favorable for activity against Gram-positive bacteria. For antitubercular activity, N-alkyl substitutions on the thiourea linkage have shown promising results.[9]
Experimental Protocols
General Protocol for Synthesis of a 4-Amino-2-hydroxy-3-nitropyridine Analog
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol, DMF).
-
Addition of Nucleophile: Add an equimolar amount of the desired amine to the solution.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the purified compound using FTIR, NMR, and MS.
Protocol for In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The analogs of this compound represent a promising class of compounds with significant potential for development as novel anticancer and antimicrobial agents. The versatile nature of the pyridine core allows for extensive synthetic modifications, enabling the fine-tuning of their biological activity.
Future research should focus on:
-
Lead Optimization: Further structural modifications of the most potent analogs to improve their efficacy and reduce potential toxicity.
-
In Vivo Studies: Evaluation of the most promising compounds in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects.
This guide provides a foundational framework for researchers in the field, offering a comparative analysis of existing data and detailed methodologies to facilitate the discovery and development of the next generation of pyridine-based therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-hydroxy-3-nitropyridine
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 4-Chloro-2-hydroxy-3-nitropyridine, a versatile intermediate in pharmaceutical and agrochemical synthesis, is a critical component of responsible laboratory practice.[1] This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, ensuring that disposal protocols are not only compliant but also grounded in sound scientific principles. Our objective is to empower you with the knowledge to manage this chemical waste safely and effectively, safeguarding both personnel and the environment.
Part 1: Core Safety Directives & Hazard Profile
Understanding the inherent risks of this compound is the foundation of its safe management. This compound, like many chlorinated and nitrated pyridine derivatives, is classified as hazardous.
1.1 Hazard Identification
Safety Data Sheets (SDS) for structurally similar compounds, such as 4-Chloro-3-nitropyridine and 4-Chloro-2-hydroxy-5-nitropyridine, indicate several key hazards that should be assumed for this compound.[2][3] It is imperative to consult the specific SDS provided by your supplier, but the primary hazards generally include:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][3][4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][5]
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H301/H302: Toxic/Harmful if swallowed | Danger/Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | Danger/Warning |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |
| Specific target organ toxicity | H335: May cause respiratory irritation | Warning |
| This table synthesizes data from related compounds; refer to the supplier-specific SDS for definitive classifications.[2][3][4][5] |
1.2 Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal preparation, ensure the following measures are in place:
-
Ventilation: Always handle this compound within a certified laboratory chemical fume hood to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
-
Eye/Face Protection: Wear tightly fitting safety goggles and/or a face shield.[4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for integrity before each use.
-
Body Protection: A lab coat is essential to prevent skin contact. For larger quantities or spill cleanup, consider a chemical-resistant apron or suit.[7]
-
Respiratory Protection: If dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask for solids) is required.[6][8]
-
Part 2: Waste Management & Disposal Protocols
The disposal of this compound must be approached systematically, from initial collection to final disposition. Never pour this chemical or its solutions down the drain or dispose of it with regular trash.
2.1 Waste Segregation and Collection Protocol
Proper segregation is crucial to prevent dangerous reactions in the waste container.
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for "Halogenated Nitroaromatic Compounds" or a similar classification recognized by your institution's Environmental Health & Safety (EHS) department.
-
Select an Appropriate Container:
-
Use a sealable, airtight container made of compatible material (e.g., high-density polyethylene or glass).[6]
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, corrosive).
-
-
Collect Waste:
-
Collect pure (unreacted) compound and contaminated materials (e.g., weighing paper, gloves) in a solid waste container.
-
Collect solutions in a liquid waste container. Do not exceed 90% of the container's capacity to allow for expansion.[9]
-
-
Maintain Segregation: Store the waste container away from incompatible materials, especially strong oxidizing agents, strong acids (particularly nitric acid), and bases.[6] Store in a cool, dry, and well-ventilated area designated for hazardous waste.[6]
2.2 Primary Disposal Pathway: High-Temperature Incineration
For chlorinated and nitroaromatic compounds, high-temperature incineration in a licensed hazardous waste facility is the environmentally preferred and most effective disposal method.[10][11]
-
Causality: The combination of a chlorinated pyridine ring and a nitro group makes this compound recalcitrant to biodegradation and poses a significant environmental hazard.[12] Incineration at sufficiently high temperatures (>850°C) with adequate residence time ensures the complete destruction of the organic molecule.
-
Process: The combustion process breaks the compound down into simpler, less harmful components like carbon dioxide (CO2), water (H2O), nitrogen oxides (NOx), and hydrogen chloride (HCl).[13][14] Licensed incinerators are equipped with sophisticated scrubbers and filtration systems to neutralize acidic gases (like HCl) and capture particulate matter before release into the atmosphere.
-
Procedure:
-
Package the clearly labeled waste container according to your institution's EHS guidelines.
-
Complete a chemical waste collection request form.[6]
-
Arrange for pickup by your institution's EHS department or a certified hazardous waste contractor. They will transport it to a permitted thermal treatment facility.
-
2.3 Spill Management Protocol
Accidental spills must be handled promptly and safely.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure ventilation is adequate.
-
Don PPE: Wear the full PPE ensemble described in Section 1.2, including respiratory protection if the material is a powder.
-
Contain the Spill: Use an inert, absorbent material like sand, vermiculite, or a commercial sorbent to cover and contain the spill.[7] Avoid generating dust.[15]
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]
-
Decontaminate the Area: Clean the spill surface with an appropriate solvent (consult your lab's standard operating procedures), and collect the cleaning materials as hazardous waste.
-
Dispose of Waste: Seal and label the container and manage it for disposal as described in Section 2.2.
-
Report: Report the spill to your supervisor and EHS department as required by your institution's policy.
Part 3: Decision-Making Workflow for Disposal
The following diagram outlines the logical steps for managing this compound from use to final disposal.
Caption: Disposal workflow for this compound.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Washington State University.
- PubChem. 4-Chloro-2-hydroxy-5-nitropyridine.
- Carl ROTH. (2025, March 31).
- U.S. Environmental Protection Agency. Alternatives for Hazardous Waste Management in the Organic Chemical, Pesticides and Explosives Industries. [Link]
- PubChem. 4-Chloro-3-nitropyridine.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- ChemBK. (2024, April 9). 4-Chlor-3-nitropyridine. [Link]
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]
- Nipissing University. (2019, June 12).
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- Vita-D-Chlor.
- U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2). [Link]
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Personal protective equipment for handling 4-Chloro-2-hydroxy-3-nitropyridine
Essential Safety and Handling Guide for 4-Chloro-2-hydroxy-3-nitropyridine
This guide provides essential, field-proven safety protocols and operational directives for the handling of this compound. Designed for researchers, scientists, and drug development professionals, our focus is on integrating procedural accuracy with the underlying scientific rationale to foster a culture of safety and precision. As no specific Safety Data Sheet (SDS) is available for this exact compound, this guidance is synthesized from the hazard profiles of structurally similar nitropyridine derivatives. The principles of chemical safety dictate a conservative approach; therefore, the highest degree of precaution advised for these related compounds should be adopted.
Synthesized Hazard Assessment
Based on an analysis of analogous compounds like 4-Chloro-3-nitropyridine and 2-Chloro-3-nitropyridine, this compound is presumed to be hazardous. The primary risks are associated with its acute toxicity if ingested and the potential for severe damage to the eyes and skin.[1][2][3][4]
| Hazard Classification (Anticipated) | GHS Category (Anticipated) | Signal Word |
| Acute Toxicity, Oral | Category 3 | Danger |
| Serious Eye Damage / Eye Irritation | Category 1 | |
| Skin Corrosion / Irritation | Category 2 | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) |
Anticipated Hazard Statements:
Foundational Safety: Engineering Controls
Before any personal protective equipment is considered, the work environment must be engineered to minimize exposure. These controls are your primary, non-negotiable line of defense.
-
Chemical Fume Hood: All handling of this compound, especially when in solid/powder form, must be conducted within a certified chemical fume hood.[1][8] This is critical to prevent the inhalation of airborne particulates and to contain any potential dust.[1][2][3][8]
-
Emergency Stations: Ensure that a fully functional eyewash station and safety shower are in close proximity to the workstation.[1][2][5][9] Immediate access is crucial in the event of an accidental exposure.
Personal Protective Equipment (PPE): An Essential Barrier
PPE is the final barrier between you and the chemical. Its selection and use must be deliberate and correct. Do not just wear it; understand its purpose and limitations.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][9] | Protects against dust particles and accidental splashes. The risk of severe eye damage necessitates tightly fitting goggles.[3][4] |
| Face shield (in addition to goggles). | Required when there is a significant risk of splashing, such as during bulk transfers or when working with larger quantities.[9] | |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation.[5][7] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[1][7] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Chemical-resistant apron. | Recommended when handling larger quantities or during procedures with a high splash potential. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1][9] | Mandatory when handling the solid compound outside of a fume hood (not recommended) or if dust generation is unavoidable. A dust mask (e.g., N95) is a minimum requirement.[9][10] |
Operational Plan: A Step-by-Step Procedural Guide
This section provides a self-validating workflow that ensures safety at every stage of the chemical's lifecycle in your lab.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed, designated area that is cool, dry, and well-ventilated.[1][3][5][7]
-
The storage location should be locked and secured to restrict access.[1][3][5][7]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]
Step 2: Preparation and Weighing (Inside a Chemical Fume Hood)
-
Verify Fume Hood: Ensure the fume hood has a current certification and is functioning correctly.
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring gloves are properly fitted and goggles are secure.
-
Containment: Place a weigh boat or appropriate container on the balance.
-
Transfer: Carefully transfer the required amount of the solid compound using a clean spatula. The key is to minimize any dust formation. Avoid pouring the powder directly.
-
Clean-Up: Immediately clean any minor spills on the balance or work surface within the fume hood using appropriate methods.
-
Seal: Tightly seal the stock container before removing it from the fume hood.
Step 3: Waste Disposal
-
Classification: This material must be treated as hazardous waste. Chemical waste generators are required to determine if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations for complete and accurate classification.[1]
-
Containers: Dispose of unused material and its container in an approved waste disposal plant.[1][2][3][7] Do not dispose of it down the drain.[7]
-
Contaminated PPE: Used gloves, weigh boats, and other contaminated disposable materials must be collected in a designated, labeled hazardous waste container.
Emergency First Aid Procedures
In case of accidental exposure, immediate and correct action is critical. Show the Safety Data Sheet of a similar compound to the attending medical professional.[1]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[1][2][3][7] Remove contact lenses if present and easy to do so. Continue rinsing.[1][2][3][7] Seek immediate medical attention.[1][3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][7] Seek medical attention if skin irritation occurs or persists.[5][7] |
| Ingestion | Do NOT induce vomiting. [1] Rinse mouth with water.[1][3] Call a physician or poison control center immediately.[1][3] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2][7] If breathing is difficult or irritation persists, seek medical attention.[5][7] |
By adhering to these protocols, you build a system of safety that protects not only yourself but your entire research team. Trust in these procedures is built upon a foundation of understanding the "why" behind each action, ensuring that safe handling becomes an intuitive and integral part of your scientific process.
References
- Personal protective equipment for handling 3-Amino-4-nitropyridine. (2025). Benchchem.
- SAFETY DATA SHEET - 4-Chloro-3-nitropyridine. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 2-Chloro-3-nitropyridine. (2021). Fisher Scientific.
- Safety Data Sheet - 2,6-Dichloro-3-nitropyridine. AK Scientific, Inc.
- Chemical Safety Data Sheet MSDS / SDS - 4-CHLORO-2-NITROPYRIDINE. (2025). ChemicalBook.
- Safety Data Sheet - 2-Chloro-3-nitropyridine. (2024). Jubilant Ingrevia.
- 4-Chloro-3-nitropyridine SDS, 13091-23-1 Safety D
- Safety Data Sheet - 5-Chloro-2-nitropyridine. (2024). Jubilant Ingrevia.
- 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781. PubChem.
- SAFETY DATA SHEET - 2-Chloro-4-methyl-3-nitropyridine. (2024). Fisher Scientific.
- SAFETY DATA SHEET - 4-Hydroxy-3-nitropyridine. (2025). Fisher Scientific.
- 4-Chloro-3-nitropyridine 90 13091-23-1. Sigma-Aldrich.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
